4-Boronophthalic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-boronophthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO6/c10-7(11)5-2-1-4(9(14)15)3-6(5)8(12)13/h1-3,14-15H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFFWDAYSKENSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)O)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674544 | |
| Record name | 4-Boronobenzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-35-0 | |
| Record name | 4-Boronobenzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Boronophthalic acid CAS number and properties
An In-depth Technical Guide to 4-Boronophthalic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery
Authored by a Senior Application Scientist
Disclaimer: This document is intended for research and development professionals. All procedures should be conducted in a controlled laboratory setting by qualified individuals, adhering to all applicable safety regulations.
Introduction: The Emergence of Boron in Medicinal Chemistry
The incorporation of boron into organic molecules has catalyzed a paradigm shift in medicinal chemistry. Once relegated to the periphery due to perceived toxicity, boron-containing compounds, particularly boronic acids, are now recognized as privileged structures in drug design.[1][2] The unique electronic properties of boron—specifically its vacant p-orbital which allows it to act as a Lewis acid and form reversible covalent bonds with biological nucleophiles—underpin its therapeutic efficacy.[1] This capability has been famously exploited in the proteasome inhibitor Bortezomib (Velcade®), a dipeptide boronic acid that revolutionized the treatment of multiple myeloma and was the first of its class to receive FDA approval in 2003.[1][3][4]
This guide focuses on this compound, a bifunctional molecule featuring both a boronic acid and two carboxylic acid moieties on a phthalic acid scaffold. Its structure presents intriguing possibilities as a versatile building block for constructing complex molecular architectures, from targeted therapeutics to advanced materials. As a Senior Application Scientist, this document aims to provide not just a compilation of data, but a cohesive narrative grounded in mechanistic principles and practical, field-proven insights to empower researchers in harnessing the potential of this unique reagent.
Core Properties and Specifications of this compound
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. The data presented below has been consolidated from verified suppliers and chemical databases.
| Property | Value | Source(s) |
| CAS Number | 1072946-35-0 | [5][6] |
| Molecular Formula | C₈H₇BO₆ | [5] |
| Molecular Weight | 209.9 g/mol (also cited as 209.95 g/mol ) | [5][6] |
| Appearance | White to off-white solid/powder | Inferred from typical boronic acids |
| Purity | ≥95% | [6] |
| Melting Point | >160 °C (with decomposition) | |
| Solubility | Soluble in water and polar organic solvents | Inferred from structure |
| Chemical Stability | Stable under standard ambient conditions (room temperature). Prone to dehydration and oxidation under certain conditions. |
Synthesis and Purification: A Practical Workflow
Proposed Synthetic Workflow: Palladium-Catalyzed Borylation
The conversion of an aryl halide to an aryl boronic acid is a cornerstone of modern organic synthesis. The following diagram and protocol outline a reliable pathway to this compound.
Caption: Proposed synthesis of this compound via Miyaura borylation.
Detailed Experimental Protocol (Hypothetical)
Rationale: This protocol is designed for robustness and high yield. The choice of Pd(dppf)Cl₂ as a catalyst is based on its proven efficacy in cross-coupling reactions with aryl bromides. Potassium acetate serves as a mild base, which is crucial to avoid unwanted side reactions with the acidic protons of the carboxylic acid groups. Anhydrous solvent and an inert atmosphere are critical to prevent the premature hydrolysis of the diboron reagent and deactivation of the catalyst.
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 4-Bromophthalic acid (1.0 eq), Bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq).
-
Solvent Addition: Add anhydrous dioxane (or DMSO) to the flask via cannula. The typical concentration is 0.1-0.5 M with respect to the starting aryl bromide.
-
Inerting: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup and Hydrolysis:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting crude solid in a suitable solvent (e.g., diethyl ether) and wash with 1M HCl to hydrolyze the pinacol ester to the desired boronic acid.
-
Extract the aqueous layer with ethyl acetate.
-
-
Purification:
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or an acetone/water mixture). Due to the high polarity of the product, column chromatography on silica gel can be challenging but is feasible with polar eluents.
-
Analytical Characterization: Navigating the Challenges
The analysis of boronic acids requires careful consideration due to their unique chemical nature. The hydrophilic character and the potential for boronate ester formation can complicate standard chromatographic methods.[8]
Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC)
Rationale: Reversed-phase HPLC is a powerful tool for assessing the purity of this compound. However, the polarity of the molecule can lead to poor retention on standard C18 columns. The use of a high pH mobile phase can stabilize related boronate esters, but for the hydrophilic boronic acid itself, an ion-pairing reagent is often necessary to achieve adequate retention and peak shape.[8]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.
Other Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural confirmation. ¹¹B NMR can be used to confirm the presence and electronic environment of the boron atom.
-
Mass Spectrometry (MS): Provides accurate mass determination, confirming the molecular formula.
Reactivity and Mechanistic Considerations
The utility of this compound stems from the distinct reactivity of its functional groups. The boronic acid moiety acts as a Lewis acid, capable of forming reversible covalent complexes with diols. This is a fundamental interaction exploited in sensors and drug-target binding.[9] The two carboxylic acid groups can participate in standard reactions such as esterification, amidation, and acid chloride formation, allowing for its incorporation into polymers or larger molecular scaffolds.[10]
Caption: Equilibrium of this compound with a diol to form a cyclic boronate ester.
Applications in Drug Discovery and Development
While specific applications of this compound are still emerging, its structure is highly suggestive of its potential utility, drawing from the extensive history of boronic acids in medicine.[4][11]
Proteasome and Serine Protease Inhibition
Boronic acids are renowned for their ability to inhibit serine proteases by forming a stable, yet reversible, tetrahedral intermediate with the active site serine residue.[3] The success of Bortezomib and Ixazomib as proteasome inhibitors for multiple myeloma has firmly established this paradigm.[1][3] this compound could serve as a foundational fragment for developing novel inhibitors, where the dicarboxylic acid portion can be functionalized to achieve specific targeting and improved pharmacokinetic properties.
Caption: Conceptual workflow for elaborating this compound into a targeted therapeutic.
Boron Neutron Capture Therapy (BNCT)
BNCT is a binary cancer therapy that relies on the selective accumulation of ¹⁰B-containing agents in tumor cells.[11] Subsequent irradiation with thermal neutrons induces a nuclear reaction that releases high-energy particles, selectively destroying the cancer cells. The dicarboxylic acid groups of this compound could be used to attach it to tumor-targeting molecules like antibodies or peptides, making it a candidate for developing new BNCT agents.
Development of Prodrugs and Softdrugs
The reactivity of boronic acids can be masked by forming boronate esters, which can be designed to hydrolyze under specific physiological conditions, releasing the active drug.[3] This prodrug strategy can improve solubility, stability, and oral bioavailability. This compound provides a scaffold to explore such strategies.
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for this compound is not widely available, the hazards can be inferred from related compounds like boric acid and other substituted phthalic acids.[12][13][14]
| Hazard Category | GHS Classification (Inferred) | Precautionary Statements |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | H315 |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | H319 |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | H335 |
| Reproductive Toxicity | May damage fertility or the unborn child (based on boric acid) | H360 |
Recommended Handling Procedures
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[15]
-
Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.
-
Spills: In case of a spill, sweep up the solid material carefully to avoid creating dust. Place it in a sealed container for proper disposal.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and moisture.
Conclusion
This compound stands at the intersection of established reactivity and novel molecular design. Its unique trifunctional nature—a Lewis acidic boronic acid flanked by two versatile carboxylic acids—positions it as a highly valuable building block for the next generation of therapeutics and functional materials. By understanding its core properties, leveraging robust synthetic and analytical protocols, and appreciating its mechanistic potential, researchers are well-equipped to explore the vast chemical space this molecule unlocks. The principles and procedures outlined in this guide provide a solid foundation for innovation, encouraging the scientific community to build upon the remarkable legacy of boron in chemistry and medicine.
References
- Das, B. C., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. PMC - PubMed Central.
- Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs.
- Al-Rawashdeh, A., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC - NIH.
- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Kumar, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central.
- MDPI. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives.
- ResearchGate. (2021). Boron in drug design: Recent advances in the development of new therapeutic agents.
- National Center for Biotechnology Information. (n.d.). 4-Bromophthalic acid. PubChem Compound Database.
- Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis.
- ResearchGate. (2018). Reactivity of Boronic Acids toward Catechols in Aqueous Solution.
- Semantic Scholar. (2018). Boric acid in organic synthesis: scope and recent developments.
- PMC - PubMed Central. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- ResearchGate. (2014). Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives.
- Carl ROTH. (n.d.). Safety Data Sheet: Boric acid.
- National Center for Biotechnology Information. (n.d.). Boric acid. PubChem Compound Database.
- Organic Chemistry Portal. (n.d.). Tetrahydroxydiboron, Bis-Boric Acid, BBA, B₂(OH)₄.
Sources
- 1. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Alkylboronic acid or boronate synthesis [organic-chemistry.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synquestlabs.com [synquestlabs.com]
- 13. 4-Bromophthalic acid | C8H5BrO4 | CID 81428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
Introduction: The Significance of 4-Boronophthalic Acid
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Boronophthalic Acid
Boronic acids are a cornerstone of modern organic synthesis, primarily celebrated for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Beyond their utility as synthetic intermediates, the unique Lewis acidic nature of the boron atom allows for reversible covalent interactions with diols, a property that has positioned them at the forefront of sensor technology, drug delivery, and medicinal chemistry.[1][2]
This compound, a bifunctional molecule featuring both a boronic acid and a phthalic acid moiety, presents a unique scaffold for advanced applications. The phthalic acid portion offers sites for derivatization, such as amide or ester formation, enabling its incorporation into polymers or larger molecular architectures. Simultaneously, the boronic acid group can act as a reactive handle for cross-coupling reactions or as a recognition site for saccharides and other diol-containing biomolecules. This guide provides a comprehensive, field-proven framework for the synthesis, purification, and rigorous characterization of this compound (CAS 1072946-35-0), designed for researchers and drug development professionals.[3][4][5]
Part 1: Synthesis Protocol
The synthesis of aryl boronic acids can be approached through several methods, with the most common being the reaction of an organometallic reagent (organolithium or Grignard) with a trialkyl borate.[6] This section details a robust protocol for the synthesis of this compound starting from 4-bromophthalic acid.
Causality Behind Experimental Design: The chosen pathway involves a lithium-halogen exchange on the starting material, 4-bromophthalic acid, to generate an aryllithium intermediate. This highly nucleophilic species then attacks the electrophilic boron atom of triisopropyl borate. The low reaction temperature (-78 °C) is critical to prevent side reactions, such as the aryllithium intermediate reacting with the acidic protons of the carboxylic acid groups on another molecule. Anhydrous conditions are paramount, as organolithium reagents react violently with water. The final acidic workup serves to hydrolyze the boronate ester intermediate and protonate the carboxylates to yield the desired product.
Detailed Step-by-Step Synthesis Methodology
Materials and Reagents:
-
4-Bromophthalic acid
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas supply
Protocol:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 4-bromophthalic acid (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate) via cannula and stir to dissolve the starting material.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-Butyllithium (3.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The addition of three equivalents is necessary to first deprotonate the two carboxylic acid protons and then to perform the lithium-halogen exchange. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
Warming and Quenching: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to room temperature overnight.
-
Acidic Workup: Cool the flask in an ice bath and cautiously quench the reaction by adding 2 M HCl. Stir vigorously for 1-2 hours until all solids have dissolved. This step hydrolyzes the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
Caption: Reaction scheme for the synthesis of this compound.
Part 2: Purification
The purification of boronic acids can be notoriously difficult due to their propensity to form oligomeric anhydrides (boroxines) and their amphiphilic nature.[7][8] Standard silica gel chromatography is often ineffective and can lead to decomposition.[8] A combination of acid-base extraction and recrystallization is typically the most effective strategy.
Rationale for Purification Strategy: An initial wash with a non-polar solvent like hexane will remove residual non-polar impurities (e.g., grease, hexane from the n-BuLi solution). The core of the purification relies on the acidic nature of the product. By dissolving the crude product in a basic aqueous solution, the deprotonated 4-boronophthalate salt becomes water-soluble, while neutral organic impurities can be washed away with an organic solvent. Subsequent re-acidification precipitates the purified product, which can be further refined by recrystallization.
Step-by-Step Purification Protocol
-
Trituration: Triturate the crude solid with cold hexanes to remove non-polar impurities. Decant the solvent.
-
Acid-Base Extraction: a. Dissolve the crude material in a minimal amount of 1 M sodium hydroxide (NaOH) solution. b. Wash the aqueous solution with diethyl ether or ethyl acetate (2x) to remove any neutral or basic organic impurities. c. Cool the aqueous layer in an ice bath and slowly re-acidify with 2 M HCl until the product precipitates out completely (confirm with pH paper).
-
Isolation: Collect the solid precipitate by vacuum filtration, washing with a small amount of cold deionized water.
-
Recrystallization: a. Dissolve the filtered solid in a minimal amount of hot water or a water/ethanol mixture. b. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. c. Collect the pure crystals by vacuum filtration and dry them under high vacuum.
Part 3: Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system of analysis.[9][10][11]
Spectroscopic and Analytical Data
The following table summarizes the expected characterization data for this compound.
| Technique | Parameter | Expected Observation |
| Molecular Formula | C₈H₇BO₆ | - |
| Molecular Weight | 209.95 g/mol | -[3][4] |
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) | ~8.2-7.8 ppm (m, 3H, Ar-H), ~13.0 ppm (br s, 2H, -COOH), ~8.1 ppm (br s, 2H, -B(OH)₂) |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) | ~170-165 ppm (C=O), ~140-125 ppm (Ar-C), C-B bond signal may be broad or unobserved |
| FT-IR (KBr Pellet) | Wavenumber (cm⁻¹) | 3500-3200 (br, O-H stretch, B-OH), 3300-2500 (br, O-H stretch, COOH), ~1700 (s, C=O stretch), ~1350 (s, B-O stretch) |
| Mass Spec (ESI-) | m/z | [M-H]⁻ at 208.9 |
Experimental Workflow Visualization
The overall process from synthesis to final, characterized product can be visualized as a logical workflow.
Caption: Overall workflow from synthesis to final characterization.
Part 4: Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound and the reagents used in its synthesis.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.[12]
-
Handling: Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[12][13] Boric acid and its derivatives may pose reproductive toxicity risks with chronic or high-level exposure.[13][14]
-
Reagent Safety: n-Butyllithium is highly pyrophoric and reacts violently with water and air. It must be handled under an inert atmosphere using proper syringe and cannula techniques. Triisopropyl borate is flammable.
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[14]
-
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[12] Store locked up.[13]
References
- Pest Control Plus, Safety Data Sheet: Boric Acid. (2018).
- Tanwar, M., et al. How to purify boronic acids/boronate esters?. ResearchGate. (2016).
- D. G. Hall, Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (2005).
- Lab Alley, Boric Acid Safety & Hazards.
- Reddit, r/chemistry, HELP: Purifying boronic acids sucks. (2025).
- Bull, J. A., et al. Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. (2023).
- ResearchGate, Purification of boric acid by washing. (Publication details vary).
- Wikipedia, Boric acid.
- Organic Chemistry Portal, Synthesis of alkylboronic acids and alkylboronates.
- Soares, M. A., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. (2021).
- Pal, R. Boric acid in organic synthesis: scope and recent developments. Arkivoc. (2018).
- ResearchGate, Energy profile, spectroscopic (FT–IR, FT–Raman and FT–NMR) and DFT studies of 4–bromoisophthalic acid. (Publication details vary).
- Google Patents, CN103980113A - Preparation method of 4-bromophthalic acid. (2014).
- Mary, Y. S., et al. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)...]. Journal of Molecular Structure. (2021).
- Jadrijević-Mladar Takač, M., & Vikić-Topić, D. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta pharmaceutica. (2004).
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. 1072946-35-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pestcontrolplus.ca [pestcontrolplus.ca]
- 13. fishersci.com [fishersci.com]
- 14. laballey.com [laballey.com]
An In-Depth Technical Guide to 4-Boronophthalic Acid: Molecular Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-boronophthalic acid, a versatile building block of significant interest to researchers and professionals in drug discovery and materials science. We will delve into its molecular characteristics, explore a robust synthetic protocol, and discuss its current and potential applications, grounded in established scientific principles and methodologies.
Core Concepts: Understanding this compound
This compound, also known as 4,5-dicarboxyphenylboronic acid, is an aromatic compound featuring a benzene ring substituted with two adjacent carboxylic acid groups and a boronic acid functional group. This unique trifunctional arrangement imparts specific chemical properties that make it a valuable synthon in organic chemistry.
Molecular Structure and Formula
The fundamental identity of any chemical compound lies in its structure. This compound is defined by the following key identifiers:
-
Chemical Formula: C₈H₇BO₆[1]
-
Molecular Weight: 209.95 g/mol [2]
-
IUPAC Name: 4-(dihydroxyboranyl)phthalic acid
The molecular structure consists of a phthalic acid backbone with a boronic acid group at the 4-position. The presence of both Lewis acidic (boronic acid) and Brønsted-Lowry acidic (carboxylic acids) moieties within the same molecule dictates its reactivity and interaction with other molecules.
graph "4_Boronophthalic_Acid_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
}
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Esterification of 4-Bromophthalic Anhydride
-
Reaction Setup: To a solution of 4-bromophthalic anhydride (1.0 eq) in methanol (approx. 0.2 M), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 1-2 mol%).
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: After cooling to room temperature, remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield dimethyl 4-bromophthalate.
Step 2: Miyaura Borylation of Dimethyl 4-bromophthalate
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine dimethyl 4-bromophthalate (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), a palladium catalyst such as PdCl₂(dppf) (1-3 mol%), and a base, typically potassium acetate (KOAc, 2-3 eq).[3] Add a dry, degassed solvent such as dioxane or DMSO.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C. The progress of the reaction should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the boronate ester.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phthalate, can be purified by column chromatography on silica gel.
Step 3: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified boronate ester from Step 2 in a mixture of tetrahydrofuran (THF) and water. Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (3-4 eq).
-
Reaction Execution: Stir the mixture at room temperature or slightly elevated temperature until the hydrolysis is complete, as indicated by TLC or LC-MS.
-
Work-up and Isolation: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. The product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
Spectroscopic Characterization
The structural elucidation of the synthesized this compound is confirmed through a combination of spectroscopic techniques. Below are the expected characteristic signals based on its molecular structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl protons of the carboxylic acid and boronic acid groups. The aromatic protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their splitting pattern determined by their coupling with each other. The acidic protons of the carboxylic acid and boronic acid groups will appear as broad singlets at lower field (typically δ > 10 ppm), and their chemical shifts can be concentration-dependent and may exchange with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carboxyl carbons. The carboxyl carbons are expected to resonate in the range of δ 165-185 ppm. The aromatic carbons will appear between δ 120-150 ppm. The carbon atom directly attached to the boron atom may be difficult to observe due to quadrupolar relaxation.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
A very broad O-H stretching band from the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carboxylic acid groups, expected around 1700 cm⁻¹.
-
A broad O-H stretching band from the boronic acid group, overlapping with the carboxylic acid O-H stretch.
-
B-O stretching vibrations, which are typically observed in the 1300-1400 cm⁻¹ region.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected molecular ion peak would correspond to its molecular weight of approximately 209.95 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Applications in Drug Discovery and Development
Boronic acids are a privileged class of compounds in medicinal chemistry, primarily due to their ability to act as enzyme inhibitors.[3][6] The boronic acid moiety can form a reversible covalent bond with the catalytic serine, threonine, or cysteine residues in the active site of enzymes, mimicking the tetrahedral transition state of substrate hydrolysis.[7]
This compound, with its additional functional handles (the two carboxylic acid groups), serves as a versatile scaffold for the development of more complex and targeted inhibitors. These carboxylic acid groups can be functionalized to introduce additional binding interactions with the target enzyme or to modify the pharmacokinetic properties of the molecule.
Potential therapeutic areas where this compound-derived inhibitors could be explored include:
-
Protease Inhibition: Boronic acids are well-known inhibitors of proteases, with bortezomib being a clinically approved proteasome inhibitor for the treatment of multiple myeloma.[7] Derivatives of this compound could be designed to target other proteases implicated in diseases such as cancer, viral infections, and inflammatory disorders.
-
Sensing and Diagnostics: The ability of boronic acids to bind with diols can be exploited in the development of sensors for carbohydrates and glycoproteins. The dicarboxylic acid functionality of this compound could be used to anchor the molecule to a solid support or to a reporter molecule.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Almeida, S., et al. (2020).
- Fu, H., et al. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry, 21(28), 3271-3280. [Link]
- PrepChem. (n.d.). Synthesis of 4-bromophthalic anhydride.
- MDPI. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 27(19), 6528. [Link]
- Medium. (2023, June 7). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. [Link]
- ResearchGate. (n.d.). Miyaura borylation.
- ResearchGate. (n.d.). Pilot study on synthesis of 4-chlorophthalic anhydride.
- ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).
- Supporting Information - Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. (n.d.).
- Supporting Information - Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides. (n.d.).
- SciSpace. (2017).
- IntechOpen. (2017).
- MDPI. (2018).
- ResearchGate. (2017). Why can't see the 13C signal of the carbon which linked with boric acid group directly in C-NMR?. [Link]
- YouTube. (2022, November 7). C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry - Dr Hanaa Assil. [Link]
- ResearchGate. (n.d.). Infrared spectra of phthalic acid, the hydrogen phthalate ion, and the phthalate ion in aqueous solution.
- YouTube. (2016, September 6). FTIR as a Complementary Tool to HPLC. [Link]
- Google Patents. (n.d.). CN103724366A - Preparation method of p-carboxyphenylboronic acid.
- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
- ResearchGate. (n.d.). Synthesis of 4-carboxy-phenylboronic acid via saponification reaction.
- NIST WebBook. (n.d.). 3-Fluorophthalic acid.
- ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation.
- NIST WebBook. (n.d.). Boric acid.
- ResearchGate. (n.d.). FTIR spectrum of boric acid.
- ResearchGate. (n.d.). FTIR spectrum of boric acid used for starting raw material.
- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.
- PubChem. (n.d.). 4-Bromophthalic acid.
- PubChem. (n.d.). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
- Organic Syntheses. (n.d.). boric acid.
- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.
- MDPI. (2023).
- ResearchGate. (n.d.). ChemInform Abstract: Boron Acids as Protective Agents and Catalysts in Synthesis.
- ResearchGate. (n.d.). Synthesis and characterization of nanoboron powders prepared with mechanochemical reaction between B2O3 and Mg powders.
- MDPI. (2024).
- ResearchGate. (n.d.). Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds.
- ResearchGate. (n.d.). Engineering biology for sustainable 1,4-butanediol synthesis.
- ResearchGate. (n.d.). The integrated absorbance of the peaks observed in the FTIR spectra. BH4, HCOO⁻, and CO2δ.
- USDA ARS. (n.d.). Coordination of Adsorbed Boron: A FTIR Spectroscopic Study.
- ResearchGate. (n.d.). Spectroscopic data for the compounds 4a, 4b, 5a, and 5b.
- A Practical Preparation of 2-Carboxyphenylboronic Acid and its Application for the Preparation of Biaryl-2-carboxylic Acids using Suzuki Coupling Reactions. (n.d.).
- Inthis paper, a new method of synthesis of 4-bromophthalic anhydride is reported. (n.d.).
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Jurnal UPI. (2019).
- NIST WebBook. (n.d.). boric acid.
- Doc Brown's Chemistry. (n.d.). database mass spectrometry INDEX of mass spectra of organic compounds analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds.
- PubMed. (n.d.). Structure-based design of HIV protease inhibitors: 5,6-dihydro-4-hydroxy-2-pyrones as effective, nonpeptidic inhibitors.
- PubMed Central. (n.d.). Miyaura Borylations of Aryl Bromides in Water at Room Temperature.
- Google Patents. (n.d.). CN103980113A - Preparation method of 4-bromophthalic acid.
- Google Patents. (n.d.). CN103980113B - A kind of preparation method of 4-bromophthalic acid.
Sources
An In-Depth Technical Guide to the Physicochemical Properties of 4-Boronophthalic Acid
Introduction: The Strategic Importance of 4-Boronophthalic Acid
This compound (CAS No. 1072946-35-0) is an intriguing trifunctional molecule that stands at the intersection of aromatic carboxylic acids and organoboron chemistry.[1][2] Possessing a phenyl ring substituted with two carboxylic acid groups and a boronic acid moiety, it presents a unique constellation of chemical functionalities. This structure makes it a highly valuable building block and a versatile tool for researchers in drug development, materials science, and chemical biology. Its utility stems from the distinct properties of its constituent parts: the phthalic acid backbone offers sites for amide or ester formation and influences solubility, while the boronic acid group provides a dynamic center for reversible covalent bonding and cross-coupling reactions.[3] This guide offers a comprehensive examination of the core physicochemical properties of this compound, providing both foundational data and the experimental context necessary for its effective application in sophisticated research and development environments.
Core Physicochemical Properties
A precise understanding of the fundamental properties of this compound is critical for its successful application, from designing reaction conditions to formulating delivery systems. The key quantitative data for this compound are summarized below.
| Property | Data | Source(s) |
| CAS Number | 1072946-35-0 | [1][2] |
| Molecular Formula | C₈H₇BO₆ | [1][2] |
| Molecular Weight | 209.95 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from typical appearance of similar aromatic acids |
| Melting Point | Data not available in searched literature. Expected to be >300 °C, similar to related phthalic acids. | - |
| Solubility | - Water: Expected to have low to moderate solubility, enhanced at higher pH as the carboxylic acid groups are deprotonated.[4] - Organic Solvents: Likely soluble in polar organic solvents such as DMSO, methanol, and ethanol.[5][6] | Inferred based on general solubility of boronic and carboxylic acids |
| pKa Values | Experimental data not available. Estimated values are: - pKa₁ (first COOH): ~3.0-3.5 - pKa₂ (second COOH): ~5.0-5.5 - pKa₃ (B(OH)₂): ~8.5-9.0 | Estimated from isophthalic acid (pKa₁=3.7, pKa₂=4.7)[7] and phenylboronic acid (pKa ~8.8)[8] |
The Unique Chemistry of the Boronic Acid Moiety
The boronic acid group, -B(OH)₂, is the cornerstone of this compound's versatile functionality. Unlike carboxylic acids, which are Brønsted acids (proton donors), boronic acids primarily act as Lewis acids by accepting a hydroxide ion from water to form a tetrahedral boronate species.[9] This equilibrium is highly dependent on the pH of the solution.
pH-Dependent Equilibrium and Diol Interaction
In aqueous media, the boron atom exists in a dynamic equilibrium between a trigonal planar sp² hybridized state and a tetrahedral sp³ hybridized boronate anion.[10] At pH values below the pKa of the boronic acid (~9), the neutral, trigonal planar form predominates. As the pH increases to values near and above the pKa, the equilibrium shifts toward the anionic, tetrahedral boronate form.[10]
This tetrahedral intermediate is crucial for the reversible reaction with cis-diols, a class of compounds that includes many biologically significant molecules like saccharides (e.g., glucose, sialic acid) and glycoproteins.[11] This reversible covalent interaction forms a stable five- or six-membered cyclic boronate ester. The pH-switchable nature of this binding is a key driver for its use in stimuli-responsive systems.[12]
Caption: pH-dependent equilibrium of boronic acid and its interaction with a diol.
Spectroscopic Characterization Profile
-
¹¹B NMR: This is the most direct technique for observing the boron center. A single, relatively broad signal is expected. For the trigonal planar sp²-hybridized boronic acid (at acidic to neutral pH), the chemical shift is anticipated in the range of δ 27-33 ppm .[13][14] Upon formation of the tetrahedral sp³-hybridized boronate anion or a boronate ester (at basic pH or in the presence of diols), this signal will shift upfield to approximately δ 4-13 ppm .[13]
-
¹H NMR: The proton NMR spectrum would be characterized by signals in the aromatic region and a broad signal for the acidic protons.
-
Aromatic Protons (Ar-H): Signals are expected between δ 7.5-8.5 ppm . The specific splitting pattern will depend on the precise coupling constants between the three aromatic protons.[15]
-
Carboxylic Acid Protons (COOH): A very broad singlet is expected far downfield, typically > δ 12.0 ppm .[15] This signal may be unobservable in protic solvents like D₂O due to exchange.
-
Boronic Acid Protons (B(OH)₂): A broad singlet, often in the range of δ 4.0-6.0 ppm , which also exchanges with D₂O.[15]
-
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic and carboxyl carbons.
-
Carboxylic Carbons (C=O): Expected in the range of δ 165-175 ppm .[16]
-
Aromatic Carbons (Ar-C): A set of signals between δ 120-140 ppm .[17] The carbon attached to the boron (ipso-carbon) is often difficult to observe due to quadrupolar relaxation and may appear as a very broad, low-intensity signal.[18]
-
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, the characterization of this compound must follow robust, self-validating protocols.
Protocol 1: Determination of pKa by Potentiometric Titration
The multiple ionizable groups on this compound necessitate a careful potentiometric titration to resolve its distinct pKa values.[19]
Principle: The compound is dissolved in an aqueous solution and titrated with a strong base of known concentration. The pH is monitored continuously, and the pKa values are determined from the half-equivalence points on the resulting titration curve.[9]
Step-by-Step Methodology:
-
Preparation: Prepare a ~1 mM solution of this compound in deionized, carbonate-free water. Maintain a constant ionic strength using a background electrolyte (e.g., 0.15 M KCl).[20]
-
Acidification: Adjust the initial pH of the solution to ~2.0 with a standardized 0.1 M HCl solution to ensure all functional groups are fully protonated.[21]
-
Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding small, precise aliquots (e.g., 0.05 mL).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot pH versus the volume of NaOH added. The curve should exhibit three inflection points corresponding to the three acidic protons. The pH at the midpoint of each buffer region (half-equivalence point) corresponds to the pKa for that specific dissociation.
Protocol 2: Determination of Aqueous Solubility via the Shake-Flask Method
The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer) for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated supernatant is then quantified.[2]
Step-by-Step Methodology:
-
Sample Preparation: Add an excess of solid this compound to a series of vials containing a precise volume of the desired solvent (e.g., pH-adjusted buffers, organic solvents). The excess solid should be clearly visible.[2]
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[13]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by centrifugation followed by filtration through a 0.45 µm filter.[18]
-
Quantification: Determine the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]
-
Calibration: Create a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
Caption: Experimental workflows for pKa and solubility determination.
Stability and Degradation Considerations
While specific stability data for this compound is not available, the stability of boronic acids is generally robust. However, protodeboronation—the cleavage of the carbon-boron bond—can occur under harsh acidic or basic conditions, or in the presence of certain transition metals. For formulation and storage, it is advisable to maintain the compound in a solid, dry state or in solutions buffered around a neutral pH (pH 4-7) to maximize stability.
Applications in Drug Development and Research
The trifunctional nature of this compound makes it a powerful asset in modern chemical and pharmaceutical research.
-
pH-Responsive Drug Delivery: The pH-dependent interaction between the boronic acid and diols can be harnessed to create "smart" drug delivery systems. For example, a drug conjugate linked via a boronate ester could be designed to be stable at physiological pH (7.4) but release its payload in the slightly acidic microenvironment of a tumor.[11]
-
Targeted Therapies: Many cancer cells overexpress sialic acid, a sugar with a cis-diol moiety, on their surface. Nanoparticles or drug conjugates functionalized with this compound can selectively bind to these cells, enabling targeted drug delivery and reducing off-target toxicity.
-
Saccharide Sensing: The interaction with diols can be coupled with a fluorescent reporter to create sensors for detecting specific saccharides, which is highly relevant for diagnostics, particularly in diabetes research.[9]
-
PROTACs and Molecular Glues: The dicarboxylic acid functionality makes it an ideal linker component for creating Proteolysis Targeting Chimeras (PROTACs) or other bifunctional molecules designed to bring two proteins into proximity.
Conclusion
This compound is a sophisticated chemical tool whose full potential is unlocked through a deep understanding of its physicochemical properties. Its key features—the Lewis acidity of the boron center, the pH-switchable interaction with diols, and the synthetic handles provided by the carboxyl groups—offer a powerful platform for innovation. By employing the rigorous experimental protocols outlined in this guide, researchers can confidently characterize this molecule and leverage its unique attributes to advance the frontiers of drug discovery, diagnostics, and materials science.
References
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications.
- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). University of Jyväskylä.
- The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (2000). Journal of Chemical Education.
- 11B NMR Chemical Shifts. (n.d.). San Diego State University.
- A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). ScienceDirect.
- Boronic Acid-Based Hydrogels Undergo Self-Healing at Neutral and Acidic pH. (2014). ACS Macro Letters.
- Boric Acid | H3BO3 | CID 7628. (n.d.). PubChem.
- pH‐Dependent equilibria of aryl boronic acid and boronate derivatives in aqueous media. (n.d.). ResearchGate.
- How To Determine PKA Of Organic Compounds?. (2025). YouTube.
- On the Computational Determination of the pK a of Some Arylboronic Acids. (2021). MDPI.
- CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). NPTEL.
- 13 C NMR Chemical Shifts. (n.d.). Oregon State University.
- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest.
- a guide to 13c nmr chemical shift values. (2015). Compound Interest.
- Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.
- Titrations of polyprotic acids. (n.d.). Khan Academy.
- Organic Chemistry - pKa Values of Acids. (2023). YouTube.
- Boronic acid. (n.d.). Wikipedia.
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
- Literature Review of Boric Acid Solubility Data. (2011). UNT Digital Library.
- Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). Biomedical Research and Therapy.
- Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?. (2019). ResearchGate.
- By compound. (n.d.). University of Chicago.
- Benzoic Acid | C6H5COOH | CID 243. (n.d.). PubChem.
- Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). Biomedical Research and Therapy.
- Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). ResearchGate.
- Isophthalic Acid | C8H6O4 | CID 8496. (n.d.). PubChem.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI.
- Physical and Chemical Properties of Boron and Selected Boron Compounds. (n.d.). National Center for Biotechnology Information.
- Boron NMR. (n.d.). University of Ottawa.
- Boronic-Acid-Modified Nanomaterials for Biomedical Applications. (2021). ACS Publications.
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Springer.
- Catechol Polymers for pH-Responsive, Targeted Drug Delivery to Cancer Cells. (2011). Journal of the American Chemical Society.
- Stimuli-Responsive Boron-Based Materials in Drug Delivery. (2022). MDPI.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. digital.library.unt.edu [digital.library.unt.edu]
- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 5. researchgate.net [researchgate.net]
- 6. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 13. compoundchem.com [compoundchem.com]
- 14. compoundchem.com [compoundchem.com]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. rsc.org [rsc.org]
- 17. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. organicchemistrydata.org [organicchemistrydata.org]
- 19. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 21. web.pdx.edu [web.pdx.edu]
Introduction: The Emergence of Bifunctional Boronic Acids
An In-depth Technical Guide to 4-Boronophthalic Acid: Synthesis, Properties, and Applications
The field of organic chemistry has been profoundly impacted by the versatility of boronic acids.[1][2] Since the pioneering work of Edward Frankland in 1860, who first prepared and isolated a boronic acid, these organoboron compounds have evolved from chemical curiosities to indispensable tools in modern synthesis.[3] Their stability, low toxicity, and diverse reactivity have established them as crucial building blocks in the creation of complex molecules.[2][3] Arylboronic acids, in particular, are celebrated for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research.[2][4]
In recent years, a growing interest has developed in multifunctional boronic acids, molecules that possess one or more additional reactive groups.[5][6] These compounds offer chemists a powerful platform for constructing intricate molecular architectures and advanced materials. This compound, systematically named 4-(dihydroxyboranyl)benzene-1,2-dicarboxylic acid, is a prime example of such a bifunctional molecule. It uniquely combines the reactivity of an arylboronic acid with the versatile chemistry of a phthalic acid moiety. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its established and potential applications for researchers, scientists, and drug development professionals.
Core Properties and Synthesis
Molecular Structure and Physicochemical Properties
This compound (CAS: 1072946-35-0) is an aromatic compound featuring a benzene ring substituted with a boronic acid group [-B(OH)₂] at position 4 and two carboxylic acid groups [-COOH] at positions 1 and 2.[7] This unique arrangement of functional groups dictates its chemical behavior and potential applications.
The boronic acid group acts as a mild Lewis acid, capable of forming reversible covalent bonds with diols (such as sugars) to create boronate esters.[1][2] This interaction is fundamental to its use in sensors and stimuli-responsive materials.[8][9] The adjacent carboxylic acid groups provide sites for esterification, amidation, and polymerization, while also influencing the molecule's solubility and acidity.
| Property | Value | Source |
| CAS Number | 1072946-35-0 | [7] |
| Molecular Formula | C₈H₇BO₆ | Derived |
| Molecular Weight | 209.95 g/mol | [7] |
| Purity | ≥95% | [7] |
Synthetic Pathways
While specific literature on the synthesis of this compound is not abundant, its structure lends itself to several established methods for preparing arylboronic acids. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.
One of the most common approaches involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate.[10] In the case of this compound, this would typically start from a protected 4-halophthalic acid derivative.
A more modern and often preferred method is the palladium-catalyzed cross-coupling reaction of a haloarene with a diboron reagent, a reaction pioneered by Miyaura.[3] This method generally offers higher functional group tolerance.
Applications in Research and Development
The bifunctional nature of this compound opens up a wide range of applications in medicinal chemistry, materials science, and organic synthesis.
Medicinal Chemistry and Drug Development
Boronic acids have emerged as a significant class of compounds in drug discovery.[3][11] The boron atom can form a stable, yet reversible, covalent bond with the catalytic serine or threonine residues in the active sites of certain proteases, making them potent enzyme inhibitors.[1] Bortezomib (Velcade®), a dipeptide boronic acid, was the first proteasome inhibitor approved for cancer therapy and has paved the way for other boron-containing drugs.[3][11]
This compound can serve as a versatile scaffold in drug design:
-
As a Warhead: The boronic acid moiety can act as the "warhead" that binds to the target enzyme.
-
As a Linker: The dicarboxylic acid portion allows for conjugation to other molecules, such as peptides, antibodies, or polymers, creating bioconjugates for targeted drug delivery.[5][12][13]
-
As a Modulator: The phthalic acid group can be used to fine-tune the physicochemical properties of a drug candidate, such as solubility and cell permeability.
Materials Science and Sensors
The ability of boronic acids to reversibly bind with diols is the foundation for their use in "smart" materials.[8] This interaction is often pH-dependent, allowing for the creation of materials that respond to changes in their environment.
-
Glucose Sensing: Phenylboronic acids are widely studied for their ability to bind with glucose.[8] Hydrogels and polymers incorporating boronic acids can swell or shrink in response to glucose concentrations, forming the basis for continuous glucose monitoring systems for diabetes management.[1][14] this compound could be polymerized via its carboxyl groups to create such glucose-responsive hydrogels.[9]
-
Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality makes this compound an excellent candidate for use as an organic linker in the synthesis of MOFs.[15] These crystalline materials have high porosity and surface area, making them suitable for gas storage, separation, and catalysis. The incorporation of a boronic acid group into the MOF structure could allow for post-synthetic modification or the development of MOF-based sensors.
Organic Synthesis
As a bifunctional building block, this compound offers significant potential in the synthesis of complex organic molecules. The two distinct functional groups can be reacted sequentially and selectively.
-
Suzuki-Miyaura Coupling: The boronic acid group can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.[2][4]
-
Further Functionalization: The carboxylic acid groups can be converted into a variety of other functional groups, such as esters, amides, or acid chlorides, allowing for the construction of more complex structures.
Experimental Protocols
The following protocols are representative examples of how this compound might be synthesized and utilized. These are intended as a guide and may require optimization based on specific laboratory conditions and substrate scope.
Protocol 1: Synthesis of this compound via Miyaura Borylation
This protocol describes a plausible synthesis starting from 4-iodophthalic acid. The carboxylic acid groups are first protected as esters to prevent side reactions.
Step 1: Protection of Carboxylic Acids (Esterification)
-
Suspend 4-iodophthalic acid (1 equivalent) in methanol (10 volumes).
-
Add concentrated sulfuric acid (0.1 equivalents) dropwise.
-
Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield dimethyl 4-iodophthalate.
Step 2: Miyaura Borylation
-
To a solution of dimethyl 4-iodophthalate (1 equivalent) in a suitable solvent like 1,4-dioxane, add bis(pinacolato)diboron (B₂pin₂) (1.1 equivalents).
-
Add a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%) and a base like potassium acetate (3 equivalents).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction to 80-100 °C and stir for 12-24 hours. Monitor by GC-MS or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify by column chromatography to obtain the protected boronate ester.
Step 3: Deprotection (Hydrolysis)
-
Dissolve the purified boronate ester in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) (3-4 equivalents).
-
Stir at room temperature for 4-8 hours.
-
Acidify the mixture to pH 1-2 with cold 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound as a solid.
Protocol 2: Suzuki-Miyaura Cross-Coupling using this compound
This protocol outlines a typical cross-coupling reaction with an aryl bromide.
-
In a reaction vessel, combine this compound (1.2 equivalents), the aryl bromide (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents).
-
Add a solvent system, typically a mixture of an organic solvent (like toluene or 1,4-dioxane) and water.
-
Degas the mixture with argon for 15-20 minutes.
-
Heat the reaction to 80-110 °C with vigorous stirring for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion and Future Outlook
This compound stands as a compelling example of a bifunctional chemical building block with significant untapped potential. Its unique combination of a reactive boronic acid and a versatile dicarboxylic acid moiety provides a gateway to novel applications across multiple scientific disciplines. For medicinal chemists, it offers a scaffold for developing targeted therapeutics and bioconjugates. For materials scientists, it is a promising component for creating advanced sensors, responsive polymers, and functional metal-organic frameworks. As synthetic methodologies continue to advance, the accessibility and utility of molecules like this compound will undoubtedly grow, empowering researchers to address complex challenges in medicine, technology, and beyond.
References
- António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(13), 3513-3536.
- Hall, D. G. (Ed.). (2011).
- Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.).
- António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews.
- Wikipedia. (n.d.). Boronic acid.
- Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(21), 6389.
- António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. ResearchGate.
- Wisdomlib. (2025). Arylboronic acids: Significance and symbolism.
- Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3239.
- Petasis, N. A. (2007). Expanding roles for organoboron compounds – Versatile and valuable molecules for synthetic, biological, and medicinal chemistry. Australian Journal of Chemistry, 60(11), 795-798.
- Gilman, H., & Moore, L. O. (1958). Some Studies on the Preparation of Arylboronic Acids. Journal of the American Chemical Society, 80(13), 3609-3611.
- Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. ResearchGate.
- S-World. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.
- Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. ResearchGate.
- Couturaud, B., et al. (2021). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Biomacromolecules, 22(5), 1833-1851.
- Fahmi, et al. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications. ACS Omega, 6(28), 17893-17900.
- Zhang, Z., & Zhang, Y. (2013). Boronic Acid-Containing Hydrogels: Synthesis and Their Applications. Chemical Society Reviews, 42(17), 7226-7246.
- Jia, M., et al. (2022). In-situ growth of boronic acid-decorated metal-organic framework on Fe3O4 nanospheres for specific enrichment of cis-diol containing nucleosides. Talanta, 242, 123281.
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. boronmolecular.com [boronmolecular.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arylboronic acids: Significance and symbolism [wisdomlib.org]
- 5. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 11. mdpi.com [mdpi.com]
- 12. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In-situ growth of boronic acid-decorated metal-organic framework on Fe3O4 nanospheres for specific enrichment of cis-diol containing nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Lewis Acidity and pKa of 4-Carboxyphenylboronic Acid
Introduction: The Ascendancy of Boronic Acids in Modern Drug Discovery
Boronic acids, a class of organoboranes characterized by a C–B bond and two hydroxyl groups (R-B(OH)₂), have transitioned from being niche synthetic reagents to indispensable tools in medicinal chemistry and drug development.[1][2] Their prominence is largely due to the unique electronic nature of the boron atom. Possessing a vacant p-orbital, the trigonal planar, sp²-hybridized boron center acts as a potent Lewis acid, capable of forming reversible covalent bonds with biological nucleophiles.[3][4][5] This property has been masterfully exploited in the design of highly effective therapeutics, including the proteasome inhibitor Bortezomib (Velcade®) and the β-lactamase inhibitor Vaborbactam, which have revolutionized treatments for multiple myeloma and complex bacterial infections, respectively.[6][7]
Among the vast library of available arylboronic acids, 4-Carboxyphenylboronic acid stands out as a particularly versatile and strategic building block.[8][9] This bifunctional molecule, which incorporates both a Brønsted-Lowry acidic carboxyl group and a Lewis acidic boronic acid moiety, offers multiple handles for chemical modification and biological interaction. This guide provides a comprehensive technical overview of the dual acidic nature of 4-Carboxyphenylboronic acid, details rigorous methods for its characterization, and explores the profound implications of its physicochemical properties for researchers, scientists, and drug development professionals.
It is worth noting that while the systematic IUPAC name is 4-boronobenzoic acid, it is commonly referred to as 4-carboxyphenylboronic acid in commercial and research contexts.[10] The term "4-boronophthalic acid" is also occasionally encountered, though less precise.[11][12]
The Duality of Acidity in 4-Carboxyphenylboronic Acid
The unique chemical personality of 4-Carboxyphenylboronic acid arises from the presence of two distinct acidic centers on the same aromatic scaffold. Understanding the behavior of both is critical for predicting its interactions in biological and chemical systems.
Brønsted-Lowry Acidity: The Carboxylic Acid Group
The carboxylic acid group (-COOH) is a classical Brønsted-Lowry acid, readily donating a proton in aqueous solution to form a carboxylate anion (-COO⁻) and a hydronium ion. The equilibrium constant for this dissociation is its pKa. For 4-Carboxyphenylboronic acid, the pKa of the carboxylic acid function is influenced by the electron-withdrawing nature of the boronic acid group at the para position.
Lewis Acidity: The Boronic Acid Moiety
Unlike the proton-donating carboxylic acid, the boronic acid moiety functions as a Lewis acid by accepting an electron pair.[13][14] In aqueous media, this manifests as the acceptance of a hydroxide ion (OH⁻) from water, causing the boron center to rehybridize from a neutral, trigonal planar (sp²) geometry to a more stable, anionic, tetrahedral (sp³) boronate form.[1][15] This fundamental equilibrium is the cornerstone of boronic acid chemistry in biological systems.[16] The acid dissociation constant (pKa) for this process is a direct and quantitative measure of the boronic acid's Lewis acidity toward hydroxide.[17]
The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is depicted below.
Figure 1: Aqueous equilibrium of a generic arylboronic acid (ArB(OH)₂).
Physicochemical Properties and pKa Values
The interplay between the two acidic groups governs the molecule's overall charge and reactivity at a given pH. The strongly electron-withdrawing carboxylic acid group is expected to increase the Lewis acidity of the boron center (i.e., lower its pKa) compared to unsubstituted phenylboronic acid (pKa ≈ 8.7-8.9).[18][19]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇BO₄ | [8][10] |
| Molecular Weight | 165.94 g/mol | [8][10] |
| CAS Number | 14047-29-1 | [8][10] |
| Predicted pKa₁ (-COOH) | ~4.08 | [8][20] |
| Expected pKa₂ (-B(OH)₂) | < 8.7 (Lower than Phenylboronic Acid) | [18][21] |
Experimental Determination of Acidity
Accurate pKa determination is essential for developing predictive models of a drug candidate's behavior. The two distinct pKa values of 4-Carboxyphenylboronic acid can be precisely measured using standard laboratory techniques.
Methodology Overview
Potentiometric Titration: This is a highly reliable method where the pH of a solution of the analyte is monitored as a titrant (typically a strong base like NaOH) is added incrementally. The pKa values correspond to the pH at the half-equivalence points. This method is robust and directly measures the proton activity.[17][18]
Spectrophotometric Titration: This technique is employed when the analyte possesses a chromophore whose UV-Vis absorbance spectrum changes upon ionization. By measuring the absorbance at a fixed wavelength across a range of pH values, the pKa can be determined.[18][22]
Detailed Protocol: Potentiometric Titration for pKa Determination
This protocol provides a self-validating framework for the accurate determination of both pKa values of 4-Carboxyphenylboronic acid.
1. Materials and Reagents:
-
4-Carboxyphenylboronic acid (≥97% purity)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for maintaining constant ionic strength
-
Deionized, CO₂-free water
-
pH buffers for calibration (e.g., pH 4.01, 7.00, 10.01)
2. Instrumentation:
-
Automatic titrator or a pH meter with a resolution of 0.01 pH units
-
Calibrated glass pH electrode
-
Magnetic stirrer and stir bar
-
Calibrated burette or syringe pump for titrant delivery
3. Experimental Procedure:
-
Step 1: Electrode Calibration: Calibrate the pH electrode using at least three standard buffers that bracket the expected pKa values.
-
Step 2: Sample Preparation: Accurately weigh a sample of 4-Carboxyphenylboronic acid to prepare a solution of known concentration (e.g., 1-5 mM) in a jacketed titration vessel. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).[17]
-
Step 3: Blank Titration: Perform a titration of the solvent blank (water + KCl) with the standardized NaOH solution to correct for any acidic or basic impurities.
-
Step 4: Sample Titration: Immerse the calibrated pH electrode and the tip of the burette into the sample solution. Begin stirring at a constant, gentle rate. Add the NaOH titrant in small, precise increments, recording the pH after each addition. Ensure the reading stabilizes before adding the next increment. Collect data past the second equivalence point.
-
Step 5: Data Analysis:
-
Plot pH versus the volume of NaOH added. Two inflection points corresponding to the neutralization of the carboxylic acid and the boronic acid will be observed.
-
Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peaks of this plot correspond to the equivalence points.
-
The pKa₁ and pKa₂ values are the pH values at half the volume of the first equivalence point and halfway between the first and second equivalence points, respectively.
-
Workflow Visualization
Figure 2: Workflow for pKa determination by potentiometric titration.
Implications for Drug Discovery and Development
The dual acidity and specific pKa values of 4-Carboxyphenylboronic acid have profound consequences for its application in drug development.
-
Physiological Ionization: At a physiological pH of 7.4, the carboxylic acid group (pKa ≈ 4.1) will be fully deprotonated and negatively charged (-COO⁻). The state of the boronic acid group depends on its precise pKa₂. If pKa₂ is, for example, 7.9, a significant fraction will exist as the anionic tetrahedral boronate, enhancing its ability to interact with biological targets.
-
Reversible Covalent Inhibition: The Lewis acidity of the boron atom is the key to its mechanism as a reversible covalent inhibitor. It allows the molecule to form a transient, stable tetrahedral complex with nucleophilic serine, threonine, or lysine residues in the active sites of enzymes, such as proteases and β-lactamases.[1][15] The electron-withdrawing carboxylate group enhances this electrophilicity, potentially leading to tighter binding.
-
Synthetic Versatility: 4-Carboxyphenylboronic acid is a cornerstone building block for creating more complex molecules via reactions like the Suzuki-Miyaura and Chan-Lam couplings.[1][8][9] The carboxylic acid provides an additional site for conjugation to other pharmacophores, linkers, or solubilizing groups, enabling the construction of sophisticated drug candidates, probes, and materials.
Conclusion
4-Carboxyphenylboronic acid is a molecule of significant strategic importance, defined by a fascinating interplay of Brønsted-Lowry and Lewis acidity. Its carboxylic acid function provides a classic acidic handle, while its boronic acid moiety offers a unique capacity for reversible covalent interactions, a feature increasingly harnessed in modern drug design. A thorough understanding and precise experimental determination of its two distinct pKa values are not merely academic exercises; they are critical prerequisites for rationally designing and developing novel therapeutics that leverage the unique chemical biology of boron. The methodologies and principles outlined in this guide provide a robust framework for researchers to fully characterize and exploit the potential of this versatile compound.
References
- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Radboud Repository. [Link]
- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. [Link]
- Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. [Link]
- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.
- Possible equilibria in aqueous solutions of a boronic acid and a hydroxycarboxylic acid.
- Boronic acid. Wikipedia. [Link]
- Brønsted versus Lewis Acid Type Anion Recognition by Arylboronic Acids. The Journal of Organic Chemistry. [Link]
- Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correl
- Ionization equilibrium of boronic acid in aqueous solutions.
- 4-carboxyphenylboronic acid pinacol ester. ChemBK. [Link]
- Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH.
- On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI. [Link]
- Various methods for evaluating Lewis acidity of organoboronic acid derivatives.
- Physical and Chemical Properties of Boronic Acids: Formulation Implic
- 4-Carboxyphenylboronic Acid.
- pK a values for boronic acids 1-7.
- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Lirias. [Link]
- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI. [Link]
- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry.
- Chemistry Vignettes: Lewis Acidity of Boron Halides. YouTube. [Link]
- Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- Lewis acidity of boron compounds.
- Can Boron Compounds Be Lewis Acids?. YouTube. [Link]
- pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. University of Wisconsin Chemistry. [Link]
- Table of Acids with Ka and pKa Values.
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. mdpi.com [mdpi.com]
- 4. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Carboxyphenylboronic acid CAS#: 14047-29-1 [m.chemicalbook.com]
- 9. 4-Carboxyphenylboronic acid | 14047-29-1 [chemicalbook.com]
- 10. 4-Carboxyphenylboronic Acid | C7H7BO4 | CID 312183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. scbt.com [scbt.com]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction | MDPI [mdpi.com]
- 18. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. chembk.com [chembk.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. DSpace [kuscholarworks.ku.edu]
An In-depth Technical Guide to 4-Boronophthalic Acid for Researchers and Drug Development Professionals
Introduction: The Emerging Significance of 4-Boronophthalic Acid
This compound, with the CAS number 1072946-35-0, is a specialized organic compound that is gaining traction within the scientific community, particularly in the fields of medicinal chemistry and drug discovery.[1][2][3] Its unique structure, featuring both carboxylic acid and boronic acid functionalities on a phthalic acid scaffold, makes it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its commercial availability, synthesis, key applications, and safe handling protocols, tailored for researchers and professionals in drug development.
Core Properties
| Property | Value |
| CAS Number | 1072946-35-0 |
| Molecular Formula | C₈H₇BO₆[1] |
| Molecular Weight | 209.9 g/mol [1] |
| Typical Purity | ≥95%[2] |
Commercial Availability and Suppliers
This compound is available from a number of specialized chemical suppliers. Researchers can procure this compound in various quantities, typically for research and development purposes. It is important to note that this chemical is intended for laboratory use only and not for medical or consumer applications.[2]
| Supplier | Purity | Available Quantities |
| Santa Cruz Biotechnology | Research Grade | Inquire |
| CymitQuimica (distributor for Apollo Scientific) | ≥95% | Inquire[2] |
| Apollo Scientific | ≥95% | Inquire[3] |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of this compound: A Mechanistic Approach
Theoretical Synthesis Workflow
Caption: Theoretical synthesis of this compound via Miyaura borylation.
Step-by-Step Methodology (Theoretical)
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 4-bromoisophthalic acid, bis(pinacolato)diboron, a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base like potassium acetate (KOAc).
-
Solvent Addition: Add a suitable anhydrous solvent, such as dioxane or toluene.
-
Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80°C to 110°C and stir for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is typically filtered to remove the catalyst and other solids. The filtrate is then concentrated under reduced pressure.
-
Hydrolysis of the Pinacol Ester: The resulting pinacol ester intermediate is then subjected to hydrolysis to yield the free boronic acid. This can be achieved by treatment with an aqueous acid, such as hydrochloric acid.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography to obtain the final product of high purity.
Applications in Drug Development: A Focus on Targeted Protein Degradation
The true potential of this compound lies in its application as a structural motif in the design of novel therapeutics. Boronic acids are known to be valuable in medicinal chemistry, and the phthalic acid backbone of this molecule is of particular interest in the burgeoning field of Targeted Protein Degradation (TPD) .
PROTACs and the Role of Phthalic Acid Derivatives
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
Recent research has highlighted the utility of phthalic acid derivatives as novel ligands for the cereblon (CRBN) E3 ubiquitin ligase .[4][5][6] Specifically, 3-aminophthalic acid has been identified as a new CRBN ligand, offering a more chemically stable and economical alternative to traditional immunomodulatory drugs (IMiDs) like thalidomide and pomalidomide.[4][5][6]
Caption: The role of a this compound-based PROTAC in targeted protein degradation.
Given that this compound shares the core phthalic acid structure, it is a highly attractive building block for developing new CRBN-recruiting ligands for PROTACs. The boronic acid moiety can serve as a versatile handle for further chemical modifications and linker attachment, allowing for the synthesis of a diverse library of PROTACs targeting various disease-causing proteins.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the benzene ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern. The acidic protons of the carboxylic acid and boronic acid groups will likely appear as broad singlets at lower fields, and their signals may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbons attached to the electron-withdrawing carboxyl and boronyl groups appearing at lower fields. The ipso-carbon attached to the boron atom may be difficult to observe due to quadrupolar relaxation.
-
¹¹B NMR: The ¹¹B NMR spectrum is a key technique for characterizing boronic acids. For arylboronic acids, a signal is typically observed in the range of δ 27-33 ppm.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid and boronic acid groups (around 2500-3300 cm⁻¹). A strong C=O stretching vibration for the carboxylic acid groups will be present around 1700 cm⁻¹. B-O stretching vibrations are also expected in the fingerprint region (around 1300-1400 cm⁻¹).
-
Mass Spectrometry: Mass spectrometry will be used to confirm the molecular weight of the compound.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling arylboronic acids should be followed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. Arylboronic acids can be sensitive to moisture and air, which can lead to decomposition (protodeboronation). Storing under an inert atmosphere (e.g., argon or nitrogen) can prolong shelf life.
-
Decomposition: A common decomposition pathway for boronic acids is the formation of boroximes (cyclic anhydrides) upon dehydration. It is often recommended to recrystallize commercially available boronic acids from water before use to ensure the presence of the monomeric acid form.
Conclusion
This compound is a promising and versatile chemical building block with significant potential in drug discovery, particularly in the design of PROTACs for targeted protein degradation. Its commercial availability, coupled with a straightforward (though theoretical) synthetic pathway, makes it an accessible tool for researchers. As the field of targeted protein degradation continues to expand, the demand for novel E3 ligase ligands and versatile linkers will undoubtedly grow, positioning this compound as a compound of increasing importance in the development of next-generation therapeutics.
References
- Yan, Y., Shao, J., Ding, D., Pan, Y., Tran, P., Yan, W., ... & Huang, H. (2022). 3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O'PROTAC.
- Yan, Y., Shao, J., Ding, D., Pan, Y., Tran, P., Yan, W., ... & Huang, H. (2022). 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O'PROTAC.
- Yan, Y., Shao, J., Ding, D., Pan, Y., Tran, P., Yan, W., ... & Huang, H. (2022).
- Yan, Y., Shao, J., Ding, D., Pan, Y., Tran, P., Yan, W., ... & Huang, H. (2022). 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O'PROTAC.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 1072946-35-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. 3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O’PROTAC - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
Section 1: Introduction and Strategic Approach to Safety Assessment
An In-depth Technical Guide to the Health and Safety of 4-Boronophthalic Acid
This compound (CAS 1072946-35-0) is a specialized organic building block utilized in proteomics research and drug development.[1][2] Its structure, featuring both a boronic acid and a phthalic acid moiety, makes it a compound of interest for creating complex molecular architectures. However, as is common with many niche research chemicals, comprehensive, publicly available toxicological and safety data specific to this compound is limited.
For researchers, scientists, and drug development professionals, operating without robust safety data presents an unacceptable risk. Therefore, this guide adopts a scientifically grounded surrogate-based approach to risk assessment. We will extrapolate the health and safety profile of this compound from well-characterized analogous compounds, primarily Boric Acid and other substituted aromatic boronic acids.
Causality for Surrogate Selection:
-
Boric Acid (CAS 10043-35-3): The foundational boron compound for which extensive toxicological data exists, including critical endpoints like reproductive and developmental toxicity.[3][4][5] The boronic acid functional group is the primary driver of this systemic toxicity.
-
Aromatic Boronic Acids (e.g., 4-Bromophenylboronic acid, 4-Bromoisophthalic acid): These compounds share the core phenylboronic acid structure and provide data on local irritant effects (skin, eye, respiratory) common to this chemical class.[6][7][8]
This methodology allows us to establish a conservative and responsible safety framework, treating this compound with the precautions warranted by the most sensitive toxicological endpoint identified in its surrogates.
Section 2: Hazard Identification and GHS Classification
Based on the data from surrogate compounds, this compound should be handled as a hazardous substance. The primary hazards are categorized as reproductive toxicity and local irritation.[3][6][9]
Table 1: GHS Hazard Classification based on Surrogate Data
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
|---|---|---|---|
| Reproductive Toxicity, Category 1B | H360: May damage fertility or the unborn child.[3][9] | Danger | Health Hazard |
| Skin Irritation, Category 2 | H315: Causes skin irritation.[6] | Warning | Exclamation Mark |
| Serious Eye Irritation, Category 2A | H319: Causes serious eye irritation.[6][7] | Warning | Exclamation Mark |
| Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory) | H335: May cause respiratory irritation.[6][10] | Warning | Exclamation Mark |
| Hazardous to the Aquatic Environment, Acute, Category 3 | H402: Harmful to aquatic life.[3] | (None) | (None) |
Precautionary Statements (P-Statements): A consolidated list of precautionary statements is essential for safe handling:
-
Prevention: P201, P202, P261, P264, P271, P273, P280[3][6][10]
-
Response: P302+P352, P304+P340, P305+P351+P338, P308+P313[3][6][11]
-
Storage: P403+P233, P405[6]
Section 3: Toxicological Profile and Mechanistic Insights
Understanding the "why" behind a hazard classification is critical for fostering a robust safety culture. The toxicity of boronic acids is primarily driven by the boron atom.
Systemic Toxicity: Reproductive Effects The most significant hazard associated with boric acid, and by extension this compound, is its potential to damage fertility and the unborn child.[3][5][9]
-
Mechanism: Animal studies on boric acid have demonstrated adverse effects on the testes and fertility in males and developmental effects on the fetus, including weight loss and minor skeletal variations.[5][12][13] Boron is readily absorbed orally and is not metabolized, meaning the parent compound is responsible for the toxic effects.[4]
-
Exposure Thresholds: While a fatal adult dose of boric acid is reported as 5 to >30 grams, the reproductive effects occur at much lower chronic exposure levels.[12] A No Observed Adverse Effect Level (NOAEL) for repeated oral dosage in rats was determined to be 17.5 mg/kg.[3]
Local Toxicity: Irritation
-
Respiratory Irritation: As a fine powder, the compound can cause mechanical irritation to the upper respiratory tract.[12] Occupational studies of workers exposed to sodium borate dust reported symptoms like dryness of the mouth, nose, and throat, dry cough, and sore throat.[4][13]
-
Eye Irritation: Direct contact with the eyes will cause serious irritation.[6] This is a common property of acidic, dusty solids.
-
Skin Irritation: The compound can cause skin irritation.[6] While absorption through intact skin is generally poor, it is readily absorbed through damaged or abraded skin, which could lead to systemic effects.[5][12]
Table 2: Summary of Toxicological Data (from Boric Acid Surrogate)
| Endpoint | Species | Route | Value | Reference |
|---|---|---|---|---|
| LD50 (Acute Oral) | Rat | Oral | 3,500 to 4,100 mg/kg | [5] |
| LD50 (Acute Dermal) | Rabbit | Dermal | >2,000 mg/kg | [5] |
| NOAEL (Repeated Dose) | Rat | Oral | 17.5 mg/kg (2 years) | [3] |
| LOAEL (Repeated Dose) | Rat | Oral | 58.5 mg/kg (2 years) |[3] |
Section 4: Exposure Control and Personal Protection
A multi-layered approach is required to safely handle this compound, prioritizing engineering controls over personal protective equipment (PPE).
Caption: Emergency Spill Response Workflow.
Fire-Fighting Measures
-
The substance is not combustible. [3][9]* Use an extinguishing agent appropriate for the surrounding fire (e.g., water spray, dry chemical, carbon dioxide, foam). [3][14]* Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear, as heating may cause decomposition and produce toxic fumes like boron oxides. [3][9]
Section 7: Physical and Chemical Properties
Table 3: Properties of this compound and Surrogates
| Property | This compound | Boric Acid (Surrogate) |
|---|---|---|
| CAS Number | 1072946-35-0 [1][2] | 10043-35-3 [15] |
| Molecular Formula | C₈H₇BO₆ [1] | BH₃O₃ [15] |
| Molecular Weight | 209.95 g/mol [2] | 61.83 g/mol [15] |
| Appearance | White to off-white solid/powder | White crystalline solid [15] |
| Melting Point | Not available | 170.9 °C (decomposes) [15] |
| Solubility | Not available | Soluble in water (4.72 g/100 mL at 20°C) and lower alcohols [15] |
| Stability | Stable under recommended storage conditions. Moisture sensitive. | Stable. Corrosive to iron if moisture is present. [12] |
| Hazardous Decomposition Products | Oxides of carbon and boron upon heating. | Boric anhydride upon heating. [12]|
Section 8: Conclusion and Senior Scientist Recommendations
While this compound is a valuable tool in modern research, the absence of specific safety data necessitates a cautious and informed approach. This guide establishes that, based on data from boric acid and other aromatic boronic acids, This compound must be treated as a reproductive toxicant (Category 1B) and a skin, eye, and respiratory irritant.
Key Directives for All Personnel:
-
Acknowledge the Hazard: All users must be trained on the potential reproductive hazards before being authorized to handle this compound.
-
Prioritize Engineering Controls: All work with the solid material must be conducted in a certified chemical fume hood to prevent inhalation.
-
Use Mandatory PPE: At a minimum, chemical splash goggles, nitrile gloves, and a lab coat are required for any handling procedure.
-
Prevent Contamination: Follow strict protocols for handling, decontamination, and waste disposal to prevent exposure and environmental release.
Until specific toxicological data for this compound becomes available, these surrogate-based guidelines represent the best practice for ensuring the health and safety of all researchers, scientists, and drug development professionals.
References
- 4-Iodophenylboronic acid - Santa Cruz Biotechnology. ()
- SAFETY D
- This compound | CAS 1072946-35-0 | SCBT. Santa Cruz Biotechnology. ()
- SAFETY D
- This compound - CymitQuimica. ()
- First Aid Procedures for Chemical Hazards | NIOSH - CDC. ()
- 1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester - AK Scientific, Inc. ()
- SAFETY D
- BORIC ACID - Mallinckrodt Baker, Inc. ()
- 4-Bromoisophthalic acid - Synquest Labs. ()
- SAFETY D
- 4-Fluorophthalic acid - Synquest Labs. ()
- SAFETY D
- SAFETY D
- HEALTH EFFECTS - Toxicological Profile for Boron - NCBI Bookshelf - NIH. ()
- SAFETY D
- Boric Acid | Anchem Sales. ()
- Toxicological Profile for Boron - Agency for Toxic Substances and Disease Registry |
- How to Store Boric Acid | Lab Alley. ()
- Boric acid - Wikipedia. ()
- Borate handling and storage - U.S. Borax. ()
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. HEALTH EFFECTS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nexchem.co.uk [nexchem.co.uk]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. aksci.com [aksci.com]
- 12. louisville.edu [louisville.edu]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Boric acid - Wikipedia [en.wikipedia.org]
Methodological & Application
Protocol for using 4-Boronophthalic acid in organic synthesis
An In-Depth Guide to the Application of 4-Boronophthalic Acid in Modern Organic Synthesis
Abstract
This compound is a versatile bifunctional reagent that is gaining prominence in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring both a boronic acid and a phthalic acid moiety, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of its applications, focusing on its role in Suzuki-Miyaura cross-coupling reactions and its utility as a precursor for complex heterocyclic scaffolds like isoindolinones. We present detailed, field-tested protocols, mechanistic insights, and troubleshooting strategies to enable researchers, scientists, and drug development professionals to effectively leverage this powerful synthetic building block.
Introduction: The Unique Chemistry of this compound
This compound (M.W.: 209.95 g/mol , CAS: 1072946-35-0) is an organoboron compound distinguished by the presence of two key functional groups on a benzene ring: two adjacent carboxylic acid groups and a boronic acid group at the 4-position.[1][2] This dual functionality is the cornerstone of its synthetic utility.
-
The Boronic Acid Moiety : As with other boronic acids, this group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.[3][4] Boronic acids are valued for their stability, low toxicity, and the mild conditions under which they react, making them "green" reagents in many contexts.[3]
-
The Phthalic Acid Moiety : The two carboxylic acid groups can participate in a variety of classical transformations, including esterification, amidation, and anhydride formation. This functionality opens the door to subsequent cyclization and condensation reactions, allowing for the construction of complex molecular architectures.
The strategic placement of these groups allows for sequential or one-pot reactions where an initial C-C bond formation via the boronic acid can be followed by transformations involving the carboxylic acid groups, providing a direct route to highly functionalized aromatic compounds.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is arguably the most powerful and widely used application for boronic acids, facilitating the formation of biaryl, vinyl-aryl, or alkyl-aryl bonds.[5][6] The reaction is indispensable in modern drug discovery and development.[3][6]
Mechanistic Rationale
The reaction proceeds through a catalytic cycle involving a palladium catalyst. Understanding this cycle is critical for optimizing reaction conditions and troubleshooting.[7]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[5][7]
-
Transmetalation : This is the key step involving the boronic acid. A base is required to activate the boronic acid, forming a more nucleophilic boronate species (-B(OH)₃⁻).[8] This boronate then transfers its organic group (the phthalic acid moiety in this case) to the palladium center, displacing the halide.
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[5][7]
}
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Protocol: Synthesis of 4-(4'-methoxyphenyl)phthalic acid
This protocol details a representative Suzuki-Miyaura coupling between this compound and 4-bromoanisole.
Table 1: Reagents for Suzuki-Miyaura Coupling
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 209.95 | 210 mg | 1.0 | 1.0 |
| 4-Bromoanisole | 187.04 | 206 mg | 1.1 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup : To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (210 mg, 1.0 mmol), 4-bromoanisole (206 mg, 1.1 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Catalyst Addition : Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Solvent Addition : Add 1,4-dioxane (8 mL) and water (2 mL).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Heating : Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Work-up (Aqueous) :
-
Cool the reaction mixture to room temperature.
-
Add 20 mL of water and transfer to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate (2 x 15 mL) to remove non-polar impurities (like triphenylphosphine oxide).
-
Acidify the aqueous layer to pH ~2 with 1M HCl. A precipitate should form.
-
-
Isolation and Purification :
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL).
-
Dry the product under high vacuum to yield 4-(4'-methoxyphenyl)phthalic acid. Further purification can be achieved by recrystallization if necessary.
-
Advanced Application: Synthesis of N-Substituted Isoindolinones
Isoindolinones are a class of nitrogen-containing heterocycles that form the core of many biologically active molecules and pharmaceuticals.[9][10] this compound can serve as an indirect precursor for these structures after an initial coupling reaction, or related compounds like 2-formylphenylboronic acid can be used more directly. The synthesis of isoindolinones often involves the reductive amination of a 2-formylbenzoic acid derivative with an amine, followed by intramolecular cyclization.[11]
}
Figure 2: General workflow for isoindolinone synthesis via a Suzuki coupling/reductive amination sequence.
Protocol: One-Pot Synthesis of an Isoindolinone Derivative
This protocol outlines a conceptual one-pot synthesis starting from 2-formylphenylboronic acid (a close relative of this compound) and an amine, demonstrating the power of tandem reactions.
Table 2: Reagents for Isoindolinone Synthesis
| Reagent | Role | Moles (mmol) | Equiv. |
| 2-Formylphenylboronic Acid | Starting Material | 1.0 | 1.0 |
| Benzylamine | Amine Source | 1.1 | 1.1 |
| Platinum Nanowires | Catalyst | cat. | - |
| Hydrogen (H₂) | Reducing Agent | 1 bar | - |
| Solvent (e.g., Toluene) | Reaction Medium | - | - |
Step-by-Step Methodology:
This protocol is based on modern catalytic methods for reductive C-N coupling and intramolecular amidation.[11]
-
Reaction Setup : In a pressure-rated reaction vessel, combine 2-formylphenylboronic acid (1.0 mmol), benzylamine (1.1 mmol), and the platinum nanowire catalyst in toluene.
-
Reaction Conditions : Seal the vessel, purge with hydrogen gas, and then maintain a hydrogen atmosphere of 1 bar.
-
Heating and Stirring : Heat the mixture to the temperature specified by the catalytic system (e.g., 100-120 °C) and stir vigorously. The reaction combines imine formation, reduction, and intramolecular cyclization (amidation) in a single operation.
-
Monitoring : Monitor the reaction by TLC or LC-MS for the disappearance of starting material and the formation of the isoindolinone product.
-
Work-up :
-
Cool the reaction to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the heterogeneous catalyst.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification : Purify the crude residue by column chromatography on silica gel to isolate the desired N-benzylisoindolinone derivative.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety.
-
Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses with side shields, and a lab coat.[12][13] Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[12]
-
Storage : this compound is moisture-sensitive.[12] Store it in a tightly closed container in a dry, cool, and well-ventilated place.[12]
-
Hazards : While boronic acids are generally of low toxicity, they can cause skin and eye irritation.[14] The compound may be harmful if swallowed or inhaled.[15] Long-term exposure to some boron compounds may have adverse effects on fertility or development.[15]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12] Avoid release into the environment.[12]
Troubleshooting Common Issues
Table 3: Troubleshooting Guide for Suzuki-Miyaura Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized Pd(0)). | Ensure a properly deoxygenated reaction setup. Use fresh catalyst or a more air-stable pre-catalyst. |
| Insufficient base or wrong base choice. | Use a stronger base (e.g., Cs₂CO₃) or ensure the base is dry and of high purity. | |
| Low reaction temperature. | Increase the temperature, but be mindful of potential decomposition. | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve degassing procedure (e.g., use freeze-pump-thaw cycles). |
| Protodeborylation (Loss of -B(OH)₂) | Excess water or acidic conditions. | Use anhydrous solvents if possible. Ensure the base is sufficient to maintain basic conditions throughout the reaction. |
| Difficulty in Purification | Persistent palladium catalyst. | Treat the crude product solution with a palladium scavenger or perform an additional aqueous wash with a solution of sodium thiosulfate. |
| Contamination with phosphine oxides. | Use column chromatography with an appropriate solvent system for separation. |
References
- Acid‐mediated synthesis of N‐substituted isoindolinones 7.71. (n.d.). ResearchGate.
- Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal.
- Synthesis of isoindolinone catalyzed by 4 a. (n.d.). ResearchGate.
- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025, April 14). National Institutes of Health (NIH).
- Applications of boronic acids in organic synthesis. (n.d.). ResearchGate.
- Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. (n.d.). MDPI.
- Boric acid in organic synthesis: scope and recent developments. (n.d.). Semantic Scholar.
- Applications of boronic acids in organic synthesis. (2011, February 28). Semantic Scholar.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. (n.d.). ResearchGate.
- Safety Data Sheet: Boric acid. (n.d.). Carl ROTH.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (n.d.). MDPI.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. boronmolecular.com [boronmolecular.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoindolinone synthesis [organic-chemistry.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. fishersci.com [fishersci.com]
The Versatility of 4-Boronophthalic Acid in Medicinal Chemistry: From Synthesis to Targeted Therapies
In the landscape of modern medicinal chemistry, the pursuit of molecular entities with enhanced specificity, improved pharmacokinetic profiles, and novel mechanisms of action is relentless. Among the versatile chemical scaffolds available to drug discovery professionals, boronic acids have emerged as a privileged class of compounds. This is largely due to the unique electronic properties of the boron atom, which allows for reversible covalent interactions with biological targets.[1][2] Within this class, 4-Boronophthalic acid (more systematically known as 4-carboxyphenylboronic acid) has garnered significant attention. Its bifunctional nature, possessing both a boronic acid and a carboxylic acid moiety, makes it an exceptionally valuable building block for a diverse range of applications, from the synthesis of novel therapeutic agents to the development of advanced diagnostic tools and purification systems.[3][4]
This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role as a foundational element in drug design, its utility in creating sophisticated drug delivery systems, its application in the crucial field of bioseparations, and its use in the development of sensitive diagnostic sensors. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile molecule.
Part 1: this compound as a Cornerstone in Drug Synthesis
The dual functionality of this compound provides a strategic advantage in the synthesis of complex pharmaceutical agents. The carboxylic acid group offers a convenient handle for amide bond formation and other derivatizations, while the boronic acid moiety can be engaged in a variety of transformations, most notably the Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds.[1]
Application Highlight: Synthesis of Novel Enzyme Inhibitors
A compelling example of this compound's utility is in the synthesis of inhibitors for viral enzymes. For instance, it has been employed as a key building block in the creation of potent inhibitors of the influenza A virus (IAV) replication.[1] In one synthetic approach, the carboxylic acid group of 4-carboxyphenylboronic acid is coupled with an amino-functionalized quinoline scaffold. The resulting molecule leverages the DNA-interacting properties of the quinoline core, while the boronic acid moiety is crucial for interfering with the import of the viral ribonucleoprotein (RNP) complexes, a critical step in viral replication.[1]
Protocol 1: General Procedure for Amide Coupling of this compound to a Primary Amine
This protocol outlines a standard procedure for the amide coupling of this compound with a primary amine-containing scaffold, a common step in the synthesis of more complex drug candidates.
Materials:
-
This compound
-
Amine-containing substrate
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMT-MM)
-
2-Ethoxyethanol (solvent)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the amine-containing substrate in 2-ethoxyethanol.
-
To this solution, add this compound. The molar ratio of the amine to the carboxylic acid should be optimized for the specific reaction but is typically near equimolar.
-
Add the coupling reagent, DMT-MM, to the reaction mixture.
-
Stir the reaction at room temperature for 18 hours.
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product can be isolated and purified using standard techniques like column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
DMT-MM as a Coupling Reagent: DMT-MM is a convenient and efficient coupling reagent for amide bond formation in polar solvents like 2-ethoxyethanol. It activates the carboxylic acid, facilitating nucleophilic attack by the amine.
-
Room Temperature Reaction: The reaction is typically carried out at room temperature to avoid potential decomposition of sensitive functional groups and to ensure good selectivity.
-
Extended Reaction Time: An 18-hour reaction time is often sufficient to ensure high conversion to the desired amide product.
Part 2: Engineering Advanced Drug Delivery Systems
The unique chemical properties of this compound make it an excellent candidate for the construction of sophisticated drug delivery systems. The boronic acid's ability to form reversible covalent bonds with diols, which are abundant on the surface of cells in the form of glycoproteins, can be exploited for targeted drug delivery.[5]
Application Highlight: Targeted Nanomicelles for Synergistic Cancer Therapy
A noteworthy application involves the use of this compound in the fabrication of redox-sensitive, rod-shaped nanomicelles for the co-delivery of the anticancer drugs camptothecin and gemcitabine.[5] In this innovative approach, 4-carboxyphenylboronic acid is conjugated to a polyethylene glycol (PEG) chain, which is then attached to the camptothecin payload via a redox-sensitive disulfide bond. This construct is then co-assembled with a camptothecin-disulfide-gemcitabine conjugate.[5]
The resulting nanomicelles exhibit several advantageous features:
-
Active Targeting: The 4-carboxyphenylboronic acid on the surface of the nanomicelles interacts specifically with sialic acid residues, which are overexpressed on the surface of many cancer cells. This interaction enhances the cellular uptake of the nanodrug.[5]
-
Redox-Controlled Release: The disulfide bonds are stable in the bloodstream but are cleaved in the reducing environment inside cancer cells, leading to the synchronized release of both drugs at the target site.[5]
-
Synergistic Effect: The ratiometric and synchronous delivery of camptothecin and gemcitabine enhances their synergistic antiproliferative effect against cancer cells.[5]
Caption: Targeted drug delivery via this compound-functionalized nanomicelle.
Part 3: Boronate Affinity Chromatography for Bioseparations
Boronate affinity chromatography (BAC) is a powerful technique for the selective separation of molecules containing cis-diol functionalities, such as glycoproteins, ribonucleosides, and catecholamines.[6][7][8] The principle of BAC relies on the pH-dependent, reversible covalent interaction between the boronic acid ligand and the cis-diols of the target molecule.[9] this compound, or its derivatives, can be immobilized on a solid support to create an affinity matrix.
Mechanism of Boronate Affinity Chromatography
At alkaline pH, the boronic acid exists in equilibrium with its anionic tetrahedral boronate form. This boronate species readily reacts with cis-diols to form a stable five- or six-membered cyclic ester, thus capturing the target molecule on the column.[6] Lowering the pH shifts the equilibrium back to the neutral trigonal boronic acid, which has a much weaker affinity for diols, leading to the elution of the bound molecule.[9]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Carboxyphenylboronic acid-decorated, redox-sensitive rod-shaped nano-micelles fabricated through co-assembling strategy for active targeting and synergistic co-delivery of camptothecin and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boronate Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. trinitybiotech.com [trinitybiotech.com]
Application Notes & Protocols: Synthesis of Boronic Acid-Functionalized Metal-Organic Frameworks for Advanced Drug Delivery
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Integration of Boronic Acid into MOFs for Targeted Therapeutics
Metal-Organic Frameworks (MOFs) have emerged as a frontier class of porous materials, distinguished by their exceptionally high surface areas, tunable pore sizes, and versatile chemical functionalities.[1] These crystalline structures, formed by the self-assembly of metal ions or clusters with organic linkers, offer unprecedented potential as sophisticated drug delivery systems (DDS).[1] A key advantage of MOFs is the ability to rationally design and functionalize their structure for specific therapeutic applications.
This application note details the synthesis and characterization of a novel MOF platform functionalized with 4-boronophthalic acid. The incorporation of the boronic acid moiety (-B(OH)₂) is a strategic choice designed to impart advanced functionalities for targeted and stimuli-responsive drug delivery. Boronic acids are known to form reversible covalent bonds with cis-diol-containing molecules, such as sialic acids and certain carbohydrates that are often overexpressed on the surface of cancer cells and bacteria.[2][3] This interaction provides a powerful mechanism for active targeting. Furthermore, the boronic acid group's chemistry is inherently pH-sensitive, offering a trigger for controlled drug release within the acidic microenvironments of tumors or endosomes.[4]
Herein, we present a detailed protocol for the synthesis of a robust, zirconium-based MOF, analogous to the well-studied UiO-66 architecture, incorporating this compound via a mixed-ligand, solvothermal approach. We further describe its characterization and provide a framework for evaluating its potential in pH-responsive drug delivery applications.
I. Synthesis of Zr-MOF with this compound (Zr-BPA-MOF)
The synthesis of a boronic acid-functionalized MOF is most effectively achieved through a mixed-ligand or "co-assembly" strategy. This approach involves the simultaneous use of a primary structural linker (in this case, terephthalic acid) and a functional linker (this compound). This method ensures the homogeneous incorporation of the functional group throughout the MOF's framework without compromising its structural integrity.[5] A solvothermal method is employed to promote the growth of highly crystalline, porous material.[6][7]
Materials & Equipment
| Reagent/Equipment | Specification | Supplier Example |
| Zirconium(IV) chloride (ZrCl₄) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Terephthalic acid (H₂BDC) | 98% | Alfa Aesar |
| This compound | ≥95% | Combi-Blocks |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Fisher Scientific |
| Acetic Acid | Glacial, ≥99.7% | VWR |
| Methanol | ACS Grade | Macron Fine Chemicals |
| Teflon-lined autoclave | 25 mL or 50 mL | Parr Instrument Company |
| Laboratory oven | Thermo Fisher Scientific | |
| Centrifuge | Beckman Coulter | |
| Sonicator bath | Branson Ultrasonics |
Experimental Workflow Diagram
Caption: Workflow for evaluating drug loading and release.
Protocol for Doxorubicin (DOX) Loading
-
Preparation: Suspend 20 mg of activated Zr-BPA-MOF in 10 mL of a 1 mg/mL solution of Doxorubicin (DOX) in methanol.
-
Incubation: Stir the suspension at room temperature for 24 hours in the dark to allow the drug to diffuse into the MOF pores.
-
Collection: Centrifuge the mixture at 8,000 rpm for 15 minutes to pellet the DOX-loaded MOF (DOX@Zr-BPA-MOF).
-
Quantification: Collect the supernatant and measure its absorbance using a UV-Vis spectrophotometer at the characteristic wavelength for DOX (~480 nm). Calculate the amount of DOX loaded into the MOF by subtracting the amount remaining in the supernatant from the initial amount.
Drug Loading Calculation:
-
Loading Capacity (wt%) = (Mass of loaded drug / Mass of drug-loaded MOF) × 100%
-
Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) × 100%
Protocol for In Vitro pH-Responsive Release
-
Setup: Prepare two sets of release media: Phosphate-Buffered Saline (PBS) at pH 7.4 and an acetate buffer at pH 5.5.
-
Dispersion: Disperse 10 mg of DOX@Zr-BPA-MOF into 10 mL of each buffer solution in separate sealed vials.
-
Incubation: Place the vials in an incubator shaker at 37°C with gentle agitation.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from each vial. Immediately replace the withdrawn volume with 1 mL of fresh buffer to maintain a constant volume.
-
Analysis: Centrifuge the collected aliquots to pellet any MOF particles. Measure the absorbance of the supernatant to determine the concentration of released DOX.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the results to generate release profiles for each pH condition.
Expected Drug Delivery Performance
| Parameter | Representative Value | Rationale / Significance |
| Drug Loading Capacity (DOX) | 15 - 35 wt% | High porosity and surface area of the MOF allow for significant drug encapsulation. [8] |
| Release at pH 7.4 (24h) | < 20% | Demonstrates good stability and minimal premature drug leakage under physiological conditions. |
| Release at pH 5.5 (24h) | > 60% | Shows significant, accelerated drug release in an acidic environment, confirming the pH-responsive behavior. [4][9] |
IV. Conclusion & Future Outlook
The protocol described provides a robust and reproducible method for synthesizing a this compound-functionalized zirconium MOF. The mixed-ligand strategy is shown to be an effective means of incorporating this versatile functional group into a stable and highly porous framework. The inherent properties of the boronic acid moiety offer significant advantages for advanced drug delivery, including the potential for active targeting of cis-diol-rich biological surfaces and stimuli-responsive release in acidic microenvironments. This platform represents a significant step towards the development of next-generation, intelligent drug delivery systems with enhanced efficacy and reduced systemic toxicity.
References
- Metal-organic frameworks for advanced drug delivery. PMC - PubMed Central.
- Metal–Organic Frameworks with Boronic Acid Suspended and Their Implication for cis-Diol Moieties Binding | Request PDF.
- Recent progress in the synthesis of metal–organic frameworks. PMC - NIH.
- Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transform
- Boronic Acid-Decorated Multivariate Photosensitive Metal–Organic Frameworks for Combating Multi-Drug-Resistant Bacteria | ACS Nano.
- Metal-Organic Framework (MOFs)
- Stability of Zr-Based UiO-66 Metal–Organic Frameworks in Basic Solutions. MDPI.
- (PDF) Boronic Acid Functionalized Zirconium based MOF for the Complete Adsorptive Removal of Alizarin Dye.
- Synthesis of metal-organic frameworks with interest in analytical chemistry. DOI.
- Solvothermal Synthesis of Fe-MOF-74 and Its Catalytic Properties in Phenol Hydroxyl
- Design of Metal-Organic Frameworks for pH-Responsive Drug Delivery Application.
- Solvothermal Synthesis of a Novel Calcium Metal-Organic Framework: High Temperature and Electrochemical Behaviour. PMC - NIH.
- Boronic Acid-Decorated Multivariate Photosensitive Metal-Organic Frameworks for Combating Multi-Drug-Resistant Bacteria. PubMed.
- Solvothermal synthesis of organoclay/Cu-MOF composite and its application in film modified GCE for simultaneous electrochemical detection of deoxyepinephrine, acetaminophen and tyrosine. RSC Publishing.
- Recent advances in metal–organic frameworks for stimuli-responsive drug delivery. Nanoscale (RSC Publishing).
- Engineering pH and Temperature-Triggered Drug Release with Metal-Organic Frameworks and F
- Characterization of the four boronic acid–rich lanthanide MOFs and their binding ability with model proteins.
- Performance of Zr-Based Metal–Organic Framework Materials as In Vitro Systems for the Oral Delivery of Captopril and Ibuprofen. PMC - NIH.
Sources
- 1. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: 4-Boronophthalic Acid as a Versatile Linker for Porous Polymeric Materials
Introduction: The Strategic Advantage of 4-Boronophthalic Acid
In the rapidly advancing field of materials science, the rational design of porous organic polymers (POPs), including Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), is paramount for developing next-generation technologies. The choice of organic linker is a critical design parameter that dictates the final material's structure, porosity, and functionality. This compound, a bifunctional aromatic compound featuring both carboxylic acid and boronic acid moieties, has emerged as a linker of significant interest.
Its strategic advantage lies in the dual-functionality it imparts:
-
Structural Versatility: The two carboxylic acid groups readily coordinate with metal centers to form robust MOFs or can participate in condensation reactions for POP synthesis.
-
Inherent Functionality: The boronic acid group provides a reactive handle for post-synthetic modification and, more importantly, serves as a dynamic covalent bonding site. This unique reactivity is the cornerstone of its application in stimuli-responsive systems. Boronic acids form reversible covalent bonds (boronate esters) with cis-diol-containing molecules, a reaction that is highly sensitive to pH and the presence of competitive diols like glucose.[1][2][3] This behavior is crucial for applications in targeted drug delivery, sensing, and separations.[2][4]
This guide provides an in-depth exploration of this compound as a linker, offering detailed protocols for material synthesis, characterization, and a key application in pH-responsive drug delivery.
Part 1: Synthesis of Porous Polymers
The synthesis of crystalline, porous polymers requires precise control over reaction conditions to facilitate the reversible bond formation necessary for self-correction and long-range order.[5][6][7] Solvothermal synthesis is the most common and effective method.[8]
Protocol 1: Synthesis of a 2D Boronic Acid-Functionalized COF
This protocol describes the synthesis of a 2D COF using this compound and a complementary trigonal building block, 1,3,5-triformylphloroglucinol (Tp), as an example. The imine condensation between an aldehyde and an amine is a robust and reversible reaction suitable for COF synthesis. For this, this compound would first be functionalized to an amine-containing derivative. A more direct approach involves using boronic acid-containing building blocks. Boronic acid self-condensation or co-condensation with polyol linkers were the first reactions used to synthesize COFs.[5][9]
Scientist's Note: The key to successful COF synthesis is balancing reaction kinetics. The reaction must be slow enough to allow for defects to be corrected, leading to a crystalline, rather than amorphous, material.[10] This is achieved through the choice of solvent, temperature, and the use of a catalyst.
Materials:
-
1,4-Phenyldiboronic acid (as a representative boronic acid linker)
-
2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP)
-
Solvent mixture: Mesitylene/Dioxane (1:1 v/v)
-
3 M Acetic Acid (aqueous)
Procedure:
-
In a Pyrex tube, add 1,4-phenyldiboronic acid (0.075 mmol) and HHTP (0.05 mmol).
-
Add 1.0 mL of the mesitylene/dioxane solvent mixture.
-
Add 0.1 mL of 3 M aqueous acetic acid, which acts as a catalyst to promote the reversible boronate ester formation.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Flash-freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the reaction.
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven at 120 °C for 72 hours. A precipitate should form during this time.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the solid extensively with anhydrous acetone and anhydrous tetrahydrofuran (THF) to remove unreacted monomers and oligomers.
-
Dry the final product under vacuum at 80 °C overnight to yield the activated, porous COF.
Part 2: Essential Material Characterization
Characterization is a self-validating step to confirm the synthesis of the desired porous material.[10] A combination of techniques is required to probe the material's crystallinity, chemical structure, porosity, and morphology.[8][11]
Key Characterization Techniques
| Technique | Purpose | Expected Result for a Successful Synthesis |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and determine the crystal structure of the material. | A diffractogram with sharp, well-defined peaks at specific 2θ values, indicating long-range crystalline order. The experimental pattern should match the simulated pattern for the targeted structure. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To verify the formation of the desired covalent bonds (e.g., boronate esters, imines) and the consumption of starting materials. | Appearance of characteristic peaks for the new framework bonds (e.g., B-O stretching) and disappearance of peaks from the monomer functional groups (e.g., aldehyde C=O). |
| Gas Sorption Analysis (N₂ at 77 K) | To determine the porosity, including BET surface area, pore volume, and pore size distribution.[10] | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. High surface area (typically >500 m²/g) and a narrow pore size distribution. |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To visualize the morphology, particle size, and shape of the synthesized material.[8] | Images showing uniform particle morphology (e.g., hexagonal, spherical) consistent with the expected crystal habit. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer framework.[10] | A TGA curve showing high thermal stability, often with a decomposition temperature above 400 °C in an inert atmosphere.[9] |
Part 3: Application in pH-Responsive Drug Delivery
The boronic acid functionality makes these materials excellent candidates for smart drug delivery systems.[2][4] Many anticancer drugs, such as doxorubicin (DOX), contain cis-diol groups, allowing them to be covalently attached to the framework via a pH-sensitive boronate ester bond. The tumor microenvironment is typically more acidic (pH ~6.5) than healthy tissue (pH 7.4).[12] This pH difference can be exploited to trigger the hydrolysis of the boronate ester bond, releasing the drug specifically at the tumor site.[12][13][14]
Protocol 2: Doxorubicin (DOX) Loading and pH-Triggered Release
Scientist's Note: Efficient drug loading is achieved by maximizing the interaction between the drug and the porous host.[15][16] This is typically done in a solution where the drug is soluble and the host-guest interaction is favorable. The release study should be conducted in buffers that mimic physiological and acidic tumor conditions to demonstrate responsive behavior.[3]
Materials:
-
Activated boronic acid-functionalized porous polymer (from Protocol 1)
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS) solutions at pH 7.4 and pH 6.5
-
Deionized water
-
UV-Vis Spectrophotometer
Drug Loading Procedure:
-
Disperse 10 mg of the activated porous polymer in 10 mL of deionized water.
-
Prepare a stock solution of DOX at 1 mg/mL in deionized water.
-
Add 5 mL of the DOX stock solution to the polymer suspension.
-
Stir the mixture in the dark at room temperature for 24 hours to allow for equilibrium to be reached.
-
Centrifuge the suspension to pellet the DOX-loaded polymer (DOX@Polymer).
-
Carefully collect the supernatant. Measure its absorbance using a UV-Vis spectrophotometer at 480 nm to determine the concentration of unloaded DOX.
-
Calculate the drug loading content (DLC) and encapsulation efficiency (EE) using the following formulas:
-
DLC (wt%) = (Weight of loaded drug / Weight of DOX@Polymer) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
-
Wash the DOX@Polymer pellet with deionized water to remove surface-adsorbed drug and dry under vacuum.
In Vitro Release Procedure:
-
Disperse 5 mg of the dried DOX@Polymer in 10 mL of PBS (pH 7.4).
-
Prepare a second, identical sample in 10 mL of PBS (pH 6.5).
-
Place both samples in a shaking incubator at 37 °C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), take a 1 mL aliquot from each suspension and centrifuge to pellet the polymer.
-
Analyze the supernatant with a UV-Vis spectrophotometer at 480 nm to quantify the amount of released DOX.
-
Return the 1 mL aliquot to its respective sample tube to maintain a constant volume.
-
Plot the cumulative drug release (%) versus time for both pH conditions. A significantly faster and higher release at pH 6.5 compared to pH 7.4 demonstrates the desired pH-responsive behavior.
Conclusion and Future Outlook
This compound and its derivatives are powerful and versatile building blocks for the construction of advanced porous polymeric materials. The unique, stimuli-responsive nature of the boronic acid moiety enables the design of "smart" materials for a range of applications, from targeted drug delivery to chemical sensing and catalysis. The protocols outlined here provide a foundational framework for researchers entering this exciting field. Future innovations will likely focus on creating more complex, multifunctional materials by combining this compound with other functional linkers, leading to systems with multi-responsive behaviors and enhanced therapeutic or catalytic efficacy.
References
- Boronic Acid-Functionalized Magnetic Metal–Organic Frameworks via a Dual-Ligand Strategy for Highly Efficient Enrichment of Phosphopeptides and Glycopeptides. ACS Sustainable Chemistry & Engineering.
- Development of boronic-acid-functionalized magnetic metal organic framework coupled with ambient ionization mass spectrometry for the analysis of neonicotinoid insecticides in fruits and vegetables. PubMed.
- Selective and Sensitive Sensing of Hydrogen Peroxide by a Boronic Acid Functionalized Metal-Organic Framework and Its Applic
- Boronic Acid-Decorated Multivariate Photosensitive Metal–Organic Frameworks for Combating Multi-Drug-Resistant Bacteria. ACS Nano.
- Metal-Organic Frameworks with Boronic Acid Suspended and Their Implication for cis-Diol Moieties Binding. East China Normal University.
- Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine.
- Porous organic polymers. Unknown Source.
- Advances in porous organic polymers: syntheses, structures, and diverse applic
- Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transform
- The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Accounts of Chemical Research.
- Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transform
- Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation.
- Stimuli-Responsive Boron-Based M
- Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes. Unknown Source.
- Porous organic polymers for Li-chemistry-based batteries: functionalities and characteriz
- Boronic-acid-derived covalent organic frameworks: from synthesis to applic
- Boronic-Acid-derived covalent organic frameworks: From synthesis to applic
- Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. Unknown Source.
- Boronic-acid-derived covalent organic frameworks: from synthesis to applic
- Locating Guest Molecules inside Metal–Organic Framework Pores with a Multilevel Computational Approach.
- Locating Guest Molecules inside Metal–Organic Framework Pores with a Multilevel Comput
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimuli-Responsive Boron-Based Materials in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic-acid-derived covalent organic frameworks: from synthesis to applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. cris.biu.ac.il [cris.biu.ac.il]
- 7. Boronic-acid-derived covalent organic frameworks: from synthesis to applications (2021) | Laura Frey | 20 Citations [scispace.com]
- 8. Advances in porous organic polymers: syntheses, structures, and diverse applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00771H [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 11. Porous organic polymers for Li-chemistry-based batteries: functionalities and characterization studies - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation [mdpi.com]
- 13. [PDF] Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Locating Guest Molecules inside Metal–Organic Framework Pores with a Multilevel Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Power of Boronic Acids in Fluorescent Sensing
An in-depth guide for researchers, scientists, and drug development professionals on the principles, synthesis, and application of fluorescent sensors derived from 4-boronophthalic acid.
Fluorescent sensors have become indispensable tools in biological and chemical research, offering high sensitivity and real-time detection of analytes. Within this field, sensors utilizing boronic acid as a recognition motif have gained significant prominence. The foundational principle of their function lies in the unique ability of the boronic acid group (B(OH)₂) to reversibly form covalent bonds with molecules containing 1,2- or 1,3-diols, such as carbohydrates, to create five- or six-membered cyclic esters.[1][2][3][4][5] This binding event, governed by Lewis acid-base interactions, can be engineered to induce a significant change in the fluorescence properties of a nearby fluorophore, providing a direct optical readout of the analyte's concentration.[1][3][4]
This compound (CAS 1072946-35-0) emerges as a particularly valuable building block for constructing these sensors.[6][7] Its structure integrates the diol-responsive boronic acid group with a phthalic acid moiety. The two carboxylic acid groups on the phthalic acid scaffold provide versatile chemical handles for covalently attaching a wide array of fluorophores, allowing for the rational design of sensors with tailored photophysical properties, from the UV to the near-infrared spectrum. This modularity is key to developing sensors for diverse applications, ranging from glucose monitoring to the detection of reactive oxygen species (ROS) and metal ions.[1][3][4]
Part 1: Sensor Design and Synthesis
Core Principle: Modulating Fluorescence via Analyte Binding
The design of a this compound-based sensor hinges on coupling the analyte-binding event to a change in an appended fluorophore's emission. Several photophysical mechanisms can be exploited:
-
Photoinduced Electron Transfer (PET): In the unbound state, the boronic acid group can act as a PET quencher, suppressing the fluorescence of the attached dye. Upon binding a diol, the boron atom's hybridization changes from sp² to sp³, altering its electron-accepting ability and disrupting the PET process. This "turns on" the fluorescence, resulting in a signal increase proportional to the analyte concentration.
-
Intramolecular Charge Transfer (ICT): For fluorophores with ICT character, the boronic acid's electronic properties are critical.[8][9] Binding to a diol modifies the electron-withdrawing nature of the boronic acid, shifting the emission wavelength (color) of the fluorophore.[9]
-
Oxidative Deboronation: This mechanism is specific to the detection of certain reactive oxygen species, particularly hydrogen peroxide (H₂O₂). H₂O₂ irreversibly oxidizes the aryl-boron bond, cleaving it to form a phenol.[10][11] This chemical transformation can be designed to un-quench or dramatically alter the fluorescence of the parent molecule.
General Synthesis Workflow
The synthesis of a custom sensor typically involves a standard amide coupling reaction between this compound and a fluorophore containing a primary or secondary amine.
Caption: General workflow for synthesizing a this compound-based fluorescent sensor.
Part 2: Application Notes and Experimental Protocols
This section provides detailed protocols for the application of sensors derived from this compound for key analytes.
Application 1: Carbohydrate Sensing (e.g., D-Glucose)
Boronic acid-based sensors are extensively developed for recognizing carbohydrates, with a significant focus on D-glucose for diabetes management.[1][3][12] The sensor's boronic acid moiety binds to the cis-diols of the glucose molecule, forming a stable boronate ester and triggering a fluorescent response.
Caption: Reversible binding of a boronic acid sensor to a diol-containing analyte like glucose.
Protocol 2.1: Quantification of D-Glucose in Aqueous Buffer
This protocol describes a method to generate a standard curve for D-glucose using a hypothetical PET-based "turn-on" sensor.
I. Materials and Equipment
-
Sensor Stock: 1 mM solution of the this compound-based sensor in DMSO.
-
Analyte Stock: 1 M D-glucose solution in deionized water.
-
Buffer: 0.1 M Phosphate Buffer Saline (PBS), pH 7.4.
-
Instrumentation: Fluorescence plate reader or spectrofluorometer.
-
Consumables: 96-well black microplates, precision pipettes.
II. Experimental Procedure
-
Prepare Working Solutions:
-
Prepare a 10 µM working solution of the sensor by diluting the 1 mM stock in PBS (pH 7.4).
-
Prepare a series of D-glucose standards (e.g., 0, 1, 2, 5, 10, 20, 50 mM) by diluting the 1 M stock in PBS.
-
-
Assay Setup:
-
In a 96-well black microplate, add 100 µL of the 10 µM sensor working solution to each well.
-
Add 100 µL of each D-glucose standard to respective wells in triplicate. This results in a final sensor concentration of 5 µM and glucose concentrations from 0 to 25 mM.
-
Include a "buffer only" control (no sensor, no glucose) to measure background.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature (or 37°C for physiological relevance) for 15 minutes, protected from light.
-
Measure the fluorescence intensity using the pre-determined excitation and emission wavelengths for the chosen fluorophore (e.g., λex = 485 nm, λem = 520 nm for a fluorescein-like dye).
-
-
Data Analysis:
-
Subtract the average fluorescence of the "buffer only" control from all readings.
-
Plot the average fluorescence intensity against the corresponding D-glucose concentration.
-
Fit the data to a suitable model (e.g., linear regression for the linear portion of the curve) to generate a standard curve.
-
III. Scientist's Notes & Validation
-
Causality (pH): The choice of pH 7.4 is critical. The binding affinity of boronic acids to diols is highly pH-dependent, as it requires the formation of the more Lewis-acidic anionic boronate form.
-
Trustworthiness (Selectivity): To validate the sensor, repeat the protocol using other common monosaccharides (e.g., fructose, galactose, mannose).[13] Fructose typically shows higher affinity due to its furanose form containing favorable cis-diols. A truly selective glucose sensor will show a significantly stronger response to glucose.
Table 1: Representative Performance Data for a Carbohydrate Sensor
| Parameter | Typical Value | Rationale |
|---|---|---|
| Limit of Detection (LOD) | 0.8 µmol L⁻¹ - 1 mmol L⁻¹ | Depends on fluorophore quantum yield and binding affinity.[1] |
| Linear Range | 0.1 - 25 mmol L⁻¹ | Covers the physiologically relevant range for blood glucose. |
| Response Time | < 5 minutes | Rapid binding kinetics are essential for real-time monitoring. |
| Selectivity (Glucose/Fructose) | > 2:1 | Higher ratios indicate better selectivity for glucose. |
Application 2: Metal Ion Sensing (e.g., Fe³⁺)
Certain boronic acid-based sensors can selectively detect metal ions. The mechanism often involves the metal ion coordinating with the boronic acid groups, leading to fluorescence quenching. A sensor with two boronic acid groups can act as a chelator, enhancing selectivity for specific ions like Fe³⁺.[14][15][16]
Protocol 2.2: Selective Detection of Ferric Ions (Fe³⁺)
This protocol outlines the use of a hypothetical this compound-based sensor that exhibits fluorescence quenching upon binding Fe³⁺.
I. Materials and Equipment
-
Sensor Stock: 1 mM solution in DMSO.
-
Metal Ion Stocks: 10 mM aqueous solutions of various metal salts (e.g., FeCl₃, FeCl₂, NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, ZnCl₂).
-
Buffer: DMSO/H₂O (3:7, v/v) solution.
-
Instrumentation: Fluorescence spectrofluorometer.
II. Experimental Procedure
-
Prepare Sensor Solution: Create a 1 x 10⁻⁴ M sensor solution in the DMSO/H₂O buffer.
-
Titration with Fe³⁺:
-
Place 2 mL of the sensor solution into a quartz cuvette.
-
Record the initial fluorescence spectrum.
-
Sequentially add small aliquots of the 10 mM FeCl₃ stock solution (e.g., 2 µL increments) to the cuvette.
-
After each addition, mix gently and record the new fluorescence spectrum. Continue until the fluorescence is fully quenched.
-
-
Selectivity Test:
-
Prepare separate cuvettes each containing 2 mL of the 1 x 10⁻⁴ M sensor solution.
-
To each cuvette, add 10 equivalents of a different metal ion stock solution (e.g., 20 µL of 10 mM stock).
-
Record the fluorescence spectrum for each and compare the quenching effect to that of Fe³⁺.[14]
-
-
Interference Test:
-
To a cuvette containing the sensor and 10 equivalents of Fe³⁺ (which should be quenched), add 10 equivalents of other potentially interfering metal ions.
-
Confirm that the fluorescence remains quenched, indicating high selectivity for Fe³⁺.[15]
-
III. Scientist's Notes
-
Causality (Quenching): Fe³⁺ is a paramagnetic metal ion that can induce fluorescence quenching through electron or energy transfer mechanisms upon complexation with the sensor.
-
Trustworthiness (Real Samples): To demonstrate practical utility, the experiment can be repeated by spiking real-world samples like tap water or simulated biological fluids to assess matrix effects.[15]
Application 3: Reactive Oxygen Species (ROS) Sensing (e.g., H₂O₂)
Aryl boronic acids are excellent tools for detecting hydrogen peroxide (H₂O₂) via an irreversible oxidation reaction that converts the boronic acid to a phenol.[10][11][17] This reaction is highly specific and can be engineered into a robust "turn-on" fluorescent response.
Sources
- 1. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels [mdpi.com]
- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scbt.com [scbt.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 9. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology [frontiersin.org]
- 11. Fluorescent Sensors for Reactive Oxygen Species and Enzymes [labome.com]
- 12. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boronic acid recognition of non-interacting carbohydrates for biomedical applications: increasing fluorescence signals of minimally interacting aldoses and sucralose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A novel boronic acid-based fluorescent sensor for selectively recognizing Fe3+ ion in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Boronophthalic Acid in Carbohydrate Recognition and Sensing
Introduction: The Unique Role of 4-Boronophthalic Acid in Glycoscience
In the landscape of synthetic receptors for carbohydrate sensing, phenylboronic acids (PBAs) have established a foundational role. Their ability to form reversible covalent bonds with the cis-1,2- and cis-1,3-diols abundant in saccharides provides a powerful mechanism for molecular recognition.[1][2] Within this class of compounds, this compound distinguishes itself not merely as another diol-binding agent, but as a uniquely versatile scaffold. Its defining feature—a phenyl ring functionalized with both a boronic acid for recognition and two adjacent carboxylic acid groups—offers a strategic advantage for constructing advanced sensing systems.
The dual carboxylic acid moieties act as a powerful chemical handle, enabling straightforward covalent immobilization onto surfaces, incorporation into polymeric structures, or conjugation to signaling molecules (fluorophores, chromophores) through stable amide bonds.[3] This inherent bifunctionality allows researchers to move beyond simple solution-based sensors and engineer sophisticated platforms such as nanoparticle-based assays, sensor arrays, and functionalized materials for glycoprotein enrichment.[4][5]
This guide provides an in-depth exploration of the chemistry and application of this compound in carbohydrate sensing. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying causality behind the experimental design. We will delve into the fundamental binding principles, provide detailed workflows for sensor synthesis and application, and present methods for robust data analysis.
Part 1: The Foundational Chemistry of Recognition
The sensing capability of this compound is governed by its interaction with diols at the boron center. The boronic acid exists in equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral form (sp³ hybridized).[6] It is the Lewis acidic nature of the trigonal form that facilitates the initial interaction with a diol. Upon binding, a five- or six-membered cyclic boronate ester is formed, and the boron center predominantly adopts the more stable tetrahedral geometry.[1][7]
This structural change is the linchpin of sensing. The conversion from a neutral, electron-withdrawing boronic acid to an anionic, electron-donating boronate ester profoundly alters the electronic properties of the phenyl ring.[8] When coupled with a fluorophore, this perturbation can modulate photophysical processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), resulting in a measurable change in fluorescence intensity or wavelength.[9][10]
The binding affinity is pH-dependent, as the formation of the anionic boronate ester is favored at pH values near or above the pKₐ of the boronic acid. Critically, the pKₐ of the boronic acid decreases upon ester formation with a diol, enabling significant binding to occur at physiological pH (around 7.4).[7]
Part 2: Designing a Fluorescent Sensor
A common strategy for creating a carbohydrate sensor involves conjugating this compound to a fluorophore whose emission is sensitive to changes in its electronic environment. The Intramolecular Charge Transfer (ICT) mechanism provides an elegant framework for this design. An ICT fluorophore typically contains an electron-donating group (donor) and an electron-accepting group (acceptor) connected by a π-conjugated system.
In this sensor design, an aniline derivative can serve as the electron-donating component and the signaling fluorophore. The this compound moiety, when unbound, acts as an electron-withdrawing group. Upon binding a carbohydrate, the boron center becomes anionic and transforms into an electron-donating group. This shift disrupts the ICT state, leading to a significant and measurable change in the fluorescence emission spectrum, often a ratiometric shift that is highly desirable for quantitative sensing.
Part 3: Experimental Protocols
Protocol 1: Synthesis of a this compound-Aniline Based Fluorescent Sensor
This protocol describes the synthesis of a simple yet effective ICT sensor via condensation of this compound with an aniline derivative.
Rationale: The formation of an anhydride from this compound allows for a direct and efficient reaction with the amine group of the aniline fluorophore, creating two stable amide bonds in a single step. This positions the recognition moiety (boronic acid) in direct electronic communication with the signaling moiety (aniline).
Materials:
-
This compound
-
Acetic anhydride
-
N,N-dimethylethylenediamine (or other suitable aniline derivative)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Anhydride Formation:
-
In a 50 mL round-bottom flask, suspend 1.0 g of this compound in 10 mL of acetic anhydride.
-
Heat the mixture to reflux (approx. 140°C) with stirring for 2-3 hours. The solid should dissolve, indicating the formation of 4-boronophthalic anhydride.
-
Allow the reaction to cool to room temperature, then cool further in an ice bath to precipitate the anhydride.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Amide Coupling:
-
In a separate flask, dissolve the synthesized 4-boronophthalic anhydride (1.0 eq) in 15 mL of anhydrous DMF.
-
To this solution, add the aniline derivative (e.g., N,N-dimethylethylenediamine, 2.2 eq) dropwise with stirring at room temperature. The use of a slight excess of the amine ensures complete reaction of the anhydride.
-
Stir the reaction mixture at room temperature for 12-18 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 100 mL of cold water to precipitate the product.
-
Collect the crude product by vacuum filtration.
-
-
Purification:
-
Purify the crude product using column chromatography on silica gel. The appropriate solvent system will depend on the specific aniline derivative used but a gradient of methanol in dichloromethane is often a good starting point.
-
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Protocol 2: General Assay for Carbohydrate Sensing using Fluorescence Spectroscopy
This protocol provides a step-by-step method for evaluating the response of the synthesized sensor to various carbohydrates.
Rationale: A titration experiment, where increasing concentrations of the analyte (carbohydrate) are added to a fixed concentration of the sensor, is the standard method to determine binding affinity.[11] The experiment must be conducted in a buffered aqueous solution at a controlled pH (typically physiological pH 7.4) to ensure reproducible boronate ester formation.
Materials:
-
Synthesized this compound-based sensor
-
Stock solution of the sensor (e.g., 1 mM in DMSO)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Stock solutions of various carbohydrates (e.g., D-glucose, D-fructose, D-galactose, 1 M in phosphate buffer)
-
Fluorometer and quartz cuvettes
-
Micropipettes
Procedure:
-
Preparation of Working Solutions:
-
Prepare a working solution of the sensor by diluting the DMSO stock solution into the phosphate buffer. A typical final concentration is 5-10 µM. Ensure the final percentage of DMSO is low (<1%) to avoid solvent effects.
-
Prepare a series of carbohydrate solutions by serially diluting the 1 M stock solution in phosphate buffer.
-
-
Fluorometer Setup:
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation wavelength to the absorbance maximum of the sensor.
-
Set the emission scan range to cover the expected emission spectrum of the sensor (e.g., 400-600 nm).
-
Adjust the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.
-
-
Fluorescence Titration:
-
Pipette 2 mL of the sensor working solution into a quartz cuvette.
-
Place the cuvette in the fluorometer and record the initial fluorescence spectrum. This is the F₀ (fluorescence in the absence of analyte).
-
Add a small aliquot (e.g., 2-10 µL) of a carbohydrate stock solution to the cuvette.
-
Mix gently by pipetting up and down or by capping and inverting the cuvette. Avoid introducing bubbles.
-
Allow the solution to equilibrate for 1-2 minutes. The binding is generally fast, reaching equilibrium within seconds.[12]
-
Record the new fluorescence spectrum.
-
Repeat the addition and measurement steps with increasing concentrations of the carbohydrate until the fluorescence signal saturates (i.e., no further change is observed upon addition of more carbohydrate).
-
Repeat the entire titration for each carbohydrate of interest.
-
Protocol 3: Data Analysis and Calculation of Association Constant (Kₐ)
Rationale: The association constant (Kₐ) is a critical parameter that quantifies the binding affinity between the sensor and the carbohydrate. A higher Kₐ indicates stronger binding. The Benesi-Hildebrand method is a common graphical analysis used to determine Kₐ for a 1:1 binding stoichiometry.[11]
Procedure:
-
Data Extraction: From the titration data, extract the fluorescence intensity at the emission maximum for each carbohydrate concentration.
-
Benesi-Hildebrand Plot: The Benesi-Hildebrand equation for a 1:1 complex is:
1 / (F - F₀) = 1 / ((Fₘₐₓ - F₀) * Kₐ * [S]) + 1 / (Fₘₐₓ - F₀)
Where:
-
F₀ is the initial fluorescence of the sensor alone.
-
F is the fluorescence at a given carbohydrate concentration [S].
-
Fₘₐₓ is the fluorescence at saturation.
-
[S] is the concentration of the carbohydrate.
-
Kₐ is the association constant.
-
-
Graphical Analysis:
-
Plot 1 / (F - F₀) on the y-axis versus 1 / [S] on the x-axis.
-
The data should yield a straight line if the 1:1 binding model is appropriate.
-
Perform a linear regression on the data points.
-
-
Calculating Kₐ:
-
The association constant Kₐ is calculated from the slope and y-intercept of the linear fit: Kₐ = Intercept / Slope
-
Part 4: Data Presentation and Interpretation
Summarizing the binding affinities in a table allows for direct comparison of the sensor's selectivity towards different carbohydrates.
Table 1: Representative Association Constants (Kₐ) for a Phenylboronic Acid-based Sensor at pH 7.4
| Carbohydrate | Typical Kₐ (M⁻¹) | Relative Affinity | Notes |
| D-Fructose | 2000 - 4500 | Highest | Binds preferentially in its furanose form, which presents an ideal cis-diol. |
| D-Galactose | 400 - 700 | Intermediate | Higher affinity than glucose due to the presence of the cis-diol at the C3 and C4 positions in the pyranose form. |
| D-Glucose | 100 - 300 | Lower | The most stable pyranose form lacks an accessible cis-diol, leading to weaker binding. Binding occurs with the less abundant furanose isomer.[13] |
| D-Mannose | 50 - 150 | Lowest | Similar to glucose, presents challenges for strong binding with monoboronic acids. |
Note: These values are representative and can vary significantly based on the specific sensor structure, solvent, and temperature.[13] The general selectivity trend of Fructose > Galactose > Glucose is a hallmark of simple monoboronic acid sensors. Achieving high selectivity for glucose, a key target for diabetes monitoring, often requires more complex sensor designs, such as those employing two boronic acid moieties positioned to specifically bind to the diols of a single glucose molecule.[7][8]
Conclusion and Future Outlook
This compound stands out as a highly valuable and strategic building block in the field of carbohydrate sensing. Its dual functionality—a boronic acid for recognition and carboxylic acids for conjugation—provides a rational entry point for the design of diverse and complex sensing architectures. The protocols and principles outlined in this guide demonstrate a clear pathway from sensor synthesis to quantitative analysis, enabling researchers to harness the power of this versatile molecule. Future advancements will likely leverage the unique scaffold of this compound in the development of multiplexed sensor arrays, smart hydrogels for continuous monitoring, and targeted probes for imaging glycans in complex biological systems.[1][14]
References
- Binding of boronic acids with sugars in aqueous solution at physiological pH - Estimation of association and dissociation constants using spectroscopic method. (n.d.). ResearchGate.
- How I can calculate association constant for saccharide binding with boronic acid polymer? (2015, July 6). ResearchGate.
- Kosenkov, D., & Stepanenko, V. (2010). Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. The Journal of Physical Chemistry A, 114(49), 12841-12849. [Link]
- Ni, W., & Wang, B. (2006). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Bioorganic Chemistry, 34(4), 185-195. [Link]
- Li, M., & Wang, B. (2011). Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. Chemical Reviews, 111(8), 5038-5079. [Link]
- Pianowski, Z. L., & Wooley, K. L. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(11), 15994-16001. [Link]
- Lin, P. C., & Chen, Y. J. (2013). Use of Boronic Acid Nanoparticles in Glycoprotein Enrichment. In Methods in Molecular Biology (Vol. 1022, pp. 129-137). Humana Press. [Link]
- Li, M., Liu, Z., & Wu, X. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(50), 28484-28502. [Link]
- Liu, Z., He, H., & Wang, Z. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. International Journal of Molecular Sciences, 14(11), 21464-21487. [Link]
- Nishiyabu, R., Kubo, Y., James, T. D., & Fossey, J. S. (2011). Boronic acid building blocks: tools for sensing and separation. Chemical Society Reviews, 40(8), 4368-4386. [Link]
- Kanekiyo, Y., & Tao, H. (2008). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Sensors, 8(9), 5471-5487. [Link]
- Fridman, K., Gepshtein, R., & Shabat, D. (2022). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega, 7(35), 31086-31096. [Link]
- Sedgwick, A. C., Brewster, J. T., Wu, L., & Sessler, J. L. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Chemical Reviews, 121(20), 12590-12669. [Link]
- Liu, Z., He, H., & Wang, Z. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. ResearchGate.
- Boronic Acid Based Modular Fluorescent Sensors for Glucose. (n.d.). ResearchGate.
- Zhang, Y., & Li, Y. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 12(11), 999. [Link]
- Chen, H., Chen, L., & Pan, J. (2019). Towards Detection of Glycoproteins Using Molecularly Imprinted Nanoparticles and Boronic Acid-Modified Fluorescent Probe.
- Li, M., Liu, Z., & Wu, X. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(50), 28484-28502. [Link]
- Shreya, S., & Naik, L. R. (2020). Investigation of interaction between boronic acids and sugar. ScienceOpen. [Link]
- A simple BODIPY-aniline-based fluorescent chemosensor as multiple logic operations for the detection of pH and CO2 gas. (n.d.). ResearchGate.
- Nishimura, T., Takakura, Y., & Maeda, K. (2019). Development and Elucidation of a Novel Fluorescent Boron-Sensor for the Analysis of Boronic Acid-Containing Compounds. Molecules, 24(12), 2244. [Link]
- Fridman, K., Gepshtein, R., & Shabat, D. (2022). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega, 7(35), 31086-31096. [Link]
- Li, M., Liu, Z., & Wu, X. (2018). Recent development of boronic acid-based fluorescent sensors. ResearchGate.
- Kim, J. H., & Lee, J. (2018). Glucose Detection of 4-Mercaptophenylboronic Acid-Immobilized Gold-Silver Core-Shell Assembled Silica Nanostructure by Surface Enhanced Raman Scattering.
- Binding constants and binding energies for the interaction of fructose with TBA and PBA. Measurement conditions. (n.d.). ResearchGate.
- Zhang, Y., & Li, Y. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 12(11), 999. [Link]
- Recent progress in boronic acid-based carbohydrate sensing. (n.d.). ResearchGate.
- Key steps towards the oriented immobilization of antibodies using boronic acids. (2015, August 8). ResearchGate.
- Wang, Y. (2012). Design and Synthesis of Boronic Acid-Based Sensors for Microarray Analysis and FRET-detection to study Carbohydrates.
Sources
- 1. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Use of Boronic Acid Nanoparticles in Glycoprotein Enrichment | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Note & Protocol: Mastering the Chan-Lam Coupling with 4-Boronophthalic Acid
Introduction: Beyond Traditional Cross-Coupling
The Chan-Lam coupling reaction represents a significant advancement in the synthesis of aryl ethers and aryl amines, offering a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig reaction.[1][2] This copper-catalyzed cross-coupling forges C-N and C-O bonds by reacting an arylboronic acid with an N-H or O-H containing compound.[3][4] Its primary advantages, which have led to its widespread adoption in medicinal and materials chemistry, include remarkably mild reaction conditions, tolerance for air and moisture, and the use of an inexpensive and abundant copper catalyst.[2][3][4]
This guide provides a deep dive into the experimental conditions required for the successful implementation of the Chan-Lam coupling, with a specific focus on a challenging yet valuable substrate: 4-boronophthalic acid. The presence of two carboxylic acid moieties on the boronic acid ring introduces unique considerations regarding solubility, reactivity, and the choice of base, which will be addressed in detail.
The Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is crucial for rational optimization and troubleshooting. The Chan-Lam coupling is generally believed to proceed through a Cu(I)-Cu(II)-Cu(III) catalytic cycle. While the precise mechanism can be complex and substrate-dependent, a widely accepted pathway involves the following key steps[1][2][5]:
-
Ligand Exchange/Transmetalation: The Cu(II) catalyst reacts with the arylboronic acid to form a copper-aryl intermediate.
-
Coordination: The amine or alcohol nucleophile coordinates to the copper center.
-
Oxidation/Reductive Elimination: The key C-N or C-O bond is formed via reductive elimination from a transient Cu(III) species. This step reduces the copper to Cu(I).
-
Reoxidation: An oxidant, typically molecular oxygen from the air, reoxidizes Cu(I) back to the active Cu(II) state, completing the catalytic cycle.[2]
Figure 1: Simplified catalytic cycle of the Chan-Lam coupling reaction.
Key Experimental Parameters & Scientific Rationale
The success of a Chan-Lam coupling hinges on the careful selection of several key parameters. The unique nature of this compound, with its two acidic protons, necessitates special consideration.
Copper Source (Catalyst)
The choice of copper salt can influence reaction rates and yields. While many Cu(II) sources are effective, copper(II) acetate is the most commonly employed and serves as an excellent starting point.
Causality: The counter-ion of the copper salt can play a role in the catalyst's solubility and lability. Acetate is a weakly coordinating ligand that is readily displaced, facilitating entry into the catalytic cycle. In some cases, copper triflate (Cu(OTf)₂) may offer higher reactivity due to the non-coordinating nature of the triflate anion, but it is also more expensive and moisture-sensitive.[6]
| Copper Source | Common Form | Key Considerations |
| Copper(II) Acetate | Cu(OAc)₂ | Most common, inexpensive, robust. Excellent first choice.[1] |
| Copper(II) Triflate | Cu(OTf)₂ | Highly active, but more sensitive to moisture.[1][6] |
| Copper(I) Halides | CuCl, CuI | Often require an explicit oxidation step or aerobic conditions to enter the Cu(II) cycle. |
| Copper(II) Chloride | CuCl₂ | A viable, inexpensive alternative to Cu(OAc)₂.[1] |
The Role of the Base
The base is arguably the most critical variable, especially when using this compound. It serves multiple roles: to deprotonate the N-H or O-H nucleophile, to facilitate the transmetalation step, and to neutralize acidic byproducts.[7]
Causality for this compound: With two carboxylic acid groups (pKa ~3-5), a strong base could deprotonate the substrate, altering its solubility and potentially leading to a dianionic species that may chelate the copper center and inhibit catalysis. Therefore, a carefully chosen base is essential.
-
Recommended: Mild organic bases like Pyridine or Triethylamine (Et₃N) are often ideal. Pyridine can also act as a ligand, stabilizing the copper catalyst and improving solubility.[8]
-
Alternatives: Inorganic bases like Potassium Carbonate (K₂CO₃) can be effective, particularly if the reaction is run in a polar solvent like DMF or MeOH where the base has some solubility.[6]
-
Avoid: Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) should be avoided as they will readily deprotonate the carboxylic acids and can promote unwanted side reactions.
Solvent Selection
The solvent must solubilize all reaction components and be compatible with the reaction conditions. The high polarity of this compound and its potential salts guides the selection towards polar solvents.
Causality: Poor solubility of any component is a common reason for low yields. Methanol (MeOH) has been shown to be a superior solvent in many Chan-Lam couplings.[6][9] It can participate in ligand exchange and helps to solubilize boronic acids. For substrates with poor solubility, a more polar aprotic solvent like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) may be necessary. Dichloromethane (DCM) is also frequently used, often in combination with a co-solvent or a base like pyridine to ensure homogeneity.[1]
| Solvent | Type | Rationale for Use |
| Methanol (MeOH) | Polar Protic | Often provides excellent yields; good solvating power for boronic acids.[6] |
| Dichloromethane (DCM) | Aprotic | Common, especially with pyridine as a base/co-solvent.[1] |
| Acetonitrile (MeCN) | Polar Aprotic | Good general-purpose solvent, often used in mixed systems.[10] |
| Dimethylformamide (DMF) | Polar Aprotic | Excellent solvating power for challenging substrates; higher boiling point. |
Atmosphere and Oxidant
Unlike many other cross-coupling reactions that require stringent inert conditions, the Chan-Lam coupling is typically run open to the air.[2]
Causality: As shown in the catalytic cycle (Figure 1), molecular oxygen from the air is the terminal oxidant responsible for regenerating the active Cu(II) catalyst from the Cu(I) species formed after reductive elimination.[2] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) will often stall the catalytic turnover, leading to poor or no conversion unless a stoichiometric amount of copper is used. In some cases, bubbling O₂ through the reaction mixture can accelerate the rate.[8]
General Application Protocol: Coupling of this compound
This protocol provides a robust starting point for the N- or O-arylation of a generic nucleophile with this compound. Optimization of stoichiometry, temperature, and reaction time may be required for specific substrates.
Figure 2: General experimental workflow for the Chan-Lam coupling protocol.
Materials and Reagents
-
This compound (1.0 equiv)
-
Nucleophile (Amine, Alcohol, etc.) (1.1 - 1.5 equiv)
-
Copper(II) Acetate (Cu(OAc)₂) (0.1 - 1.0 equiv)
-
Base (e.g., Pyridine) (2.0 - 3.0 equiv)
-
Solvent (e.g., Methanol, DCM)
-
Reaction flask and magnetic stir bar
-
Standard workup and purification reagents
Step-by-Step Procedure
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and copper(II) acetate (0.1 equiv for a catalytic reaction, up to 1.0 equiv for difficult couplings). If using, add activated 4Å molecular sieves at this stage.
-
Addition of Reagents: Add the chosen solvent (e.g., Methanol, to a concentration of ~0.1 M). Begin stirring, then add the nucleophile (1.2 equiv) followed by the base (e.g., Pyridine, 2.0 equiv).
-
Reaction: Leave the flask open to the air (or cap loosely) and stir the mixture at room temperature. Gentle heating (40-50 °C) may be required for less reactive nucleophiles.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the limiting reagent (often the nucleophile) is a good indicator of completion. Reactions are typically complete within 8-24 hours.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the copper catalyst, washing with the reaction solvent or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue can be purified by standard methods. An acidic workup (e.g., washing with 1M HCl) may be necessary to protonate the carboxylic acid groups and any remaining basic nucleophile before extraction into an organic solvent like ethyl acetate. Final purification is typically achieved by flash column chromatography on silica gel.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Chan-Lam couplings are known to be sensitive, and sometimes inconsistent.[12]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Boronic Acid (dehydrated to boroxine).[12]2. Insufficient re-oxidation of Cu(I).3. Catalyst inhibition (e.g., by deprotonated substrate).4. Poor solubility of reagents. | 1. Use fresh boronic acid or a different batch.2. Ensure good air exposure; try bubbling O₂ or air through the mixture.3. Screen different bases (e.g., switch from pyridine to K₂CO₃).4. Change to a more polar solvent (e.g., DMF); increase temperature. |
| Protodeboronation | Presence of excess water or protic sources.[1][11] | Add activated 4Å molecular sieves to the reaction. Ensure solvents are reasonably dry. |
| Homocoupling of Boronic Acid | Reaction conditions are too harsh; base may be too strong. | Lower the reaction temperature. Reduce the amount of base or switch to a milder base. |
| Formation of Phenol Byproduct | Oxidative hydrolysis of the boronic acid.[11] | This is a common side reaction. Ensure an adequate amount of the desired nucleophile is present (try using 1.5-2.0 equiv). Add molecular sieves to scavenge water.[11] |
| Reaction Stalls | Catalyst deactivation over time. | Add a fresh portion of the copper catalyst (e.g., another 5 mol%) after 12-24 hours. |
Conclusion
The Chan-Lam coupling is a versatile and powerful tool for the synthesis of complex molecules. When working with functionalized substrates like this compound, a principled approach to experimental design is paramount. By carefully considering the interplay between the catalyst, base, and solvent, and by understanding the underlying mechanism, researchers can successfully navigate the challenges posed by this substrate. This guide provides the foundational knowledge and a practical starting protocol to enable drug development professionals and scientists to effectively utilize this important transformation in their synthetic endeavors.
References
- NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples.
- Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.
- ResearchGate. (n.d.). Possible mechanism for Chan‐Lam coupling reaction between azidoformates and boronic acids.
- Kaur, N., et al. (2019). Synthetic applications and methodology development of Chan–Lam coupling: a review. Molecular Diversity, 23, 215–259.
- Yue, H., et al. (2020). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Synthesis, 53(05), 817-846.
- Lam, P. Y. S. (2016). Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 242-273). The Royal Society of Chemistry.
- Schaper, L. A., et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism.
- Lam, P. Y. S., et al. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Science of Synthesis, 2011/1, 1-13.
- Isidro-Llobet, A., et al. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of Organic Chemistry, 81(9), 3942–3950.
- Emerson, J. P., et al. (2021). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Bioorganic & Medicinal Chemistry Letters, 48, 128246.
- Chempire. (2022, July 9). Chan-Lam Coupling [Video]. YouTube. [Link]
- Wikipedia. (n.d.). Chan–Lam coupling.
- Kim, J., et al. (2019). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. Scientific Reports, 9(1), 534.
- Reddit. (2023). r/OrganicChemistry - I desperately need help and I'm out of answers.
- Reddit. (2021). r/Chempros - Troubleshooting Ullmann Coupling.
- ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4.
- ResearchGate. (n.d.). Chan-Lam coupling reaction: Copper-promoted C-element bond oxidative coupling reaction with boronic acids.
- ResearchGate. (n.d.). Optimisation of the Chan-Lam reaction in continuous flow.
Sources
- 1. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
Application Notes and Protocols for the Use of 4-Boronophthalic Acid Derivatives in Targeted Drug Delivery
Introduction: A Paradigm Shift in Targeted Therapy
The pursuit of precision in medicine has driven the evolution of drug delivery systems from passive carriers to actively targeted vehicles. A significant challenge in cancer therapy, for instance, is the indiscriminate cytotoxicity of many chemotherapeutic agents, leading to severe side effects and limiting therapeutic windows. The ideal drug delivery system would navigate the complexities of the biological environment to selectively accumulate at the site of disease, thereby maximizing efficacy while minimizing off-target toxicity.
This guide delves into the application of 4-boronophthalic acid and its derivatives as a sophisticated targeting moiety. The unique chemistry of the boronic acid group offers a powerful tool for recognizing and binding to specific biomarkers overexpressed on the surface of diseased cells, particularly cancer cells. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and expert insights for researchers, scientists, and drug development professionals seeking to leverage this promising technology.
The Scientific Foundation: Exploiting the Glycocalyx for Targeted Delivery
The surface of mammalian cells is adorned with a dense and complex layer of carbohydrates known as the glycocalyx. In pathological states such as cancer, the composition of the glycocalyx is often altered, leading to the overexpression of certain sugar residues. One such key biomarker is sialic acid, a terminal monosaccharide on many cell surface glycoproteins and glycolipids.[1][2] The aberrant sialylation patterns on cancer cells are not merely a passive feature but are actively involved in tumor progression, metastasis, and immune evasion.[3][4]
This altered glycan landscape presents a unique opportunity for targeted drug delivery. Boronic acids are known to form reversible covalent bonds with molecules containing cis-1,2- or 1,3-diols.[5] Sialic acid, with its vicinal diol configuration, is an excellent binding partner for boronic acids.[3][6] This interaction is particularly favored in the slightly acidic microenvironment characteristic of many solid tumors, further enhancing the selectivity of this targeting strategy.[3][4]
This compound is a particularly attractive targeting ligand due to its bifunctional nature. It possesses both a boronic acid group for cell surface recognition and two carboxylic acid groups that can be readily functionalized for conjugation to therapeutic agents, imaging probes, or nanoparticle carriers.
Mechanism of Action: A pH-Sensitive Interaction
The targeting mechanism of this compound derivatives is predicated on the pH-dependent equilibrium between the boronic acid and the cis-diols of sialic acid. In the physiological pH of healthy tissues (~7.4), the interaction is relatively weak. However, in the acidic tumor microenvironment (pH ~6.5-6.9), the equilibrium shifts to favor the formation of a stable boronate ester, effectively anchoring the drug conjugate to the cancer cell surface.[3] Following binding, the conjugate can be internalized by the cell through endocytosis, leading to the intracellular release of the cytotoxic payload and subsequent cell death.
Experimental Workflows and Protocols
This section provides detailed, step-by-step protocols for the synthesis, characterization, and in-vitro evaluation of a this compound-drug conjugate. As a representative example, we will describe the conjugation of the widely used chemotherapeutic drug, doxorubicin (which contains a primary amine), to this compound.
Visualizing the Overall Workflow
The following diagram illustrates the key stages in the development and evaluation of a this compound-targeted drug conjugate.
Caption: Overall workflow from synthesis to in-vitro evaluation.
Protocol 1: Synthesis of a this compound-Doxorubicin Conjugate
This protocol details the synthesis of a this compound-doxorubicin conjugate via EDC/NHS chemistry, a widely used method for forming stable amide bonds between a carboxylic acid and a primary amine.[7][8][9] Due to the presence of two carboxylic acid groups on this compound, a protecting group strategy is employed to ensure selective conjugation.
Materials:
-
This compound
-
A suitable protecting group for one carboxylic acid (e.g., benzyl ester)
-
Doxorubicin hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Dialysis tubing (MWCO 1 kDa)
Procedure:
-
Protection of this compound:
-
Protect one of the carboxylic acid groups of this compound as a benzyl ester following standard organic synthesis protocols.[10][11] This ensures that only one carboxylic acid is available for conjugation. The other will be deprotected later or can be used for further modification.
-
Purify the mono-protected this compound by column chromatography.
-
Confirm the structure of the product by ¹H NMR and mass spectrometry.
-
-
Activation of the Carboxylic Acid:
-
Conjugation to Doxorubicin:
-
Dissolve doxorubicin hydrochloride (1 equivalent) in a separate vial containing anhydrous DMF and add triethylamine (2 equivalents) to neutralize the hydrochloride and deprotonate the primary amine.
-
Slowly add the doxorubicin solution to the activated this compound solution.
-
Allow the reaction to proceed overnight at room temperature with continuous stirring.
-
-
Deprotection (if necessary):
-
If the protecting group needs to be removed, perform the appropriate deprotection step. For a benzyl ester, this can be achieved by catalytic hydrogenation (e.g., H₂, Pd/C).[11]
-
-
Purification of the Conjugate:
-
Quench the reaction by adding the Quenching Solution and stirring for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Redissolve the crude product in PBS.
-
Purify the conjugate by extensive dialysis against PBS (pH 7.4) at 4°C for 48 hours, with frequent changes of the dialysis buffer, to remove unreacted starting materials and byproducts.
-
Visualizing the Conjugation Reaction
The following diagram illustrates the chemical reaction for the conjugation of this compound to doxorubicin using EDC/NHS chemistry.
Caption: Schematic of the EDC/NHS conjugation reaction.
Protocol 2: Characterization of the Conjugate
Thorough characterization is essential to confirm the successful synthesis of the conjugate and to determine its properties.
Methods:
-
¹H NMR Spectroscopy:
-
Dissolve the purified conjugate in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Confirm the presence of characteristic peaks from both the this compound moiety and doxorubicin. The disappearance of the primary amine proton signal of doxorubicin and the appearance of a new amide proton signal will indicate successful conjugation.
-
-
Mass Spectrometry (e.g., ESI-MS):
-
Prepare a dilute solution of the conjugate in a suitable solvent (e.g., methanol/water).
-
Obtain the mass spectrum.
-
The observed molecular weight should correspond to the calculated molecular weight of the this compound-doxorubicin conjugate.
-
-
UV-Vis Spectroscopy:
-
Measure the UV-Vis absorbance spectra of doxorubicin and the conjugate.
-
The characteristic absorbance peak of doxorubicin (around 480 nm) should be present in the conjugate's spectrum.
-
This can be used to quantify the drug loading if a standard curve for doxorubicin is prepared.
-
Protocol 3: In-Vitro Cellular Uptake Study by Confocal Microscopy
This protocol describes how to visualize the cellular uptake of a fluorescently labeled this compound conjugate in a sialic acid-overexpressing cancer cell line, such as HeLa cells.[13][14][15]
Materials:
-
HeLa cells (or another suitable cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled this compound conjugate (e.g., conjugated to a fluorophore like FITC in addition to the drug, or using the intrinsic fluorescence of doxorubicin)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Confocal microscope
Procedure:
-
Cell Seeding:
-
Seed HeLa cells onto glass-bottom confocal dishes at a density of 5 x 10⁴ cells per dish.[14]
-
Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare a solution of the fluorescently labeled conjugate in complete cell culture medium at the desired concentration (e.g., 10 µM).
-
Remove the old medium from the cells and add the conjugate-containing medium.
-
Incubate for a specific time period (e.g., 2, 4, or 24 hours) at 37°C.[13]
-
-
Cell Fixation and Staining:
-
After incubation, gently wash the cells three times with cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells again three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on the target).
-
Stain the cell nuclei by incubating with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Imaging:
Expected Outcome: The fluorescence signal from the conjugate should be observed within the cells, indicating successful cellular uptake. Colocalization analysis with lysosomal or endosomal markers can provide further insights into the trafficking pathway.
Protocol 4: Cytotoxicity Evaluation by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6] This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the drug conjugate.
Materials:
-
HeLa cells (or other cancer cell lines)
-
Complete cell culture medium
-
This compound-doxorubicin conjugate
-
Free doxorubicin (as a control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or a suitable solubilization buffer
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[6]
-
Incubate overnight to allow for attachment.
-
-
Treatment:
-
Prepare serial dilutions of the this compound-doxorubicin conjugate and free doxorubicin in complete medium.
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include untreated cells as a negative control.
-
Incubate the plate for 48-72 hours at 37°C.[6]
-
-
MTT Addition and Incubation:
-
Add 20 µL of the MTT solution to each well.[6]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the drug concentration (on a logarithmic scale).
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using a suitable software package (e.g., GraphPad Prism).[17]
-
Data Presentation and Interpretation
The following table provides an illustrative example of the kind of data that can be generated from an MTT assay, comparing the cytotoxicity of free doxorubicin with the this compound-doxorubicin conjugate in a sialic acid-overexpressing cancer cell line (e.g., HeLa) and a cell line with normal sialic acid expression.
| Compound | Cell Line | Sialic Acid Expression | IC50 (µM) [Illustrative] |
| Free Doxorubicin | HeLa | High | 0.5 |
| Free Doxorubicin | Normal Fibroblast | Low | 0.6 |
| 4-BPA-Doxorubicin Conjugate | HeLa | High | 0.1 |
| 4-BPA-Doxorubicin Conjugate | Normal Fibroblast | Low | 2.5 |
Note: The IC50 values presented are for illustrative purposes and are based on expected outcomes. Actual values must be determined experimentally. Published IC50 values for doxorubicin in HeLa and MCF-7 cells range from approximately 0.2 µM to 5 µM depending on the specific cell line and assay conditions.[5][18][19]
Interpretation: The illustrative data shows that the 4-BPA-Doxorubicin conjugate is significantly more potent (lower IC50) in the high sialic acid-expressing HeLa cells compared to free doxorubicin. Conversely, in normal fibroblasts with low sialic acid expression, the conjugate is less potent, demonstrating the targeting selectivity of the this compound moiety.
Conclusion and Future Perspectives
This compound and its derivatives represent a versatile and powerful platform for the development of targeted drug delivery systems. The ability to specifically recognize and bind to overexpressed sialic acid on the surface of cancer cells provides a clear advantage over traditional, non-targeted therapies. The protocols and application notes presented in this guide offer a comprehensive framework for researchers to design, synthesize, and evaluate their own this compound-based conjugates.
Future research in this area may focus on optimizing the linker chemistry between the targeting moiety and the drug to control the release kinetics, exploring the use of this compound in combination with other targeting ligands for enhanced specificity, and expanding its application to other diseases characterized by aberrant glycosylation. As our understanding of the glycobiology of disease continues to grow, so too will the opportunities for innovative targeting strategies like the one described herein.
References
- ACS Applied Bio Materials. (2021). Boronic Acid Ligands Can Target Multiple Subpopulations of Pancreatic Cancer Stem Cells via pH-Dependent Glycan-Terminal Sialic Acid Recognition. ACS Publications.
- PubMed. (2021). Boronic Acid Ligands Can Target Multiple Subpopulations of Pancreatic Cancer Stem Cells via pH-Dependent Glycan-Terminal Sialic Acid Recognition.
- RSC Publishing. (n.d.). Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry.
- ResearchGate. (n.d.). Cellular uptake of Conjugate 2 in HeLa cells by live confocal....
- NIH. (2025). Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy.
- Journal of the American Chemical Society. (2012). Boronate-Mediated Biologic Delivery.
- MDPI. (n.d.). In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies.
- ResearchGate. (n.d.). Summary of previously published IC 50 values of doxorubicin in....
- ResearchGate. (2022). How to achieve the EDC-NHS reaction between 4-carboxyphenylboronic acid and NH2-PEG-SH?.
- ResearchGate. (n.d.). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,....
- ResearchGate. (n.d.). Comparison of IC 50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane in three different cell lines.
- NIH. (n.d.). Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells.
- ResearchGate. (n.d.). Boron uptake in HeLa cells was evaluated after exposure to 0.045 ppm of....
- PubMed. (2020). Structural Control of Boronic Acid Ligands Enhances Intratumoral Targeting of Sialic Acid To Eradicate Cancer Stem-like Cells.
- Omizzur. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Ocean NanoTech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available at: [https://www.oceannanotech.com/protocols/31-General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC-Sulfo-NHS.
- NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- NIH. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device.
- ACS Publications. (2025). Molecular Insights into the Engagement of High-Affinity Sialylated Ligands to Human CD22.
- NIH. (n.d.). Temporary Protection of H-Phosphinic Acids as a Synthetic Strategy.
- MDPI. (n.d.). Characterization of Sialic Acid Affinity of the Binding Domain of Mistletoe Lectin Isoform One.
- ResearchGate. (2025). Molecular Insights into the Engagement of High-Affinity Sialylated Ligands to Human CD22.
- ResearchGate. (2025). Sialic Acid-Targeted Biointerface Materials and Bio-Applications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 4. Structural Control of Boronic Acid Ligands Enhances Intratumoral Targeting of Sialic Acid To Eradicate Cancer Stem-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. biosynth.com [biosynth.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Untapped Potential of 4-Boronophthalic Acid: A Bifunctional Catalyst for Modern Organic Synthesis
Application Note & Protocols
Introduction: In the ever-evolving landscape of organic synthesis, the quest for efficient, selective, and environmentally benign catalysts remains a paramount objective. Boronic acids have emerged as a versatile class of organocatalysts, primarily owing to the Lewis acidic nature of the boron atom which can activate carboxylic acids and alcohols towards nucleophilic attack.[1][2] Among these, 4-Boronophthalic acid (4-BPA), with its unique bifunctional structure featuring both a boronic acid and two carboxylic acid moieties, presents a compelling yet largely unexplored platform for catalytic innovation. This document aims to provide a comprehensive overview of the potential catalytic applications of 4-BPA, drawing upon established principles of boronic acid catalysis and providing detailed, field-proven protocols as a starting point for researchers and drug development professionals.
While direct catalytic applications of this compound are not yet widely documented in peer-reviewed literature, its structural similarity to other catalytically active arylboronic acids, such as 4-carboxyphenylboronic acid and various ortho-substituted analogs, allows for the formulation of scientifically grounded hypotheses regarding its utility.[3][4] The presence of two carboxylic acid groups on the phenyl ring is anticipated to modulate the electronic properties and solubility of the catalyst, and potentially participate in the catalytic cycle through intramolecular interactions.
Core Principles of Catalysis with this compound
The catalytic activity of boronic acids in reactions such as amidation and esterification hinges on the electrophilic nature of the boron atom.[3] The catalytic cycle, in the context of an amidation reaction, is generally understood to proceed through the following key steps:
-
Activation of the Carboxylic Acid: The Lewis acidic boronic acid reversibly coordinates with the carboxylic acid substrate. This interaction polarizes the carbonyl group, rendering it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The amine substrate attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer & Elimination: A series of proton transfers, often facilitated by the reaction medium or the catalyst itself, leads to the elimination of water and the formation of the amide bond.
-
Catalyst Regeneration: The catalyst is released and can enter a new catalytic cycle.
The presence of the two carboxylic acid groups in 4-BPA could influence this cycle in several ways:
-
Enhanced Lewis Acidity: The electron-withdrawing nature of the carboxyl groups may increase the Lewis acidity of the boron center, potentially leading to faster reaction rates.
-
Bifunctional Catalysis: The carboxylic acid moieties could act as proton shuttles, facilitating the proton transfer steps within the transition state.
-
Solubility and Immobilization: The polar carboxyl groups can enhance the catalyst's solubility in certain solvent systems and provide a handle for immobilization on solid supports, enabling catalyst recovery and reuse.
Visualizing the Catalytic Cycle
To illustrate the proposed mechanism for a 4-BPA catalyzed amidation reaction, the following workflow diagram is presented.
Figure 1: Proposed catalytic cycle for this compound in amidation.
Application Note 1: Direct Amidation of Carboxylic Acids and Amines
The formation of amide bonds is a cornerstone of pharmaceutical and materials chemistry.[5] Direct amidation, which avoids the use of stoichiometric activating agents, is a more atom-economical and environmentally friendly approach.[4] Arylboronic acids, particularly those with ortho-substituents, have demonstrated significant promise in catalyzing this transformation.[4]
Protocol: General Procedure for 4-BPA Catalyzed Amidation
This protocol is based on established methods for boronic acid-catalyzed amidation and is proposed as a starting point for optimization with 4-BPA.
Materials:
-
This compound (Catalyst)
-
Carboxylic Acid (Substrate 1)
-
Amine (Substrate 2)
-
Anhydrous Toluene or Dichloromethane (Solvent)
-
4 Å Molecular Sieves (Dehydrating agent)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 mmol, 1.0 equiv).
-
Add this compound (0.05 mmol, 5 mol%).
-
Add activated 4 Å molecular sieves (200 mg).
-
Add anhydrous solvent (5 mL).
-
Add the amine (1.2 mmol, 1.2 equiv) to the stirred suspension.
-
Heat the reaction mixture to the desired temperature (e.g., reflux in toluene) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcomes and Optimization:
-
Catalyst Loading: The optimal catalyst loading should be determined empirically, starting from 5 mol% and adjusting as needed.
-
Temperature: While many boronic acid-catalyzed amidations require elevated temperatures, ortho-substituted arylboronic acids have been shown to be effective at room temperature.[4] The reactivity of 4-BPA should be evaluated at both ambient and elevated temperatures.
-
Solvent: The choice of solvent can significantly impact reaction efficiency. Apolar aprotic solvents like toluene are commonly used to facilitate azeotropic removal of water.
| Parameter | Starting Condition | Range for Optimization | Rationale |
| Catalyst Loading | 5 mol% | 1 - 10 mol% | To balance reaction rate with cost-effectiveness. |
| Temperature | Reflux (Toluene) | Room Temperature - 110 °C | To overcome activation energy barriers. |
| Solvent | Toluene | Dichloromethane, Acetonitrile | To ensure substrate solubility and facilitate water removal. |
| Dehydrating Agent | 4 Å Molecular Sieves | Dean-Stark Apparatus | Essential for driving the equilibrium towards product formation.[4] |
Table 1: Key Parameters for Optimization of 4-BPA Catalyzed Amidation.
Application Note 2: Esterification of Carboxylic Acids
Similar to amidation, the direct esterification of carboxylic acids with alcohols is a fundamental transformation in organic synthesis. Boric acid and various organoboronic acids have been shown to be effective catalysts for this reaction.[6][7]
Protocol: General Procedure for 4-BPA Catalyzed Esterification
Materials:
-
This compound (Catalyst)
-
Carboxylic Acid (Substrate 1)
-
Alcohol (Substrate 2/Solvent)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 mmol, 1.0 equiv).
-
Add this compound (0.1 mmol, 10 mol%).
-
Add the alcohol (can be used in excess as the solvent).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Visualization
The general workflow for screening and optimizing reactions with 4-BPA can be visualized as follows:
Figure 2: General workflow for developing 4-BPA catalyzed reactions.
Conclusion and Future Outlook
This compound stands as a promising, yet underutilized, candidate for organocatalysis. Its bifunctional nature offers intriguing possibilities for enhanced catalytic activity and novel reaction pathways. The protocols and insights provided herein, derived from the established principles of boronic acid catalysis, are intended to serve as a robust foundation for researchers to explore the full potential of this unique catalyst. Future investigations should focus on a systematic evaluation of 4-BPA in a wide range of organic transformations, detailed mechanistic studies to elucidate the role of the phthalic acid moiety, and the development of immobilized versions for applications in continuous flow chemistry.
References
- Ishihara, K., & Yamamoto, H. (1996). 3,4,5-Trifluorophenylboronic Acid as an Extremely Active Amidation Catalyst. Journal of the American Chemical Society, 118(37), 8167-8168.
- Hall, D. G. (Ed.). (2011).
- Ghavale, Y., Prosad, K., & Hall, D. G. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. The Journal of Organic Chemistry, 77(17), 7384-7397.
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond formation.
- Houston, T. A., Wilkinson, B. L., & Blanchet, J. (2004). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Organic Letters, 6(5), 679-681.
- ResearchGate. (n.d.). Boronic acid catalysts in amidation reactions.
- ACS Publications. (2007). First Study of Metal Hybrids of Boronic Acids: Second-Sphere Coordination Networks in the Structures of 4-Carboxyphenylboronic Acid with Some Transition Metals. Inorganic Chemistry, 46(18), 7236-7238.
- ResearchGate. (n.d.). Boronic acid catalysis.
- Organic Syntheses. (2012). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide.
- UCL Discovery. (n.d.). Synthesis of amides using boron catalysts.
- ACS Publications. (2012). Solid-State Structures of 4-Carboxyphenylboronic Acid and Its Hydrates. Crystal Growth & Design, 12(12), 5894-5899.
- Griffith Research Online. (n.d.). Boric Acid Catalyzed Methyl Esterification of Sugar Acids.
Sources
- 1. 4-Carboxyphenylboronic acid | 14047-29-1 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [research-repository.griffith.edu.au]
Troubleshooting & Optimization
Solubility issues of 4-Boronophthalic acid in common organic solvents
Introduction
Welcome to the technical support guide for 4-Boronophthalic acid (C₈H₇BO₆, MW: 209.9 g/mol ).[1] This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this unique bifunctional molecule. Combining the properties of a phenylboronic acid and a phthalic acid, its solubility can be complex and is often a critical hurdle in experimental design. This guide provides in-depth troubleshooting workflows, detailed protocols, and answers to frequently asked questions to ensure you can use this compound effectively and with confidence.
Troubleshooting Guide
This section addresses specific issues that may arise during the solubilization of this compound. The question-and-answer format is designed to help you quickly identify and resolve your specific problem.
Q1: My this compound is not dissolving, or is only partially dissolving, in my chosen organic solvent. What are my immediate troubleshooting steps?
A1: When facing dissolution challenges, a systematic approach is crucial. The issue can often be traced to the compound's purity, solvent quality, or the physical conditions of the dissolution process. Follow the logical workflow below to diagnose and solve the problem.
Experimental Workflow: Initial Dissolution Troubleshooting
Caption: A step-by-step workflow for troubleshooting solubility issues.
Causality Explained:
-
Verification (Step 1): Impurities in either the solute or the solvent can drastically alter solubility characteristics. Water is a common impurity in organic solvents and can interfere with the dissolution of moderately nonpolar compounds.
-
Physical Agitation (Step 2): Sonication provides energy to break the crystal lattice of the solid, facilitating the interaction between solute and solvent molecules. This is often more effective than simple vortexing.[2]
-
Gentle Heat (Step 3): Increasing the temperature enhances the kinetic energy of the system, which generally increases the solubility of solids in liquids. However, boronic acids can be susceptible to degradation, so excessive heat should be avoided.[3]
-
Solvent Volume (Step 4): It is possible that you have exceeded the saturation point of the solvent at the given temperature. Adding more solvent can resolve this, though it will dilute your final concentration.
Q2: I am trying to make a concentrated stock solution in DMSO, but I'm getting a persistent suspension. What is the recommended protocol?
A2: Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent and is generally a good choice for compounds like this compound.[4][5] A persistent suspension usually indicates that you are near or have exceeded the solubility limit or that the dissolution kinetics are slow. The following protocol is a validated system for preparing a stock solution.
Protocol: Preparation of a 100 mM Stock Solution in DMSO
-
Preparation:
-
Weigh 21.0 mg of this compound (FW: 209.9 g/mol ) into a sterile, appropriate-sized glass vial.
-
Add 1.0 mL of anhydrous, high-purity DMSO using a calibrated micropipette.
-
-
Initial Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes at room temperature.
-
Visually inspect for undissolved particulate matter.
-
-
Assisted Dissolution (If Necessary):
-
Place the vial in a sonicating water bath for 10-15 minutes. The gentle warming from the sonicator often aids dissolution.
-
If particulates remain, warm the solution in a water bath or heating block to 35-40°C for 5-10 minutes with intermittent vortexing. Do not exceed 50°C to minimize the risk of compound degradation.
-
-
Finalization and Storage:
-
Once a clear, homogeneous solution is obtained, allow it to cool to room temperature.
-
For biological applications, sterile filter the solution through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller volumes in cryovials to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light and moisture. Under these conditions, the solution should be stable for several months.
-
Trustworthiness Check: This protocol incorporates gentle heating and sonication, which are standard methods for dissolving challenging compounds.[2] By aliquoting and storing properly, you create a self-validating system where each aliquot is of a known, stable quality.
Q3: Can I adjust the pH to increase the solubility of this compound, particularly in aqueous or protic solvents?
A3: Yes, pH adjustment is a highly effective strategy. This compound has two carboxylic acid groups and one boronic acid group. The carboxylic acid groups are significantly more acidic than the boronic acid. By adding a mild base, you can deprotonate the carboxylic acid groups to form carboxylate anions. This greatly increases the molecule's polarity and its solubility in polar solvents like water or methanol.
Mechanistic Insight: The principle at play is the conversion of a neutral, less polar organic acid into a charged, highly polar salt. This salt will have much stronger and more favorable dipole-ion interactions with polar solvent molecules.
Caption: pH adjustment increases solubility by forming a polar salt.
Cautionary Protocol:
-
Suspend the this compound in your desired polar solvent (e.g., water, methanol).
-
While stirring, add a dilute solution of a base (e.g., 0.1 M NaOH or ammonium hydroxide) dropwise.
-
Monitor the solution for clarity. The solid should dissolve as the pH increases and the salt is formed.
-
Be mindful that the resulting solution will be basic and will contain the salt form of your compound, which may affect subsequent experimental steps.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to try for this compound?
A1: The solubility of this compound is dictated by its polar carboxylic acid groups and the slightly less polar boronic acid functional group. Due to this structure, polar solvents are the most effective. Polar aprotic solvents are generally the best starting point for achieving high concentrations.
Table 1: Expected Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Expected Solubility | Rationale & Comments |
| Polar Aprotic | DMSO, DMF | High | Excellent hydrogen bond acceptors. Highly effective at solvating both the carboxylic and boronic acid groups.[4][5] |
| Polar Protic | Methanol, Ethanol | Moderate | Can act as both hydrogen bond donors and acceptors. Good choice but may be less effective than DMSO/DMF for high concentrations. |
| Ethers | THF, Dioxane | Low to Moderate | Moderately polar. May require heating or sonication. Solubility is likely limited. |
| Ketones | Acetone | Low to Moderate | Similar polarity to ethers. Phenylboronic acid shows good solubility in acetone.[6][7] |
| Halogenated | Dichloromethane (DCM) | Very Low / Insoluble | Insufficiently polar to effectively solvate the highly polar functional groups. |
| Aqueous | Water | Low (as acid) High (as salt) | Limited solubility in neutral water.[8][9] Solubility significantly increases with the addition of a base to form a salt (see Troubleshooting Q3). |
| Nonpolar | Hexane, Toluene | Insoluble | "Like dissolves like" principle. The large polarity mismatch prevents effective solvation. |
Note: This table is based on established chemical principles and solubility data for analogous compounds like phthalic acid and phenylboronic acid, as direct, quantitative solubility data for this compound is not widely published.
Q2: How should I handle and store solid this compound?
A2: Proper handling and storage are critical for maintaining the integrity of the compound.
-
Handling: Always handle this compound in a well-ventilated area, preferably a fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11] Avoid creating dust.
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry place. It is hygroscopic and should be protected from moisture. For long-term storage, keeping it in a desiccator is recommended.
Q3: Is this compound stable in solution?
A3: The stability of this compound in solution depends on the solvent and storage conditions.
-
Aprotic Solvents (DMSO, DMF): Solutions in anhydrous aprotic solvents are generally stable when stored at -20°C and protected from light. Repeated freeze-thaw cycles should be avoided.
-
Protic Solvents (Methanol, Water): In protic solvents, boronic acids can undergo reversible esterification (with alcohols) or form boronate ions (in water). While often stable for short-term experimental use, long-term storage in these solvents is not recommended without further stability studies. Boronic acids are also susceptible to oxidation, a process that can be accelerated in certain biological media.[12]
References
- ResearchGate. (2016). Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone.
- ResearchGate. (2023). Boronic acid with high oxidative stability and utility in biological contexts.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-826.
- Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. Savannah River National Laboratory.
- Wikipedia. (n.d.). Boric acid.
- Solubility of Things. (n.d.). 4-sulfophthalic acid.
- National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- National Center for Biotechnology Information. (n.d.). Boric Acid. PubChem Compound Database.
- ResearchGate. (2018). Which is the best way (protocol) to dissolve 4-Hydroxytamoxifen?
- ResearchGate. (2006). Solubility of o-Phthalic Acid in Methanol + Water and Methanol + Butyl Acetate from (295.87 to 359.75) K.
- National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide. PubChem Compound Database.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO).
- Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
Sources
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. rosemill.com [rosemill.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. gchemglobal.com [gchemglobal.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. digital.library.unt.edu [digital.library.unt.edu]
- 9. Boric acid - Wikipedia [en.wikipedia.org]
- 10. fishersci.com [fishersci.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. researchgate.net [researchgate.net]
Purification of crude 4-Boronophthalic acid by recrystallization
An Application Scientist's Guide to the Recrystallization of 4-Boronophthalic Acid
Welcome to the technical support center for advanced purification methodologies. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed for researchers, medicinal chemists, and process development scientists working with this compound. As a Senior Application Scientist, my goal is to provide not just a protocol, but the underlying chemical principles and field-tested insights to empower you to solve challenges encountered during the purification of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the critical molecular features of this compound that influence its purification by recrystallization?
This compound (C₈H₇BO₆, MW: 209.9 g/mol ) is a unique trifunctional molecule containing a phenyl ring substituted with a boronic acid group (-B(OH)₂) and two adjacent carboxylic acid groups (-COOH).[1] These three acidic, polar functional groups dominate its physical properties, making it a highly polar, hydrogen-bond-donating and -accepting solid. This high polarity is the most critical factor guiding the selection of an appropriate recrystallization solvent.
Q2: What common impurities should I expect in crude this compound?
Understanding potential impurities is fundamental to designing a successful purification strategy. Crude samples may contain:
-
Boric Acid (B(OH)₃): A common byproduct from the hydrolysis or degradation of the boronic acid moiety.[2]
-
Protodeborylated Product (Phthalic Acid): The compound resulting from the cleavage of the carbon-boron bond.
-
Boroxines (Anhydrides): Boronic acids can reversibly self-condense to form cyclic anhydrides, especially upon heating, which can complicate dissolution and crystallization.
-
Starting Materials & Reagents: Residual precursors from the synthesis.
-
Inorganic Salts: Salts from the reaction workup (e.g., sodium sulfate, magnesium sulfate).
The goal of recrystallization is to select a solvent system where this compound has a steep solubility curve with respect to temperature, while the impurities are either highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removable by hot filtration).[3]
Q3: How do I select the best solvent for recrystallizing this compound?
The principle of "like dissolves like" is your primary guide.[3][4] Given the high polarity of this compound, you should screen polar solvents. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
A systematic screening process is recommended:
-
Place ~50 mg of your crude material into a small test tube.
-
Add a small volume (~0.5 mL) of the solvent to be tested.
-
Observe solubility at room temperature. If it dissolves readily, the solvent is unsuitable as recovery will be poor.
-
If it is insoluble or sparingly soluble, heat the mixture to the solvent's boiling point. If the compound dissolves completely, it is a promising candidate.
-
Allow the hot solution to cool slowly to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
The table below summarizes potential starting solvents for screening.
| Solvent | Boiling Point (°C) | Polarity Index | Rationale & Potential Issues |
| Water | 100 | 10.2 | Excellent starting point. The multiple acidic groups suggest good solubility in hot water.[5] Boric acid and inorganic salts are also water-soluble, which may require careful optimization. |
| Ethanol | 78 | 4.3 | A very general and effective solvent for polar organic molecules.[5] May show high solubility even at room temperature, potentially leading to lower yields. |
| Methanol | 65 | 5.1 | More polar than ethanol; may dissolve the compound too readily.[4] |
| Acetone | 56 | 5.1 | An excellent solvent, but its low boiling point can limit the solubility difference between hot and cold conditions.[4] |
| Ethyl Acetate | 77 | 4.4 | A good solvent for moderately polar compounds.[6] May be a good candidate for a mixed-solvent system. |
| Acetonitrile | 82 | 5.8 | Often effective for compounds with aromatic rings.[7] |
Q4: What is a mixed-solvent system, and when should I use it?
A mixed-solvent system (or binary solvent system) is used when no single solvent provides the ideal solubility profile. This involves a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").
When to use it: You should consider a mixed-solvent system if you find that your compound is extremely soluble in one solvent (e.g., ethanol) and nearly insoluble in another (e.g., water). An ethanol/water mixture is a very common and powerful combination for polar compounds.[3]
The procedure involves dissolving the crude material in the minimum amount of the hot "solvent" and then adding the "anti-solvent" dropwise to the hot solution until it just becomes cloudy (the saturation point). A few more drops of the hot "solvent" are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.
Standard Recrystallization Protocol & Workflow
This protocol provides a robust starting point for the purification.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., water) and a stir bar. Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves at the boiling point.[8] Causality: Using the minimum amount of hot solvent is critical for maximizing the recovery yield upon cooling.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are visible in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a pre-heated clean flask. Causality: Pre-heating all equipment prevents premature crystallization of the desired product during filtration.
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent. Causality: Using ice-cold solvent removes residual soluble impurities from the crystal surfaces without significantly dissolving the product.
-
Drying: Dry the purified crystals thoroughly. This can be done by air-drying on the funnel, followed by drying in a vacuum oven at a moderate temperature (e.g., 40-50 °C). Be aware that boronic acids can dehydrate at higher temperatures.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
Q5: My compound will not fully dissolve, even after adding a large amount of boiling solvent. What is happening?
-
Possible Cause 1: Insoluble Impurity. Your crude material may contain an impurity that is insoluble in the chosen solvent.
-
Solution: Perform a hot filtration to remove the insoluble material before proceeding to the cooling step.
-
-
Possible Cause 2: Unsuitable Solvent. The solvent may simply be a poor choice for your compound.
-
Solution: Re-evaluate your solvent screen. You may need a more polar solvent or a mixed-solvent system.
-
-
Possible Cause 3: Boroxine Formation. The boronic acid may have formed anhydrides (boroxines), which can be less soluble.
-
Solution: Using a solvent system containing a small amount of water (e.g., 95:5 ethanol:water) can help hydrolyze the boroxines back to the more soluble boronic acid form.
-
Q6: My compound dissolved perfectly, but no crystals have formed upon cooling. What should I do?
This is a classic case of a supersaturated solution. The solution contains more dissolved solute than it should at that temperature, but crystal nucleation has not yet occurred.
-
Solution 1: Induce Crystallization by Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[9] The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Solution 2: Add a Seed Crystal. If you have a small crystal of pure product, add it to the supersaturated solution. This provides a template for further crystallization.
-
Solution 3: Re-evaluate Solvent Amount. You may have added too much solvent.
-
Solution: Gently heat the solution to boil off some of the solvent to re-concentrate it, then attempt to cool again.
-
Q7: My product separated as an oil instead of crystals. How can I fix this?
"Oiling out" occurs when the solubility of the solute is exceeded at a temperature that is above its melting point (or the melting point of a solvate). This is a common challenge with boronic acids.[2][5]
-
Solution 1: Re-heat and Add More Solvent. Re-heat the solution until the oil redissolves completely. Add slightly more solvent than you used initially to lower the saturation temperature, then cool very slowly.
-
Solution 2: Lower the Cooling Temperature Drastically. After dissolving, try cooling the solution in a dry ice/acetone bath. A rapid drop in temperature can sometimes shock the system into forming a solid, which can then be recrystallized properly.
-
Solution 3: Change the Solvent System. The polarity of the solvent may be too close to that of the solute. Switch to a less polar solvent system or a different mixed-solvent pair.
Troubleshooting Decision Tree
Sources
- 1. scbt.com [scbt.com]
- 2. reddit.com [reddit.com]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. quora.com [quora.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Purifying 4-Boronophthalic Acid with Column Chromatography
Welcome to the technical support center for the purification of 4-boronophthalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of purifying this compound using column chromatography. Here, we will address common challenges, offer troubleshooting strategies, and provide detailed protocols to ensure the integrity and success of your experiments.
Understanding the Challenges: Why Can this compound Be Difficult to Purify?
This compound, like many boronic acids, presents unique purification challenges. Its polar nature and the presence of both a carboxylic acid and a boronic acid group can lead to several issues during column chromatography. These include poor retention on reversed-phase columns, strong adsorption and potential decomposition on normal-phase silica gel, and the tendency to form boroxines (anhydrides)[1]. Understanding these potential pitfalls is the first step toward developing a robust purification strategy.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists encounter regarding the purification of this compound.
Q1: Can I use standard silica gel for the column chromatography of this compound?
A: It is generally not recommended to use standard silica gel for the purification of this compound. The Lewis acidic nature of the silica surface can lead to irreversible adsorption, significant tailing of the peak, or even decomposition of the boronic acid[1]. If normal-phase chromatography is unavoidable, consider pre-treating the silica gel with boric acid to mitigate these effects[1][2].
Q2: What is the recommended stationary phase for purifying this compound?
A: For analytical and preparative high-performance liquid chromatography (HPLC), a C18 stationary phase is a common starting point[3][4]. Specifically, columns like the XSelect Premier HSS T3 are well-suited for retaining polar analytes like this compound[3]. Hydrophilic Interaction Liquid Chromatography (HILIC) columns, such as a ZIC-cHILIC, can also provide excellent selectivity and retention for boronic acids[5].
Q3: What mobile phase should I use for reversed-phase chromatography of this compound?
A: A common mobile phase for reversed-phase HPLC of boronic acids consists of a mixture of water and acetonitrile, with an acidic modifier. Acetonitrile is often preferred over methanol as the organic solvent. The addition of a small amount of an acid, such as 0.1% formic acid, to the mobile phase helps to suppress the ionization of the carboxylic acid and boronic acid groups, leading to better peak shape and retention[6].
Q4: My this compound is not retaining on my C18 column. What can I do?
A: If you are experiencing poor retention on a C18 column, there are several strategies you can employ. First, ensure your mobile phase is at a low pH to keep the analyte in its neutral form[3]. You can also increase the aqueous component of your mobile phase. Some stationary phases, like the HSS T3, are compatible with 100% aqueous mobile phases, which can help retain very polar compounds[3].
Q5: How can I detect this compound during column chromatography?
A: this compound can be detected using a UV detector, typically in the range of 254-271 nm[6]. For more selective detection in complex mixtures, a post-column derivatization method can be used. For instance, reaction with alizarin allows for highly sensitive fluorescence detection of boronic acids[7][8].
Troubleshooting Guide
Encountering issues during your purification? This guide will help you diagnose and solve common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery from the column | - Irreversible adsorption to the stationary phase (especially silica gel).- Decomposition on the column. | - Avoid using standard silica gel. Switch to a C18 or HILIC stationary phase.- If using silica, pre-treat it with boric acid[1][2].- Ensure the mobile phase pH is appropriate to maintain the stability of your compound. |
| Peak tailing or broad peaks | - Secondary interactions with the stationary phase.- Formation of boroxine trimers[1].- Column overload. | - Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress ionization[6].- Consider using a column with advanced surface technology to minimize non-specific adsorption[3].- Reduce the amount of sample loaded onto the column. |
| Poor separation from impurities | - Inappropriate mobile phase composition.- Unsuitable stationary phase. | - Optimize the gradient of your mobile phase. A shallower gradient can improve resolution.- Screen different stationary phases (e.g., C18 vs. HILIC) to find the best selectivity for your specific impurities[5]. |
| Compound appears to have decomposed | - Hydrolysis of boronic acid on the column.- Harsh pH conditions. | - In reversed-phase HPLC, the high percentage of organic solvent in HILIC mode can prevent on-column hydrolysis[5].- Avoid highly acidic or basic mobile phases if your compound is unstable. |
Experimental Protocols
Recommended Starting Conditions for Reversed-Phase HPLC
This protocol provides a starting point for the purification of this compound. Optimization will likely be required for your specific sample and purity requirements.
-
Column: XSelect Premier HSS T3, 4.6 x 100 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 5% B, increase linearly to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 5-20 µL
-
Temperature: 30°C
Workflow for Method Development
Caption: A typical workflow for the purification of this compound.
Alternative Purification Strategies
If column chromatography proves challenging, consider these alternative approaches:
-
Conversion to a Boronic Ester: Reacting the this compound with an alcohol like pinacol can form a less polar boronic ester, which is often easier to purify by standard silica gel chromatography. The ester can then be hydrolyzed back to the boronic acid[1].
-
Formation of Potassium Trifluoroborate Salts (BF3K): These salts are often crystalline and more stable than the corresponding boronic acids, making them easier to purify by recrystallization[1].
-
Acid-Base Extraction: This classical technique can be effective for separating acidic compounds like this compound from neutral impurities[1].
-
Recrystallization: If a suitable solvent system can be found, recrystallization is a powerful technique for purifying solid compounds[1].
References
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Chromatographic Conditions for the Analysis of Boronic Pinacol Esters.
- HELP: Purifying boronic acids sucks. Reddit. [Link]
- HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. [Link]
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]
- Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. [Link]
- Boronic acids as ligands for affinity chrom
- Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. [Link]
- Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. [Link]
- Purification of Organic Compounds by Flash Column Chrom
- Boronate Affinity Chromatography.
- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
- Chromatographic separation and identification of organic acids.
- Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.wur.nl [research.wur.nl]
Stability and long-term storage conditions for 4-Boronophthalic acid
Welcome to the technical support guide for 4-Boronophthalic acid. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth information on the stability and long-term storage of this reagent. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] An inert atmosphere, such as argon or nitrogen, is recommended to minimize exposure to moisture and air, which can degrade the compound.[1] Refrigeration is also a suggested practice.[2]
Q2: How does humidity affect the stability of this compound?
Like many boronic acids, this compound can be hygroscopic, meaning it absorbs moisture from the atmosphere.[2][3] This can lead to caking (clumping) of the solid material.[4] While this is often a physical change, excessive moisture can promote chemical degradation pathways.[3][4] Therefore, it is critical to store the compound in a desiccated environment or under an inert gas.
Q3: What are the primary degradation pathways for boronic acids?
Boronic acids are susceptible to several degradation pathways that researchers should be aware of:
-
Protodeboronation: This is a common degradation route where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This process is particularly relevant in aqueous or protic solvents.[5]
-
Oxidation: The boronic acid moiety can be oxidized, especially in the presence of reactive oxygen species.[5][6] However, the presence of an intramolecular coordinating group, such as a carboxylic acid, can significantly enhance oxidative stability.[7] The phthalic acid backbone of this compound may confer such stability.
-
Anhydride Formation (Boroxines): Under anhydrous conditions or in the solid state, three molecules of a boronic acid can dehydrate to form a stable six-membered ring called a boroxine.[5][8] This is often a reversible process upon addition of water, but it can complicate stoichiometry if not accounted for.[5]
Q4: Is this compound sensitive to light?
While boronic acids are not typically considered highly sensitive to light, prolonged exposure to direct sunlight or UV radiation should be avoided as it can heat the container and indirectly affect product quality.[1][3] Storing the material in a light-resistant container is a recommended precautionary measure.[1]
Q5: What types of containers are best for storing this compound?
The choice of container is crucial for maintaining the integrity of this compound. Recommended materials include:
-
High-Density Polyethylene (HDPE) or Polypropylene: These plastics are durable and chemically resistant.[3]
-
Glass: Being inert and non-reactive, glass is well-suited for high-purity storage.[3]
-
Stainless Steel: Appropriate for larger-scale industrial storage, especially when properly sealed.[3]
Regardless of the material, the container must have a tightly fitting, screw-top lid to ensure an airtight seal.[3]
Table 1: Recommended Long-Term Storage Conditions for Solid this compound
| Parameter | Condition | Rationale |
| Temperature | Refrigerated or Room Temperature (15–25°C / 59–77°F)[3] | Prevents acceleration of moisture absorption and degradation.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) / Desiccated[1][2] | Minimizes exposure to moisture and oxygen, preventing hygroscopic effects and oxidation.[2] |
| Light | Store in a dark or opaque container[1] | Prevents potential photodegradation and indirect heating.[1][3] |
| Container | Tightly sealed, airtight container (Glass, HDPE)[3] | Prevents ingress of moisture and atmospheric contaminants.[3] |
| Incompatibilities | Store away from strong oxidizing agents and strong bases.[9] | Avoids chemical reactions that could degrade the compound.[9] |
Troubleshooting Guide
This section provides solutions to specific issues that may arise during the handling and use of this compound.
Q: My solid this compound has formed clumps. Can I still use it?
A: Caking or clumping is a common issue with hygroscopic compounds like boronic acids when they have been exposed to moisture.[4]
Analysis: The clumping itself is a physical change and does not necessarily mean the compound is chemically degraded.[4] However, the presence of moisture can facilitate slower chemical degradation over time.
Recommended Action:
-
Assess the Severity: If the material is loosely caked, it can likely still be used. Hard, solid caking may indicate more significant moisture absorption.
-
Dry the Material: You can attempt to dry the material under a high vacuum. Gentle heating can be applied, but care must be taken as thermal decomposition can occur at high temperatures.
-
Purity Check: Before use in a critical experiment, it is highly advisable to verify the purity of the caked material using an analytical technique like HPLC or NMR to quantify any potential degradation products.
-
Future Prevention: Ensure future storage is in a desiccator or under an inert atmosphere in a tightly sealed container to prevent recurrence.[2]
Q: I'm observing inconsistent results in my experiments. Could my this compound be degrading in solution?
A: Yes, instability in solution is a primary cause of inconsistent results with boronic acids.
Analysis: The two most likely culprits for degradation in solution are protodeboronation (cleavage of the C-B bond) and oxidation.[5] The rate of these processes depends on the solvent, pH, presence of oxygen, and temperature.
Recommended Action:
-
Prepare Fresh Solutions: The most reliable practice is to prepare solutions of this compound immediately before use. Avoid storing stock solutions for extended periods unless their stability under specific conditions has been validated.
-
Solvent Choice: Use anhydrous solvents whenever possible, especially for reactions sensitive to water. If aqueous solutions are necessary, consider using buffered systems.
-
Control pH: The rate of protodeboronation is highly dependent on pH.[5] Maintain a consistent and appropriate pH for your application.
-
De-gas Solvents: To minimize oxidation, particularly for sensitive biological applications, de-gas solvents by sparging with nitrogen or argon before preparing your solution.
-
Run a Control: If you suspect degradation, run a control experiment using a freshly opened vial of this compound and compare the results to those obtained with the suspect stock.
Workflow: Decision Process for Handling and Storage
The following diagram outlines the key decision points for ensuring the stability of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. laballey.com [laballey.com]
- 4. borax.com [borax.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. pestcontrolplus.ca [pestcontrolplus.ca]
Technical Support Center: Optimizing Suzuki Coupling with 4-Boronophthalic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing the Suzuki-Miyaura cross-coupling reaction specifically with 4-boronophthalic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them to empower your experimental design.
This compound is a uniquely challenging substrate due to its two carboxylic acid groups. These groups introduce issues of solubility, reactivity with the base, and potential side reactions that are not typically encountered with simple arylboronic acids. This guide will help you navigate these challenges to achieve high reaction yields and product purity.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions and concerns when working with this compound.
Q1: My Suzuki coupling reaction with this compound has a very low yield. What are the most likely causes?
A1: Low yields with this substrate are common and typically stem from three core issues related to its dicarboxylic acid nature:
-
Poor Solubility: this compound and its coupled products are highly polar and often insoluble in standard organic solvents like toluene or THF alone. This insolubility prevents the reagents from interacting effectively, leading to a sluggish or stalled reaction.
-
Base Stoichiometry and Inactivation: The two acidic protons on the phthalic acid moiety will react with and consume the base required for the catalytic cycle. If an insufficient amount of base is used (e.g., the standard 2 equivalents), it will be neutralized before it can activate the boronic acid for transmetalation.[1][2]
-
Side Reactions: The primary side reactions are protodeboronation (loss of the boronic acid group) and decarboxylation at elevated temperatures.[3][4] The electron-withdrawing nature of the carboxylic acid groups can make the C-B bond more susceptible to cleavage.
Q2: Should I protect the carboxylic acid groups on this compound before the coupling reaction?
A2: Yes, this is the most robust strategy for achieving high and reproducible yields. Converting the dicarboxylic acid to a diester (e.g., dimethyl or diethyl ester) is highly recommended. This strategy, known as a "protecting group" strategy, addresses the core problems:
-
Improves Solubility: The resulting boronic acid diester is significantly less polar and will be much more soluble in common organic solvents like dioxane, THF, or toluene.[5]
-
Prevents Base Consumption: With the acidic protons removed, the base can perform its primary catalytic role without being consumed by the substrate.
-
Reduces Side Reactions: By masking the carboxylic acids, you minimize the risk of decarboxylation.
The ester can be easily hydrolyzed back to the dicarboxylic acid in a subsequent step after the C-C bond has been formed.
Q3: What is the best "out-of-the-box" starting condition if I want to try the reaction without protecting groups?
A3: If you must proceed without protection, you need to address solubility and base stoichiometry directly. A reliable starting point is:
-
Solvent System: A biphasic mixture such as 1,4-Dioxane/Water (e.g., 4:1 ratio) or THF/Water.[6][7] The water is essential for dissolving the boronic acid and the inorganic base.
-
Base: Use a strong inorganic base like K₃PO₄ or Cs₂CO₃. Crucially, you must use at least 4 equivalents of the base to neutralize both carboxylic acid protons and still have sufficient excess (2 equivalents) to drive the catalytic cycle.
-
Catalyst: A robust palladium catalyst system like Pd(dppf)Cl₂ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand is a good start.[8][9]
-
Temperature: Start at a moderate temperature (e.g., 80-90 °C) to minimize the risk of decarboxylation.[6]
Troubleshooting Guide: Problem & Solution
This section provides a systematic approach to resolving specific experimental failures.
Problem 1: No reaction or starting material is recovered.
-
Potential Cause A: Catalyst Inactivity. The palladium catalyst may be inactive. This can be due to oxidation (phosphine ligands are sensitive to air) or the use of a Pd(II) precatalyst that is not being reduced to the active Pd(0) state.[3][10]
-
Solution:
-
-
Potential Cause B: Insufficient Base. As detailed in the FAQs, the carboxylic acid groups consume the base.
-
Solution: If using unprotected this compound, ensure you are using at least 4 equivalents of a suitable base (e.g., K₃PO₄, K₂CO₃).[2]
-
-
Potential Cause C: Poor Solubility. The reactants are not dissolving in the chosen solvent system.
-
Solution: Switch to a more polar or aqueous solvent mixture like Dioxane/H₂O or THF/H₂O.[11] Ensure vigorous stirring to maximize the interaction between the organic and aqueous phases. If this fails, strongly consider the ester protection strategy.
-
Problem 2: Significant byproduct formation is observed (e.g., homocoupling, protodeboronation).
-
Potential Cause A: Presence of Oxygen. Oxygen is a primary culprit for the oxidative homocoupling of the boronic acid (forming a biphenyl dicarboxylic acid) and for degrading the Pd(0) catalyst.[3][10]
-
Solution: Improve your inert atmosphere technique. Use freeze-pump-thaw cycles for solvent degassing for the most rigorous oxygen removal.
-
-
Potential Cause B: Protodeboronation. The C-B bond is cleaved and replaced by a C-H bond, often promoted by excessive heat or prolonged reaction times in aqueous media.[3][12]
-
Solution:
-
Lower the reaction temperature and monitor the reaction closely to avoid unnecessarily long heating times.
-
Consider using a milder base like KF if conditions are too harsh.[1]
-
Switching to an anhydrous solvent system (which necessitates protecting the carboxylic acid groups) can significantly reduce this side reaction.[10]
-
-
-
Potential Cause C: Decarboxylation. At high temperatures, one or both carboxylic acid groups can be lost as CO₂.[4][13]
-
Solution: Avoid excessive temperatures (>110 °C). If your coupling partner is a less reactive aryl chloride that requires high heat, using microwave irradiation can often promote the reaction at lower bulk temperatures and for shorter durations, minimizing this side reaction.[12]
-
Data Presentation: Reagent Selection Guide
The tables below provide a starting point for selecting optimal reagents for your system.
Table 1: Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Advantages | Disadvantages |
|---|---|---|---|
| 1,4-Dioxane / H₂O | 4:1 to 10:1 | Good for dissolving both polar and non-polar reactants. Widely used.[6][14] | Dioxane can be difficult to remove; potential for peroxide formation. |
| Toluene / EtOH / H₂O | 4:1:1 | Effective three-phase system that can enhance solubility and reaction rates. | More complex setup; requires vigorous stirring. |
| THF / H₂O | 4:1 | Good alternative to dioxane. Lower boiling point. | Lower reaction temperatures may be required. |
| DMF or DMAc | Anhydrous | Used for protected (ester) substrates; good for high-temperature reactions. | High boiling points make removal difficult; potential for side reactions.[7] |
Table 2: Recommended Base Selection (for unprotected this compound)
| Base | Equivalents | Strength | Key Characteristics |
|---|---|---|---|
| K₃PO₄ | ≥ 4.0 | Strong | Highly effective, good solubility in water. A top choice for challenging couplings.[2] |
| Cs₂CO₃ | ≥ 4.0 | Strong | High solubility in some organic solvents; often gives excellent yields but is more expensive.[15] |
| K₂CO₃ | ≥ 4.0 | Moderate | Common, cost-effective choice. May require slightly higher temperatures.[6][7] |
| KF | ≥ 4.0 | Mild | Can be effective and may reduce base-sensitive side reactions like protodeboronation.[1] |
Experimental Protocols & Workflows
Protocol 1: Optimized Coupling with Unprotected this compound
This protocol is designed as a robust starting point when the protection/deprotection sequence is not feasible.
-
Reagent Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and K₃PO₄ (4.0 mmol, 4.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, acidify the mixture with 1M HCl to pH ~2-3. This will protonate the product, making it less soluble in water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The product may still have limited organic solubility, and filtration may be necessary.
Workflow 2: The Protecting Group Strategy (Recommended)
This workflow involves an initial esterification step, followed by the Suzuki coupling, and a final deprotection step. It is the most reliable path to high yields.
-
Suspend this compound in methanol or ethanol (choose based on the desired ester).
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Reflux the mixture until the reaction is complete (monitored by TLC/LC-MS).
-
Neutralize, remove the alcohol under reduced pressure, and extract the resulting boronic acid diester. Purify as needed.
-
Follow the general procedure in Protocol 1, but with key changes:
-
Use the boronic acid diester (1.2 equiv).
-
Use only 2.0 equivalents of a base like K₂CO₃ or Na₂CO₃.[2]
-
Use an anhydrous solvent like dioxane or toluene.
-
-
Dissolve the crude coupled diester product in a mixture of THF and water.
-
Add an excess of a strong base (e.g., NaOH or LiOH).
-
Stir at room temperature or with gentle heat until the hydrolysis is complete.
-
Acidify the mixture with 1M HCl to precipitate the final dicarboxylic acid product, which can then be isolated by filtration or extraction.
Visualizations: Mechanisms & Workflows
To better understand the process, the following diagrams illustrate the key chemical transformations and decision-making logic.
Caption: A decision tree for troubleshooting common issues.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
- Organic Chemistry Portal. Suzuki Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- Chemical Communications (RSC Publishing). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. (2018).
- Chemical Communications (RSC Publishing). Pd-catalysed decarboxylative Suzuki reactions and orthogonal Cu-based O-arylation of aromatic carboxylic acids. (2011).
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017).
- ResearchGate. Screening of different bases for Suzuki coupling a. (2022).
- Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021).
- Reddit. Your "Go-To", "just couple already", Suzuki conditions?. (2021).
- Reddit. Do carboxylic acids interfere with Suzukis?. (2021).
- ACS Publications. Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. (2010).
- ResearchGate. Protecting Groups for Thiols Suitable for Suzuki Conditions. (2010).
- ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4. (2018).
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Pd-catalysed decarboxylative Suzuki reactions and orthogonal Cu-based O-arylation of aromatic carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Common side reactions and byproducts when using 4-Boronophthalic acid
Welcome to the technical support center for 4-boronophthalic acid (also known as 4-carboxyphenylboronic acid). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we address common challenges, side reactions, and byproducts encountered during its use, particularly in palladium-catalyzed cross-coupling reactions. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your research.
Frequently Asked Questions (FAQs): Common Side Reactions
Q1: I am observing a significant amount of a symmetrical biphenyl dicarboxylic acid byproduct in my Suzuki-Miyaura reaction. What is it and how can I prevent it?
A1: This is a classic case of boronic acid homocoupling. This side reaction produces a symmetrical biaryl from the coupling of two molecules of your this compound.
Causality: The primary culprit for this undesired reaction is often the presence of molecular oxygen.[1][2] The palladium(0) catalyst can react with O₂ to form a palladium-peroxo species.[3][4] This intermediate then facilitates the oxidative homocoupling of the boronic acid.[3][4] While the oxygen-mediated pathway is common, homocoupling can also occur through other mechanisms, particularly with electron-deficient boronic acids.[1][5]
Troubleshooting & Mitigation Protocol:
-
Rigorous Degassing: The most critical step is the thorough exclusion of oxygen from your reaction system.
-
Solvent Degassing: Before use, sparge your solvents (e.g., dioxane, THF, toluene) with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. Alternatively, use the freeze-pump-thaw method (at least three cycles) for maximum oxygen removal.
-
Inert Atmosphere: Assemble your reaction vessel under a positive pressure of an inert gas. Use a manifold or a balloon filled with argon or nitrogen. Ensure all glassware is oven-dried to remove adsorbed water and oxygen.
-
-
Catalyst Choice: While many palladium catalysts are effective, some pre-catalysts are more robust and less sensitive to trace oxygen. Consider using air-stable Pd(II) pre-catalysts that are reduced to the active Pd(0) in situ.[6]
-
Reaction Conditions:
-
Temperature: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.
-
Base: The choice of base can influence the rate of competing reactions. Ensure the base is fresh and anhydrous if required by the reaction conditions.
-
Q2: My reaction yield is low, and I've identified benzoic acid as a major byproduct. What is causing this?
A2: You are observing protodeboronation (or protodeborylation). This is a common decomposition pathway for boronic acids where the C-B bond is cleaved and replaced by a C-H bond, effectively converting your this compound into benzoic acid.[7][8]
Causality: Protodeboronation is essentially a protonolysis of the carbon-boron bond.[7] The presence of a proton source, most commonly water, is a key factor.[6] The reaction's pH is a critical parameter, as the speciation of the boronic acid (neutral vs. boronate anion) significantly affects its susceptibility to this side reaction.[7][9] For many boronic acids, the reaction is accelerated in aqueous basic or acidic conditions.
Troubleshooting & Mitigation Protocol:
-
Anhydrous Conditions: If your reaction chemistry allows, switching to strictly anhydrous conditions is a highly effective strategy.[6]
-
Use anhydrous solvents.
-
Dry your starting materials and base thoroughly. For instance, K₃PO₄ should be finely powdered and dried under vacuum.[6]
-
-
Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[6] Consider using a weaker base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[6]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from premature protodeboronation. The ester can then be used directly in the coupling reaction.[10]
-
Temperature and Reaction Time: Minimize reaction time and use the lowest temperature necessary for the desired transformation. Prolonged heating can increase the extent of protodeboronation.
Troubleshooting Guide: Low or No Product Formation
When a Suzuki-Miyaura coupling with this compound fails, a systematic approach is needed to diagnose the issue.
Q3: I have set up my Suzuki reaction with this compound, but I'm getting no desired product and recovering only starting materials. What should I check first?
A3: A failed reaction points to a fundamental issue with one of the core components of the catalytic cycle. Follow this diagnostic workflow to identify the problem.
Troubleshooting Workflow for Failed Suzuki Coupling
Caption: A systematic workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.
Detailed Step-by-Step Checks:
-
Catalyst Activity :
-
Source and Age : Ensure your palladium source and ligand are active. Pd(0) catalysts like Pd(PPh₃)₄ can be sensitive to air and degrade over time. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[6]
-
Test Reaction : If in doubt, run a simple, reliable Suzuki coupling (e.g., iodobenzene with phenylboronic acid) to confirm your catalyst system is active.[11]
-
-
Reagent Purity & Stability :
-
This compound : Verify the purity of your boronic acid. As discussed, it can degrade via protodeboronation.[6] Consider performing an NMR to check its integrity.
-
Aryl Halide : Ensure the purity of your coupling partner.
-
Base and Solvent : The choice of base and solvent is critical.[6] The base must be strong enough to activate the boronic acid for transmetalation but not so strong that it degrades other components.[12][13] Ensure the base is finely powdered and dry for anhydrous reactions.[6]
-
-
Reaction Environment :
-
Oxygen Contamination : As detailed in Q1, oxygen can lead to homocoupling and catalyst decomposition.[6] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere.[6]
-
Water Content : For reactions sensitive to protodeboronation, the presence of water can be detrimental. Conversely, some anhydrous couplings with bases like K₃PO₄ may require a few equivalents of water to proceed efficiently.[11] This is a parameter that may require optimization.
-
Understanding the Core Mechanisms
A deeper understanding of the reaction pathways can aid in troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Mechanism of Oxidative Homocoupling
Caption: Simplified mechanism for oxygen-mediated homocoupling of boronic acids.[3][4]
Data Summary: Common Conditions & Issues
| Side Reaction | Common Cause(s) | Key Byproduct | Recommended Mitigation Strategy |
| Homocoupling | Presence of molecular oxygen (O₂)[1][6] | Symmetrical Biaryl (from boronic acid) | Rigorous degassing of solvents and reaction vessel.[6] |
| Protodeboronation | Presence of a proton source (e.g., H₂O); strong base or acid conditions.[6][7] | Arene (e.g., Benzoic Acid) | Use anhydrous conditions; milder base (e.g., KF); protect as a boronate ester.[6][10] |
| Dehalogenation | H-source (e.g., solvent, water); certain ligands/bases. | Arene (from aryl halide) | Anhydrous conditions; choice of phosphine ligand. |
References
- Amatore, C., Leconte, M., Jutand, A. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.
- Caddick, S., et al. (2006). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A.
- Thieme Chemistry. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme.
- Pinter, B., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. National Institutes of Health (PMC).
- Wikipedia. (n.d.). Protodeboronation.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Suzuki Coupling: The Indispensable Role of 4-Carboxyphenylboronic Acid.
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. CORE.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ACS Publications.
- National Center for Biotechnology Information. (n.d.). 4-Carboxyphenylboronic Acid. PubChem.
- Organic Chemistry Portal. (n.d.). Protodeboronations.
- ResearchGate. (n.d.). Protodeboronation and its application in synthesis.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
- CAS. (n.d.). 4-Carboxyphenylboronic acid. CAS Common Chemistry.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting low yields in 4-Boronophthalic acid synthesis
Welcome to the technical support center for the synthesis of 4-boronophthalic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in obtaining high yields and purity for this important building block. Drawing upon established principles of boronic acid chemistry and extensive field experience, this document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions.
Troubleshooting Guide: Low Yields & Side Reactions
This section directly addresses the most common issues encountered during the synthesis of this compound, typically prepared via palladium-catalyzed Miyaura borylation of 4-halophthalic acid derivatives.
Q1: I am observing very low or no formation of this compound. What are the primary causes?
Low conversion is a frequent issue stemming from problems with reagents, the catalyst system, or reaction conditions. A systematic approach is crucial for diagnosis.
Potential Causes & Recommended Solutions
-
Inactive Catalyst System: The palladium catalyst must be in its active Pd(0) state to initiate the catalytic cycle.[1] Incomplete reduction of a Pd(II) precatalyst or oxidation of a Pd(0) catalyst will halt the reaction.
-
Solution: Use a high-quality palladium precatalyst and a suitable phosphine ligand. Ensure ligands, especially phosphines, have been stored under an inert atmosphere to prevent oxidation.[1] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄, or modern, air-stable precatalysts (e.g., those based on biarylphosphine ligands like SPhos or XPhos) which are highly efficient for borylation reactions.[2][3]
-
-
Poor Reagent Quality: The purity and stability of your starting materials are paramount.
-
Solution 1 (Boron Source): Bis(pinacolato)diboron (B₂pin₂) is a common boron source. It should be a white, crystalline solid. If it appears discolored or oily, its purity may be compromised. Use a fresh bottle or recrystallize the reagent.
-
Solution 2 (Solvent & Base): Solvents must be anhydrous and thoroughly deoxygenated. Oxygen can lead to catalyst deactivation and promote unwanted side reactions.[1][4] Bases like potassium acetate (KOAc) should be flame-dried under vacuum before use to remove residual water.[5]
-
-
Suboptimal Reaction Conditions: Incorrect temperature, concentration, or base selection can prevent the reaction from proceeding.
-
Solution: The choice of base is critical. While a base is needed to activate the boron reagent for transmetalation, a base that is too strong or too aqueous can promote side reactions.[6][7] Potassium acetate is a standard choice. If solubility is an issue, a lipophilic carboxylate base like potassium 2-ethylhexanoate may improve performance at lower temperatures.[6] Ensure the reaction is heated appropriately (typically 80-100 °C in solvents like dioxane or THF) to drive the catalytic cycle.
-
Troubleshooting Workflow for Low Conversion
The following diagram outlines a logical workflow for diagnosing the root cause of low product yield.
Caption: Systematic workflow for troubleshooting low product conversion.
Q2: My main side product is phthalic acid, resulting from protodeboronation. How can I prevent this?
Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond.[4] This is a very common issue in boronic acid synthesis, particularly with substrates that are sensitive to harsh conditions.[1][8]
Potential Causes & Recommended Solutions
-
Excess Water or Protic Sources: Water is a primary culprit, acting as a proton source that cleaves the carbon-boron bond, often catalyzed by the palladium complex or the base.[1]
-
Solution: Employ rigorously anhydrous conditions. Dry your solvents over molecular sieves or via distillation. Ensure your starting halide and base are completely dry. While some protocols for Suzuki-Miyaura couplings (the reverse reaction) benefit from a small amount of water, the borylation step is generally best performed under anhydrous conditions to prevent this side reaction.[1]
-
-
Harsh Reaction Conditions: High temperatures and strongly basic conditions can accelerate the rate of protodeboronation.[1]
-
Solution: If possible, lower the reaction temperature. This may require a more active catalyst system (e.g., using a more electron-rich ligand) to maintain a reasonable reaction rate.[3] Switch to a milder base; potassium acetate or cesium carbonate are often good choices that are less aggressive than hydroxides or alkoxides.[4]
-
-
Instability of the Boronic Acid Product: The target molecule, this compound, can be unstable under the reaction conditions, especially once formed.
-
Solution: Instead of synthesizing the boronic acid directly, synthesize its more stable pinacol ester derivative by using B₂pin₂. The pinacol ester is significantly more robust and less prone to protodeboronation.[9][10] The ester can often be used directly in subsequent reactions or hydrolyzed back to the boronic acid under controlled, mild conditions if necessary.[11]
-
Q3: I am observing a significant amount of bi-phthalic acid homocoupling product. What is causing this?
Homocoupling is the palladium-catalyzed reaction of two molecules of the starting halide to form a dimer. This side reaction consumes your starting material and complicates purification.
Potential Causes & Recommended Solutions
-
Presence of Oxygen: Oxygen can facilitate the oxidative coupling of organoboron species and interfere with the main catalytic cycle, leading to homocoupling.[1]
-
Solution: Thoroughly degas all solvents and the reaction vessel. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[5] Maintain a positive pressure of inert gas throughout the entire experiment.
-
-
Inefficient Catalysis: If the transmetalation step (transfer of the boronate group to palladium) is slow relative to the oxidative addition of the halide to Pd(0), the concentration of the arylpalladium(II) halide intermediate can build up, leading to side reactions like homocoupling.
-
Solution: Optimize the catalyst system to favor the desired pathway. This may involve changing the ligand to one known to accelerate reductive elimination or transmetalation.[2] Sometimes, adding the starting halide slowly to the reaction mixture can keep its concentration low and disfavor bimolecular side reactions.
-
Key Reaction Pathways in Miyaura Borylation
The diagram below illustrates the desired catalytic cycle and the competing side reactions of protodeboronation and homocoupling.
Caption: Competing reaction pathways in the synthesis of aryl boronic esters.
Experimental Protocols
Protocol 1: Optimized Miyaura Borylation for this compound Pinacol Ester
This protocol uses 4-bromophthalic acid as a starting material and targets the more stable pinacol ester derivative to minimize side reactions.
Materials:
-
4-Bromophthalic acid
-
Bis(pinacolato)diboron (B₂pin₂)
-
Pd(dppf)Cl₂ (Palladium(II) bis(diphenylphosphino)ferrocene dichloride)
-
Potassium Acetate (KOAc), flame-dried
-
1,4-Dioxane, anhydrous and deoxygenated
-
Inert atmosphere (Argon or Nitrogen) manifold
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add 4-bromophthalic acid (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and flame-dried potassium acetate (3.0 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add Pd(dppf)Cl₂ (0.03 equiv) to the flask.
-
Via cannula, add anhydrous, deoxygenated 1,4-dioxane to achieve a concentration of approximately 0.2 M with respect to the 4-bromophthalic acid.
-
Heat the reaction mixture to 90 °C under a positive pressure of inert gas.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
Protocol 2: Purification via Acid-Base Extraction
This method leverages the acidic nature of the boronic acid (and the starting dicarboxylic acid) to separate it from neutral organic impurities.[4][12]
Procedure:
-
After the reaction workup (e.g., filtering off the catalyst and evaporating the solvent), dissolve the crude residue in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with a 1 M aqueous sodium hydroxide (NaOH) solution. The desired product and any unreacted starting material will move into the aqueous layer as their carboxylate/boronate salts. Repeat the extraction 2-3 times.
-
Combine the aqueous layers. Carefully acidify the solution to pH ~2-3 by the slow addition of cold 2 M hydrochloric acid (HCl). The desired this compound should precipitate as a solid.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold water, then dry under high vacuum.
Frequently Asked Questions (FAQs)
Q: What is the best starting material: 4-bromo, 4-iodo, or 4-chlorophthalic acid? A: The reactivity of aryl halides in palladium-catalyzed reactions generally follows the trend I > Br > Cl.[2] 4-Iodophthalic acid will be the most reactive, allowing for milder reaction conditions and potentially lower catalyst loadings.[2] 4-Bromophthalic acid is a very common and effective substrate that balances reactivity and cost.[13] 4-Chlorophthalic acid is the least reactive and will require a more specialized and highly active catalyst system, often involving bulky, electron-rich biarylphosphine ligands.[3] For initial attempts, 4-bromophthalic acid is a reliable choice.
Q: How do the two carboxylic acid groups on the phthalic acid ring affect the synthesis? A: The carboxylic acid groups introduce two main challenges. First, they are acidic and will react with the base (e.g., KOAc) in the reaction mixture. This is why at least 2 equivalents of base are needed to deprotonate the carboxylic acids, plus an additional equivalent to participate in the catalytic cycle. Second, the resulting carboxylate anions can potentially coordinate to the palladium center, which may influence the catalyst's activity and stability. Careful selection of the base and solvent system is key to managing these effects.
Q: My purified this compound seems to lose purity over time or appears sticky. Why? A: Boronic acids have a tendency to dehydrate and form cyclic trimers known as boroxines.[1] This is an equilibrium process. The presence of the boroxine can make the material appear oily or sticky and can complicate characterization and stoichiometry calculations. Storing the material in a desiccator under an inert atmosphere at low temperatures (-20 °C) is crucial.[1] For many applications, the boroxine is in equilibrium with the monomeric boronic acid in the reaction mixture and can often be used directly.[1]
References
- Wikipedia. Boronic acid. [Link]
- Cironi, C., et al. (2004). Stability of Boronic Esters to Hydrolysis: A Comparative Study. The Journal of Organic Chemistry. [Link]
- ResearchGate.
- Semantic Scholar.
- Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Journal of the American Chemical Society. [Link]
- Bonet, A., et al. (2014). Iterative reactions of transient boronic acids enable sequential C–C bond formation.
- Silva, F. A., et al. (2020).
- ResearchGate. Effect of reaction time on the yield and purity of boric acid. [Link]
- Li, W., et al. (2015). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Journal of the Brazilian Chemical Society. [Link]
- ResearchGate. 33 questions with answers in BORONIC ACIDS | Science topic. [Link]
- Molander, G. A., et al. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters. [Link]
- PubMed Central.
- ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4. [Link]
- ResearchGate. Boronic acids scope Reaction conditions. [Link]
- RSC Publishing. Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions. [Link]
- Chemistry Stack Exchange. How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? [Link]
- Reddit. Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. [Link]
- Wang, B., & Anslyn, E. V. (2011). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Journal of the American Chemical Society. [Link]
- ResearchGate. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. [Link]
- ResearchGate.
- ResearchGate.
- Borates Today. Boron Suzuki Coupling. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
- Scott Rychnovsky. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
- Reddit. HELP: Purifying boronic acids sucks. [Link]
- Google Patents.
- The Organic Chemistry Tutor. (2021, June 15). Boron Aldol Reaction - Organic Chemistry, Reaction Mechanism [Video]. YouTube. [Link]
- The Organic Chemistry Tutor. (2016, June 18). Organic Chemistry Synthesis Reactions - Examples and Practice Problems [Video]. YouTube. [Link]
- The Organic Chemistry Tutor. (2024, April 5). Synthesis of Carboxylic Acids | 4 Must-Know Reactions [Video]. YouTube. [Link]
- Chad's Prep. (2021, April 14). 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids | Organic Chemistry [Video]. YouTube. [Link]
- The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Boron Suzuki Coupling | Borates Today [borates.today]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronic acid synthesis by hydrolysis [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. CN103980113A - Preparation method of 4-bromophthalic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Commercial 4-Boronophthalic Acid
Welcome to the Technical Support Center for the purification of 4-boronophthalic acid. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. Here, we address common challenges and provide detailed protocols to help you remove critical impurities from commercial-grade this compound, ensuring the integrity and success of your downstream applications.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during the handling, purification, and analysis of this compound in a practical question-and-answer format.
Q1: My NMR spectrum of commercial this compound shows broad peaks, and the material seems poorly soluble. What could be the issue?
A1: This is a common observation with many commercial boronic acids, including this compound. The most likely cause is the presence of the corresponding trimeric anhydride, known as a boroxine. Boronic acids can reversibly dehydrate to form these cyclic structures. Boroxines often exhibit lower solubility and can lead to complex or broad signals in NMR spectra. The purification methods detailed in this guide, particularly recrystallization from aqueous solvents or an acid-base workup, are designed to hydrolyze the boroxine back to the desired boronic acid.
Q2: I performed a recrystallization, but my yield was very low. What are the critical parameters to optimize?
A2: Low recovery after recrystallization is typically due to using an excessive volume of solvent or cooling the solution too rapidly.[1][2] For this compound, which possesses two carboxylic acid groups and a boronic acid moiety, its solubility is highly dependent on the solvent and temperature. To maximize yield, it is crucial to use the minimum amount of hot solvent required to fully dissolve the solid.[2] Slow cooling is also essential to allow for the formation of pure crystals, as rapid cooling can trap impurities.[1] If crystals do not form upon slow cooling, you can try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[3]
Q3: After purification, how can I assess the purity of my this compound?
A3: A combination of analytical techniques is recommended for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful method for quantifying the purity of organic compounds and detecting non-volatile impurities.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify any volatile or semi-volatile impurities.[4] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identifying residual solvents or major impurities. Finally, measuring the melting point can be a good indicator of purity; a sharp melting point range close to the literature value suggests a pure compound.[2]
Q4: Are there alternative purification methods to recrystallization?
A4: Yes, several other methods can be effective for purifying boronic acids. An acid-base extraction is a robust technique that leverages the acidic nature of the boronic acid and carboxylic acid groups.[5] The crude material can be dissolved in a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then the pure boronic acid is precipitated by adding acid.[5] Another method involves the formation of a diethanolamine adduct, which can often be selectively precipitated and then hydrolyzed to yield the purified boronic acid.[6]
Purification Protocols
The following protocols are provided as detailed, step-by-step methodologies for the purification of this compound. The choice of method will depend on the nature of the impurities and the scale of the purification.
Protocol 1: Recrystallization from a Mixed Solvent System
This protocol is a general guideline for the recrystallization of this compound, a technique that relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[1][2][7]
Materials:
-
Commercial this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the commercial this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of ethanol to create a slurry at room temperature.
-
Gently heat the mixture on a hot plate with stirring.
-
While heating, slowly add hot deionized water in small portions until the solid completely dissolves. It is crucial to add the minimum amount of hot water needed to achieve dissolution to ensure a good recovery.[2]
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow the cooling process, promoting the formation of purer crystals.[3]
-
After the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surface.[3]
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification via Acid-Base Extraction
This method is particularly effective for removing non-acidic impurities. It involves the selective extraction of the acidic this compound into a basic aqueous phase.[5]
Materials:
-
Commercial this compound
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Separatory funnel
-
Beakers
-
pH paper or pH meter
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolve the commercial this compound in a suitable volume of 1 M NaOH solution. Ensure the pH is basic (pH > 9) to fully deprotonate both the carboxylic acid and boronic acid groups.
-
Transfer the basic aqueous solution to a separatory funnel.
-
Wash the aqueous solution with ethyl acetate to extract any non-acidic, organic-soluble impurities. Repeat the wash 2-3 times.
-
Collect the aqueous layer in a beaker and cool it in an ice bath.
-
Slowly add 1 M HCl with stirring to precipitate the purified this compound. Monitor the pH and add acid until the solution is acidic (pH < 4).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any residual salts.
-
Dry the purified this compound under vacuum.
Data Presentation
The choice of solvent is critical for successful recrystallization. The following table summarizes the properties of common solvents that can be considered for developing a purification protocol for polar, acidic compounds like this compound.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes on Suitability |
| Water | 100 | 80.1 | High polarity, good for dissolving polar compounds at elevated temperatures. 4-sulfophthalic acid, a related dicarboxylic acid, is highly soluble in water.[8] |
| Ethanol | 78 | 24.5 | A polar protic solvent that can be a good choice for recrystallizing arylboronic acids, often used in combination with water.[6] |
| Acetone | 56 | 20.7 | Phenylboronic acid shows high solubility in acetone.[9][10] |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent. Boronic acids can be recrystallized from ethyl acetate.[11] |
| Toluene | 111 | 2.4 | A non-polar solvent, generally not suitable for dissolving the highly polar this compound but can be used for washing away non-polar impurities. |
Visualizations
Workflow for Recrystallization
Caption: Equilibrium between the monomeric acid and its trimeric anhydride.
References
- A process for purification of boronic acid or its derivatives.
- Synthesis of a phenylboronic acid-functionalized thermosensitive block copolymer and its application in separation and purification of vicinal-diol-containing compounds. (RSC Publishing) [Link]
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (Springer) [Link]
- Organic Chemistry Lab: Recrystalliz
- Process for the preparation of substituted phenylboronic acids.
- Purific
- How to Purify Boric Acid (by Recrystalliz
- ANALYTICAL METHODS - Toxicological Profile for Boron. (NCBI Bookshelf) [Link]
- Recrystallization of Benzoic Acid. (University of California, Irvine) [Link]
- Isolation and partial purification of dicarboxylic acid binding protein from luminal-membrane vesicles of rabbit kidney cortex. (PubMed) [Link]
- 4-sulfophthalic acid. (Solubility of Things) [Link]
- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- Recrystallis
- Recrystallization Lab Procedure of Benzoic Acid. (YouTube) [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and partial purification of dicarboxylic acid binding protein from luminal-membrane vesicles of rabbit kidney cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to 4-Boronophthalic Acid
Welcome to the technical support center for 4-Boronophthalic acid (CAS 1072946-35-0). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the handling, safety, and application of this versatile bifunctional reagent. My aim is to move beyond mere procedural lists and delve into the causality behind experimental choices, ensuring your work is both safe and scientifically robust.
Section 1: Core Safety & Handling Protocols
Proper handling of any chemical reagent is the bedrock of successful and safe research. This compound, while a valuable building block, possesses hazards that necessitate careful management.
Hazard Identification and Risk Assessment
This compound is classified with specific health hazards that must be understood before any handling.
Hazard Summary Table
| Hazard Statement | GHS Classification | Key Considerations |
| H360: May damage fertility or the unborn child | Reproductive Toxicity, Category 1B | This is a significant long-term hazard. Exposure, especially for researchers of reproductive age, must be minimized.[1][2] |
| H402: Harmful to aquatic life | Acute Aquatic Hazard, Category 3 | Avoid release into the environment. All waste must be disposed of as hazardous chemical waste.[1] |
| Skin, Eye, and Respiratory Irritation | Not officially classified but a common property of acidic powders | Inhalation of dust or direct contact can cause irritation.[3] |
Personal Protective Equipment (PPE) Workflow
A stringent PPE protocol is non-negotiable. The following workflow illustrates the necessary steps for ensuring complete protection.
Caption: Mandatory PPE and handling workflow for this compound.
-
Respiratory Protection : If there is any risk of generating dust, a respirator with a P3 filter is required.[1] Always work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risks.[1]
-
Eye and Face Protection : Chemical splash goggles are mandatory.[1] A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant splash risk.[4]
-
Hand Protection : Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended, offering a breakthrough time of up to 480 minutes for full contact.[1] Always inspect gloves for integrity before use.
-
Skin and Body Protection : A lab coat is required. For significant splash hazards, consider a chemical-resistant apron.[4]
Storage and Stability
This compound is sensitive to moisture.[1] Improper storage can lead to degradation, impacting experimental reproducibility.
-
Storage Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5] The storage area should be locked or accessible only to authorized personnel.[1]
-
Incompatibilities : Keep away from strong oxidizing agents and strong bases.[5]
-
Moisture Sensitivity : The boronic acid functional group can undergo dehydration to form its cyclic anhydride, a boroxine.[1][2] This is a reversible equilibrium, but the presence of water will favor the boronic acid form. For quantitative applications like preparing standard solutions, it is crucial to be aware that the mass of the solid may not purely be the monomeric acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. scbt.com [scbt.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Phenylboronate chromatography selectively separates glycoproteins through the manipulation of electrostatic, charge transfer, and cis-diol interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Boronic Acid Linkers in the Synthesis of Functional Metal-Organic Frameworks
Introduction: Beyond Structural Scaffolds
Metal-Organic Frameworks (MOFs) have transitioned from being novel porous materials to indispensable tools in gas storage, separation, catalysis, and drug delivery.[1] Their modular nature, arising from the combination of metal nodes and organic linkers, allows for unparalleled tunability of pore size, geometry, and chemical environment. However, the next frontier in MOF design lies in the precise installation of chemical functionalities to create materials with advanced, task-specific properties.
This guide focuses on the strategic incorporation of boronic acids into MOF structures. It is crucial to distinguish this from the role of boronic acids in Covalent Organic Frameworks (COFs), where they are foundational building blocks that form the covalent backbone of the material through boroxine or boronate ester linkages.[2][3][4][5] In the context of MOFs, boronic acids are typically introduced as pendant groups on traditional coordinating linkers (e.g., carboxylates). This approach preserves the robust metal-ligand coordination that defines the MOF while decorating the internal pores with reactive boronic acid moieties. These moieties serve as powerful recognition sites, most notably for the reversible binding of cis-diol-containing molecules like sugars, catechols, and nucleosides, opening up a vast landscape of biomedical and sensing applications.[1][6]
This document provides a comparative analysis of different strategies and linkers for synthesizing boronic acid-functionalized MOFs, supported by experimental data and detailed protocols for the research scientist.
The Synthetic Approach: A Fork in the Road
The incorporation of boronic acid functionality into a MOF architecture is not a trivial pursuit. The choice of synthetic strategy dictates the distribution, accessibility, and ultimate performance of the functional sites. Two primary pathways dominate the field: direct co-assembly and post-synthetic modification.
-
Direct Co-assembly (or De Novo Synthesis): This "bottom-up" approach involves the one-pot synthesis of the MOF using a mixture of linkers, including the boronic acid-functionalized linker. A prominent example is the "metal-ligand-fragment coassembly (MLFC)" strategy, where a fragment of the primary linker (e.g., a dicarboxylic acid) is replaced by a boronic acid-functionalized analogue.[1][7]
-
Causality: This method is advantageous for achieving a uniform distribution of functional groups throughout the crystal. By including the functional linker from the outset, it becomes an integral part of the framework, potentially avoiding issues of pore blocking that can occur with post-synthetic methods.
-
-
Post-Synthetic Modification (PSM): This strategy involves first synthesizing a stable parent MOF that contains reactive sites (e.g., amino or halide groups) and then chemically attaching the boronic acid group in a subsequent step.
-
Causality: PSM is useful when the desired functional group is incompatible with the initial MOF synthesis conditions (e.g., sensitive to temperature or solvents). It allows for the precise modification of a well-characterized parent framework, but can suffer from incomplete conversion and potential disruption of the MOF's crystallinity or porosity.
-
The following diagram illustrates the conceptual workflow for the direct co-assembly approach, which is often favored for its efficiency and ability to produce homogeneously functionalized materials.
Caption: Workflow for the direct synthesis of boronic acid-functionalized MOFs.
Comparative Analysis of Boronic Acid Linkers
The choice of boronic acid-containing linker is paramount. The linker's geometry, rigidity, and the presence of other functional groups will directly influence the resulting MOF's structure, stability, and application-specific performance. Here, we compare two distinct approaches: a standard dicarboxylic acid linker and a multifunctional porphyrin-based system.
| Parameter | MIL-100-B (Cr) | BA-Zr-MOF |
| Metal Node | Chromium (Cr) Trimer | Zirconium (Zr) Cluster |
| Primary Linker | 1,3,5-Benzenetricarboxylic acid (BTC) | meso-Tetra(4-carboxyphenyl)porphyrin (TCPP) |
| Boronic Acid Linker | 5-Boronobenzene-1,3-dicarboxylic acid (BBDC) | 1,4-Phenylenebisboronic acid (BA) |
| Synthesis Strategy | Metal-Ligand-Fragment Coassembly (MLFC) | Dual-Ligand Strategy |
| Reported Surface Area | Comparable to parent MIL-100 | High specific surface area |
| Key Feature | Exceptional chemical stability in a wide pH range.[1] | Dual functionality: Boron affinity and photosensitizing porphyrin core. |
| Primary Application | Selective recognition and separation of cis-diol biomolecules.[1][7] | Enrichment of cis-diol nucleosides; photosensitized antibacterial therapy.[8][9][10] |
| Reference | Gu, et al. (2012) | Zhang, et al. (2022)[8] |
Discussion of Comparative Data:
-
Framework Stability and Choice of Node: The MIL-100-B system is built upon the highly stable Cr-based MIL-100 framework, which is known for its exceptional chemical and thermal stability.[1] The use of Cr(III) results in strong coordination bonds. In contrast, the BA-Zr-MOF utilizes Zr(IV) clusters, which are also renowned for creating exceptionally stable MOFs, making them suitable for biological applications.[8] The choice of a robust parent framework is a critical prerequisite for creating a functional material that can withstand application conditions.
-
Linker Design and Functionality:
-
In MIL-100-B , the BBDC linker is a simple yet effective design. It mimics the geometry of the primary BTC linker fragment, allowing it to incorporate seamlessly into the growing framework without significantly disrupting the parent structure or porosity.[1][7] Its sole purpose is to introduce the boronic acid recognition site.
-
The BA-Zr-MOF represents a more advanced, multivariate approach.[9][11] Here, the large, rigid TCPP linker not only forms the porous structure but also acts as a photosensitizer. The smaller, secondary BA linker is co-incorporated to add the boron affinity function.[8] This creates a multifunctional material where the porphyrin can generate reactive oxygen species (ROS) upon irradiation, while the boronic acid acts as a targeting group to bind the MOF to bacterial cell walls, enhancing the local antibacterial effect.[9][10]
-
-
Performance and Application Insights: The data clearly shows a trade-off between simplicity and multifunctionality. The MIL-100-B system is an excellent platform for applications requiring high selectivity for cis-diols, such as affinity chromatography or biosensing.[1] The BA-Zr-MOF, while also capable of cis-diol enrichment, truly excels in targeted therapies where the combination of binding and a secondary function (like ROS generation) is required for synergistic performance.[9]
The core mechanism of action for both systems relies on the reversible formation of a boronate ester with a cis-diol, as depicted below.
Caption: Reversible binding of a cis-diol to a boronic acid group in a MOF pore.
Experimental Protocol: Synthesis of a Boronic Acid-Functionalized MOF (Based on MIL-100-B)
This protocol details the de novo synthesis of a boronic acid-functionalized MOF using the MLFC strategy. It is presented as a self-validating system, with expected outcomes for characterization.
Materials and Equipment:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
1,3,5-Benzenetricarboxylic acid (H₃BTC)
-
5-Boronobenzene-1,3-dicarboxylic acid (BBDC)
-
Deionized water
-
Ethanol & N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless-steel autoclave (25 mL)
-
Convection oven
-
Centrifuge
-
Schlenk line or vacuum oven for activation
Step-by-Step Methodology:
-
Precursor Solution Preparation:
-
In a 20 mL glass vial, dissolve CrCl₃·6H₂O (e.g., 1 mmol) in 10 mL of deionized water.
-
In a separate vial, dissolve a mixture of the linkers: H₃BTC (e.g., 0.67 mmol) and BBDC (e.g., 0.33 mmol). The ratio can be tuned to control the level of functionalization. Ensure complete dissolution, using sonication if necessary.
-
Causality: The use of a mixed-linker solution is the core of the co-assembly strategy. The molar ratio of the linkers in solution will influence, but not always directly correspond to, their final ratio in the crystalline MOF.
-
-
Solvothermal Synthesis:
-
Combine the metal and linker solutions in the Teflon liner of the autoclave.
-
Seal the autoclave and place it in a preheated convection oven at 180 °C for 12 hours.
-
Causality: High temperature and pressure under solvothermal conditions facilitate the coordination reaction and promote the growth of high-quality crystals. The extended reaction time allows the system to reach thermodynamic equilibrium, favoring the formation of the stable MOF structure.
-
-
Purification:
-
After cooling the autoclave to room temperature, collect the green solid product by centrifugation (e.g., 8000 rpm for 10 min).
-
Discard the supernatant. Resuspend the solid in 15 mL of fresh DMF and centrifuge again. Repeat this washing step three times.
-
Perform a similar washing cycle with ethanol (3 x 15 mL).
-
Causality: This rigorous washing procedure is critical to remove unreacted precursors and solvent molecules (e.g., water) trapped within the pores, which is the first step of "activation."
-
-
Activation:
-
After the final ethanol wash, decant the supernatant and heat the solid product under high vacuum at 150 °C for 12 hours.
-
Causality: Activation is the process of evacuating the pores of all guest molecules without causing the framework to collapse. This step is essential to make the internal surface area and the boronic acid sites accessible for subsequent applications.
-
Trustworthiness & Self-Validation (Characterization):
-
Powder X-Ray Diffraction (pXRD): The diffraction pattern of the synthesized material should match the characteristic pattern of the parent MIL-100 framework, confirming that the incorporation of the BBDC linker did not alter the underlying crystal structure.
-
¹¹B-NMR (Solid-State): A peak corresponding to the trigonal planar boronic acid group should be present, confirming the successful incorporation and chemical integrity of the functional moiety.
-
X-Ray Photoelectron Spectroscopy (XPS): The survey spectrum should show signals for Cr, C, O, and B, confirming the elemental composition.
-
N₂ Sorption Analysis (BET): The material should exhibit a Type I or IV isotherm, characteristic of microporous/mesoporous materials. The calculated BET surface area should be high (typically >1000 m²/g), confirming the porosity of the activated material.[1]
Conclusion and Future Outlook
The functionalization of MOFs with boronic acids represents a sophisticated strategy for creating advanced materials with molecular recognition capabilities. While simple aryl-dicarboxylates functionalized with boronic acid serve as a robust and effective entry point, the future lies in the design of more complex, "alternative" linkers. The development of multivariate MOFs, which combine boronic acid's targeting ability with other functions like catalysis or photosensitization within a single framework, is a particularly promising avenue.[10][11] As synthetic methods become more precise, researchers will be able to design and construct these intelligent materials for increasingly complex challenges in targeted drug delivery, diagnostics, and environmental remediation.
References
- Frey, L., Jarju, J. J., Salonen, L. M., & Medina, D. D. (2021). Boronic-acid-derived covalent organic frameworks: from synthesis to applications. New Journal of Chemistry, 45(33), 14879-14907. [Link][2][4][12][13]
- Gu, Z. Y., et al. (2012). Metal-Organic Frameworks with Boronic Acid Suspended and Their Implication for cis-Diol Moieties Binding. Angewandte Chemie International Edition. Note: While the direct link is to a university repository, the work is widely cited. [Link][1][7]
- Request PDF. (n.d.). Boronic-Acid-derived covalent organic frameworks: From synthesis to applications.
- Zhang, J., et al. (2022). In-situ growth of boronic acid-decorated metal-organic framework on Fe3O4 nanospheres for specific enrichment of cis-diol containing nucleosides. Analytica Chimica Acta, 1205, 339772. [Link][8]
- He, T., et al. (2022). Boronic Acid-Decorated Multivariate Photosensitive Metal-Organic Frameworks for Combating Multi-Drug-Resistant Bacteria. ACS Nano, 16(5), 7732–7744. [Link][9][10]
- Aydemir, M., et al. (2018). Synthesis and characterization of boric acid mediated metal-organic frameworks based on trimesic acid and terephthalic acid.
- Zou, T., et al. (2022). Boronic acid grafted metal-organic framework for selective enrichment of cis-diol-containing compounds.
- Deng, W., et al. (2020). Mixed-linker strategy for the construction of multifunctional metal–organic frameworks. Journal of Materials Chemistry A, 8(33), 16793-16803. [Link][11]
- Nazir, M. A., et al. (2024). Porous metal/covalent organic framework materials: Research progress on enrichment and separation of cis-diol compounds. Journal of the Taiwan Institute of Chemical Engineers. [Link][15]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Boronic-acid-derived covalent organic frameworks: from synthesis to applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Boronic acid grafted metal-organic framework for selective enrichment of cis-diol-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metal-Organic Frameworks with Boronic Acid Suspended and Their Implication for cis-Diol Moieties Binding - 华东师范大学 [pure.ecnu.edu.cn:443]
- 8. In-situ growth of boronic acid-decorated metal-organic framework on Fe3O4 nanospheres for specific enrichment of cis-diol containing nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boronic Acid-Decorated Multivariate Photosensitive Metal-Organic Frameworks for Combating Multi-Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mixed-linker strategy for the construction of multifunctional metal–organic frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to the Suzuki-Miyaura Coupling of 4-Boronophthalic Acid: Navigating Catalyst Selection for Optimal Performance
For researchers, scientists, and drug development professionals, the synthesis of complex biaryl structures is a cornerstone of modern medicinal chemistry. 4-Boronophthalic acid, with its dual carboxylic acid functionalities, presents a unique and often challenging building block for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The presence of these acidic groups can significantly impact catalyst performance and reaction efficiency. This guide provides an in-depth comparison of various palladium catalyst systems for the effective coupling of this compound, supported by experimental insights and detailed protocols to empower rational catalyst selection and reaction optimization.
The inherent challenge in utilizing this compound in Suzuki-Miyaura couplings stems from the potential for the carboxylate groups, formed under the requisite basic conditions, to coordinate with the palladium center, leading to catalyst inhibition or deactivation.[1] Furthermore, the high polarity of the dicarboxylate salt can lead to solubility issues in common organic solvents, hindering its participation in the catalytic cycle.[2] A common strategy to circumvent these issues is the protection of the carboxylic acid moieties as esters prior to the coupling reaction, followed by a subsequent hydrolysis step. However, for reasons of atom economy and step-efficiency, direct coupling of the unprotected diacid is often desirable.
Comparative Performance of Palladium Catalyst Systems
The choice of the palladium catalyst system, encompassing the palladium precursor and the associated ligand, is critical for successfully coupling this compound. The following table summarizes the expected performance of different catalyst systems based on literature precedents for similar challenging carboxylic acid-bearing boronic acids.
| Catalyst System | Ligand Type | Typical Observations and Mechanistic Rationale | Expected Yield |
| Pd(PPh₃)₄ | Monodentate Phosphine | Often considered a first-generation catalyst, it can be effective for simple Suzuki-Miyaura couplings. However, with challenging substrates like this compound, it is prone to catalyst deactivation through carboxylate coordination. The relatively low electron-donating ability of triphenylphosphine may not be sufficient to promote the rate-limiting oxidative addition step with less reactive aryl halides. | Low to Moderate |
| Pd(OAc)₂ / P(t-Bu)₃ | Bulky, Electron-Rich Monodentate Phosphine | The use of a bulky and electron-rich phosphine ligand like tri-tert-butylphosphine can significantly enhance catalytic activity. The steric bulk helps to promote the reductive elimination step and discourages the formation of inactive palladium-carboxylate complexes. The strong electron-donating nature of the ligand facilitates the oxidative addition of the aryl halide to the palladium(0) center. | Moderate to High |
| Pd(dppf)Cl₂ | Bidentate Ferrocenylphosphine | This catalyst is known for its robustness and versatility in a wide range of Suzuki-Miyaura couplings, including those with heteroaryl boronic acids.[2] The bidentate nature of the dppf ligand provides greater stability to the palladium center, potentially mitigating deactivation by carboxylate coordination. | Moderate to High |
| Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G3) | Biaryl Monophosphine | These state-of-the-art catalysts are designed for high activity and broad substrate scope, particularly with challenging coupling partners. The bulky and electron-rich biarylphosphine ligands, such as XPhos, are highly effective at promoting both the oxidative addition and reductive elimination steps of the catalytic cycle, even with sterically hindered and electron-rich or -poor substrates.[1][3] | High to Excellent |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | N-Heterocyclic carbene ligands are strong σ-donors and offer high thermal stability to the palladium center. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system provides a convenient and highly active precatalyst that can be particularly effective for couplings involving challenging substrates. The strong Pd-NHC bond is less susceptible to displacement by carboxylates. | High to Excellent |
Experimental Protocols
Representative Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, and the base.
-
Evacuate and backfill the flask with an inert atmosphere (repeat three times).
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the aqueous layer and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of the palladium catalyst system. While traditional catalysts may offer limited success, modern catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes demonstrate superior performance by overcoming the challenges of catalyst inhibition and promoting efficient turnover. For researchers aiming to incorporate this valuable dicarboxylic acid-containing building block into their synthetic targets, the use of advanced palladacycle precatalysts or PEPPSI-type catalysts is strongly recommended as a starting point for reaction optimization. By understanding the underlying mechanistic principles and employing robust catalytic systems, the synthesis of novel biaryl dicarboxylic acids can be achieved with high efficiency, paving the way for new discoveries in drug development and materials science.
References
- Carrow, B. P., & Hartwig, J. F. (2011). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Wikipedia. Suzuki reaction. [Link]
Sources
A Researcher's Guide to Validating the Structure of 4-Boronophthalic Acid Derivatives Using NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural validation of 4-boronophthalic acid and its derivatives. As a senior application scientist, this document moves beyond a simple recitation of protocols to explain the underlying principles and strategic choices that ensure data integrity and analytical confidence.
This compound, a bifunctional molecule containing both a boronic acid and a phthalic acid moiety, serves as a versatile building block in medicinal chemistry and materials science. Its derivatives are explored for applications ranging from targeted drug delivery to sensing. The presence of the boron atom (with two NMR-active isotopes, ¹¹B and ¹⁰B) introduces both unique opportunities and challenges for structural analysis.[1][2][3] This guide will equip you with the knowledge to navigate these complexities and select the optimal NMR experiments for your specific research needs.
The Foundational Role of ¹H and ¹³C NMR
One-dimensional ¹H and ¹³C NMR are the cornerstones of structural elucidation for any organic molecule. For this compound derivatives, these techniques provide initial, critical insights into the carbon-hydrogen framework.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The aromatic region of the spectrum is particularly informative for confirming the substitution pattern on the phthalic acid ring.
-
¹³C NMR: Reveals the number of distinct carbon environments. The chemical shifts of the carboxylic acid carbons and the carbon atom bonded to boron are key diagnostic signals.
However, for complex derivatives, significant signal overlap in the ¹H spectrum and the inherent low sensitivity and natural abundance of ¹³C can obscure a definitive structural assignment. This is where more advanced techniques become indispensable.
The Unique Power of ¹¹B NMR
The presence of boron offers a unique analytical handle. Boron has two NMR active nuclei, ¹¹B (80.1% natural abundance, spin I = 3/2) and ¹⁰B (19.9%, spin I = 3).[2][3] Due to its higher natural abundance, greater sensitivity, and smaller quadrupole moment, ¹¹B NMR is the preferred method for direct observation of the boron center. [2][3]
The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and electronic environment of the boron atom.[4][5] This makes it an excellent tool for:
-
Confirming the presence of the boronic acid: Trigonal planar (sp² hybridized) boronic acids typically resonate in a distinct chemical shift range.[6]
-
Monitoring reactions at the boron center: Conversion of the boronic acid to a boronate ester, for instance, results in a change to a tetrahedral (sp³ hybridized) geometry, which is accompanied by a significant upfield shift in the ¹¹B NMR spectrum.[4][6][7] This makes ¹¹B NMR a powerful tool for monitoring esterification reactions or interactions with diols.[1][4][7]
It is important to note that due to the quadrupolar nature of the boron nucleus, ¹¹B NMR signals can be broad. However, for most organic-soluble derivatives, the line widths are sufficiently narrow to provide valuable information. For samples in borosilicate glass NMR tubes, a broad background signal from the glass may be observed; using quartz tubes can circumvent this issue.[3]
Unambiguous Connectivity: The Role of 2D NMR
Two-dimensional (2D) NMR experiments are essential for definitively establishing the connectivity of atoms within a molecule, resolving ambiguities that may persist after analyzing 1D spectra. For this compound derivatives, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.[8][9][10][11]
-
HSQC: This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C.[9][10] It allows for the unambiguous assignment of proton signals to their corresponding carbon atoms. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.[9]
-
HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[9][10] This is invaluable for piecing together the molecular skeleton. For this compound derivatives, key HMBC correlations would include those between the aromatic protons and the carboxylic acid carbons, as well as the carbon bearing the boron atom.
The strategic application of HSQC and HMBC allows for a stepwise assembly of the molecular structure, providing a self-validating system for structural assignment.[8][12]
Experimental Protocols
Sample Preparation
-
Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).
-
Ensure the sample is fully dissolved to avoid line broadening.
-
Filter the solution if any particulate matter is present.
-
For ¹¹B NMR, consider using a quartz NMR tube to avoid background signals from borosilicate glass.[3]
¹H NMR Acquisition
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard 1D ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Acquisition
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a 1D ¹³C spectrum, often with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.
-
Process and reference the spectrum similarly to the ¹H spectrum.
¹¹B NMR Acquisition
-
Tune and match the probe for the ¹¹B frequency.
-
Acquire a 1D ¹¹B spectrum. Due to the typically broad signals, a wider spectral width may be necessary.
-
Use an external reference standard, such as BF₃·OEt₂.
-
Process the data to obtain the final spectrum.
2D NMR (HSQC and HMBC) Acquisition
-
These are more complex experiments requiring specific pulse sequences.
-
Set up the HSQC experiment to observe direct ¹H-¹³C correlations.
-
Set up the HMBC experiment to observe long-range ¹H-¹³C correlations. The experiment can be optimized for different coupling constants (e.g., 5 Hz and 10 Hz) to capture a wider range of correlations.[9]
-
Process the 2D data using appropriate software, followed by phasing and baseline correction in both dimensions.
Comparative Data Summary
| NMR Technique | Information Gained | Advantages | Limitations |
| ¹H NMR | Proton environments, coupling | High sensitivity, fast acquisition | Signal overlap in complex molecules |
| ¹³C NMR | Carbon skeleton | Unambiguous carbon count | Low sensitivity, longer acquisition times |
| ¹¹B NMR | Boron environment, coordination | Direct observation of the key heteroatom, sensitive to chemical changes at boron[4][7] | Quadrupolar broadening, potential background from glass tubes[3] |
| HSQC | Direct ¹H-¹³C correlations | Resolves overlap, definitive H-C assignments | More time-consuming than 1D |
| HMBC | Long-range ¹H-¹³C correlations | Establishes connectivity across the molecule | Absence of a peak is not definitive proof of no correlation[9] |
Visualization of the Validation Workflow
Caption: Workflow for NMR-based structural validation.
Conclusion
The structural validation of this compound derivatives requires a multi-faceted approach that leverages the strengths of various NMR techniques. While ¹H and ¹³C NMR provide a foundational understanding, the strategic use of ¹¹B NMR offers direct insight into the chemistry of the boron center. Ultimately, 2D NMR experiments, particularly HSQC and HMBC, are indispensable for unambiguously establishing the intricate connectivity of these molecules. By following the integrated workflow presented in this guide, researchers can confidently and rigorously determine the structures of their novel derivatives, ensuring the integrity and reproducibility of their scientific findings.
References
- ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022). Journal of Organic Chemistry. [Link]
- CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. (n.d.).
- ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022).
- A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (2021). MDPI. [Link]
- ¹⁹F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. (2024). PubMed Central. [Link]
- ¹¹B NMR Chemical Shifts. (n.d.).
- ¹⁹F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. (2024).
- Boron NMR Spectroscopy. (2018). Magritek. [Link]
- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Inform
- Boron NMR. (n.d.). University of Sheffield. [Link]
- (a) An overlay of HSQC (red contours) and HMBC (blue contours) NMR spectra of (S) - ResearchGate. (n.d.).
- HMBC, HSQC NMR prediction. (n.d.). NMRDB.org. [Link]
- HSQC and HMBC. (n.d.). Columbia University. [Link]
- 2D NMR- Worked Example 2 (HSQC and HMBC). (2020). YouTube. [Link]
- Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). [Link]
- Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR)
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013).
- 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. [Link]
- Structure Elucid
- ¹H NMR Chemical Shifts. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boron NMR Spectroscopy - Magritek [magritek.com]
- 3. Boron NMR [chem.ch.huji.ac.il]
- 4. par.nsf.gov [par.nsf.gov]
- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 6. mdpi.com [mdpi.com]
- 7. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. omicsonline.org [omicsonline.org]
- 12. m.youtube.com [m.youtube.com]
Navigating the Analytical Maze: A Comparative Guide to HPLC-UV Method Development for Boronic Acid Derivatives
For researchers, scientists, and drug development professionals, the accurate quantification of boronic acid derivatives is a critical, yet often challenging, analytical task. These versatile compounds, pivotal in organic synthesis and increasingly prominent in pharmaceuticals, present unique analytical hurdles due to their inherent chemical properties. This guide provides an in-depth comparison of HPLC-UV methodologies, offering field-proven insights and detailed experimental protocols to empower you in selecting and developing robust and reliable analytical methods.
Boronic acids and their derivatives are notorious for their challenging chromatographic behavior. Key difficulties include their high polarity, which can lead to poor retention on traditional reversed-phase columns, and the propensity of their boronic acid moiety to undergo dehydration to form cyclic anhydrides (boroxines). Furthermore, boronic acid pinacol esters, frequently used as stable precursors, are susceptible to on-column hydrolysis, complicating accurate quantification.[1][2] This guide will dissect these challenges and present practical, validated solutions.
The Analytical Landscape: A Comparative Overview
The choice of an analytical method for boronic acid derivatives is a balance between the required sensitivity, selectivity, and the complexity of the sample matrix. While highly sensitive techniques like LC-MS/MS offer the lowest detection limits[3][4][5], HPLC with UV detection remains a workhorse in many laboratories due to its robustness, cost-effectiveness, and accessibility. This guide will focus on optimizing HPLC-UV methods and will also touch upon a highly sensitive fluorescence-based alternative.
| Analytical Technique | Principle | Key Advantages | Key Disadvantages | Typical Limit of Quantification (LOQ) |
| Direct HPLC-UV | Separation based on polarity using reversed-phase or mixed-mode chromatography with UV detection. | Simple, robust, cost-effective, and widely available. | Lower sensitivity, potential for co-elution with matrix components, challenges with highly polar analytes. | µg/mL to high ng/mL range |
| HPLC with Post-Column Derivatization (Fluorescence) | HPLC separation followed by a post-column reaction with a derivatizing agent (e.g., alizarin) to form a fluorescent product. | High sensitivity and selectivity for boronic acids. | Requires additional hardware (reagent pump, reaction coil), method development can be more complex. | Low ng/mL to pg/mL range[6][7] |
| UPLC-MS/MS | Ultra-high-performance liquid chromatography for fast separations coupled with tandem mass spectrometry for highly selective and sensitive detection. | Extremely high sensitivity and selectivity, suitable for complex matrices and trace-level impurity analysis. | Higher equipment cost and complexity, potential for matrix effects. | pg/mL range[3][4][5] |
Deep Dive into HPLC-UV Methodologies
Direct Reversed-Phase HPLC-UV: The Workhorse Approach
Direct analysis by reversed-phase HPLC is often the first line of attack. However, success hinges on careful selection of the stationary phase and mobile phase conditions to overcome the challenges of poor retention and on-column degradation.
The choice of HPLC column is paramount. Traditional C18 columns can be problematic due to the high silanol activity of the silica backbone, which can catalyze the hydrolysis of boronic acid pinacol esters.[1] Modern columns with low residual silanol activity or alternative surface chemistries are often preferred.
A systematic column screening approach is highly recommended. A study by Waters demonstrated the separation of eleven structurally similar boronic acids using five different HPLC columns, highlighting the significant impact of stationary phase selectivity.[8]
The Waters XSelect Premier HSS T3 column was identified as providing the best overall separation.[8] This column has a high-strength silica particle with a T3 bonding, which is a low-coverage C18 phase. This combination makes it suitable for retaining and separating polar compounds and is compatible with 100% aqueous mobile phases, which can be beneficial for very polar boronic acids.[9]
This protocol is based on the findings from the Waters application note for the separation of eleven boronic acids.[8]
Instrumentation:
-
HPLC system with a PDA detector
Chromatographic Conditions:
-
Column: Waters XSelect Premier HSS T3, 4.6 x 100 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.00 5 16.43 95 19.19 95 19.21 5 | 24.72 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
Causality Behind Experimental Choices:
-
Low pH Mobile Phase (0.1% Formic Acid): At low pH, the boronic acid functional group is protonated and therefore less polar, leading to better retention on a reversed-phase column.[8]
-
XSelect Premier HSS T3 Column: The high-strength silica particle and T3 bonding provide a good balance of retention for both polar and non-polar boronic acid derivatives. The Premier hardware with MaxPeak High Performance Surfaces minimizes analyte interactions with the metal surfaces of the column, improving peak shape and recovery.[10]
-
Acetonitrile as Organic Modifier: Acetonitrile generally provides good peak shape and lower backpressure compared to methanol.
Mixed-Mode Chromatography: An Alternative for Enhanced Selectivity
For complex mixtures or when dealing with boronic acids that have both acidic and basic functionalities, mixed-mode chromatography can offer unique selectivity. SIELC Technologies' Primesep columns are designed for such applications.
The Primesep P column , for instance, has a stationary phase with both reversed-phase (hydrophobic) and cation-exchange characteristics, along with the ability for pi-pi interactions.[11][12][13][14] This allows for multiple modes of interaction with the analytes, providing an additional dimension of selectivity that can be tuned by adjusting the mobile phase composition and pH.[15]
This protocol is based on a method for separating four aromatic boronic acids on a Primesep P column.[14]
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: SIELC Primesep P, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile/Water with Sulfuric Acid as a buffer (specific ratio to be optimized based on the analytes)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
Causality Behind Experimental Choices:
-
Primesep P Column: The mixed-mode functionality allows for the separation of aromatic boronic acids based on a combination of their hydrophobicity, the charge on any ionizable groups, and their aromatic character (pi-pi interactions).[11][12][13][14]
-
Acidic Buffer (Sulfuric Acid): The use of an acid in the mobile phase controls the ionization of the stationary phase's cation-exchange groups and the boronic acid analytes, thereby influencing their retention.[15]
HPLC with Post-Column Derivatization and Fluorescence Detection: For High Sensitivity
When low levels of boronic acid derivatives need to be quantified, especially in complex matrices where UV detection may lack the required sensitivity and selectivity, post-column derivatization with fluorescence detection is an excellent alternative. This approach involves reacting the boronic acid eluting from the HPLC column with a reagent that forms a highly fluorescent product.
Alizarin is a commonly used reagent that reacts with boronic acids to form a fluorescent complex.[6][7][16][17][18] This reaction is highly specific for the boronic acid functionality, significantly reducing interference from other sample components.
This protocol is based on a validated method for the determination of a boronic acid-containing active pharmaceutical ingredient.[7][17]
Instrumentation:
-
HPLC system with a fluorescence detector
-
A second pump for the derivatizing reagent
-
A mixing tee and a reaction coil
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Optimized mixture of aqueous buffer (e.g., sodium bicarbonate) and acetonitrile
-
Flow Rate: 0.50 mL/min
-
Column Temperature: Ambient
Post-Column Derivatization System:
-
Reagent: 350 µM Alizarin in Methanol
-
Reagent Flow Rate: 0.50 mL/min
-
Reaction Coil: PEEK tubing (e.g., 0.018 mm ID, 65 cm length)
-
Reaction Temperature: Ambient or slightly elevated
Detection:
-
Fluorescence Detector: Excitation at 470 nm, Emission at 580 nm
Causality Behind Experimental Choices:
-
Post-Column Reaction: Derivatization occurs after the separation, so the original analyte is chromatographed, and the reaction conditions do not need to be compatible with the separation itself.
-
Alizarin Reagent: Forms a highly fluorescent and specific complex with boronic acids, enabling sensitive detection.[6][7][16][17][18]
-
Fluorescence Detection: Offers significantly higher sensitivity and selectivity compared to UV detection, as fewer compounds naturally fluoresce.
Method Validation: Ensuring Trustworthiness
Regardless of the chosen method, validation is a critical step to ensure the reliability of the analytical data. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[19][20][21][22]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: A Strategic Approach to Method Development
The successful quantification of boronic acid derivatives by HPLC-UV is an achievable goal with a strategic and informed approach. There is no single "best" method; the optimal choice depends on the specific analytical challenge at hand.
-
For routine analysis where sensitivity is not the primary concern, a well-developed direct reversed-phase HPLC-UV method using a modern, low-silanol activity column is a robust and cost-effective solution.
-
When faced with complex mixtures or challenging separations, mixed-mode chromatography can provide the necessary alternative selectivity.
-
For trace-level analysis or when high selectivity is required, HPLC with post-column derivatization and fluorescence detection offers a significant enhancement in performance.
By understanding the inherent challenges of boronic acid analysis and leveraging the appropriate chromatographic tools and validation principles, researchers can develop reliable and accurate methods to support their drug discovery and development efforts.
References
- Wiley-VCH. (2010).
- SIELC Technologies. Primesep P.
- Semantic Scholar. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.
- Wiley-VCH. (2011). Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- Bohrium. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.
- ResearchGate. (2014). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Ingenta Connect. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc.
- PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- PubMed. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
- SIELC Technologies. Cation Exchange.
- Wageningen University & Research. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
- Waters Corporation. Shop XSelect Premier HSS T3 Column | 186009830.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- LabRulez LCMS. PREMIER Columns with MaxPeak High Performance Surfaces.
- OUCI. HPLC with Post-Column Derivatization with Alizarin for Determination of OATD-02, an Anticancer Arginase Inhibitor in Clinical Development.
- ICH. Quality Guidelines.
- ScienceDirect. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
- UVISON Technologies.
- SIELC Technologies. Primesep.
- Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- MDPI. (2023). HPLC with Post-Column Derivatization with Alizarin for Determination of OATD-02, an Anticancer Arginase Inhibitor in Clinical Development.
- Waters Corporation. XSelect Premier UHPLC Columns.
- analytics-shop.com. Primesep, Promix, SHARC and Obelisc HPLC columns.
- Columnex LLC. SIELC Primesep, Obelisc, and Promix Mixed-Mode HPLC Columns.
- SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P.
- Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- ResearchGate. Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds | Request PDF.
- ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- RSC Publishing. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
- ResearchGate. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF.
- Waters Corporation. XSelect CSH & HSS Columns.
- ResearchGate. 15481 PDFs | Review articles in BORONIC ACIDS.
- SCIRP. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor.
- PubMed Central (PMC). (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Pharmaceutical Technology. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling.
- PubMed. (2016). Preparation of a Boronate Affinity Silica Stationary Phase With Enhanced Binding Properties Towards Cis-Diol Compounds.
- IMTAKT.
- ResearchGate. Boronic acid-fumed silica nanoparticles incorporated large surface area monoliths for protein separation by nano-liquid chromatography | Request PDF.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scirp.org [scirp.org]
- 6. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC with Post-Column Derivatization with Alizarin for Determination of OATD-02, an Anticancer Arginase Inhibitor in Clinical Development [mdpi.com]
- 8. waters.com [waters.com]
- 9. Waters XSelect Premier HSS T3 Columns : UVISON.com [uvison.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. Primesep P | SIELC Technologies [sielc.com]
- 12. Primesep | SIELC Technologies [sielc.com]
- 13. columnex.com [columnex.com]
- 14. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 15. Cation Exchange | SIELC Technologies [sielc.com]
- 16. research.wur.nl [research.wur.nl]
- 17. HPLC with Post-Column Derivatization with Alizarin for Determination of OATD-02, an Anticancer Arginase Inhibitor in Cl… [ouci.dntb.gov.ua]
- 18. daneshyari.com [daneshyari.com]
- 19. scribd.com [scribd.com]
- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 21. fda.gov [fda.gov]
- 22. researchgate.net [researchgate.net]
The Scientist's Guide to Suzuki-Miyaura Reagents: A Comparative Study of Boronic Acids and Boronic Esters
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. At the heart of this powerful transformation lies the organoboron reagent. The choice between a boronic acid and its corresponding ester derivative is a critical decision that dictates reaction efficiency, stability, and overall synthetic strategy. This guide offers an in-depth, data-driven comparison to inform your selection and optimize your cross-coupling outcomes.
At its core, the decision between using a boronic acid (R-B(OH)₂) or a boronic ester (R-B(OR)₂) hinges on a classic trade-off between reactivity and stability. Boronic acids are generally more reactive and can lead to faster reaction times, an advantage attributed to their Lewis acidity which facilitates the key transmetalation step in the catalytic cycle.[1][2] However, this heightened reactivity is counterbalanced by their often-limited stability.[3] They are prone to decomposition pathways, most notably protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, reducing the effective concentration of the nucleophile and impacting yields.[1][4]
Conversely, boronic esters, particularly the widely used pinacol esters, offer substantially greater stability.[5] Often crystalline solids, they are easier to handle, purify by standard chromatographic methods, and store for extended periods, making them highly suitable for multi-step syntheses and high-throughput screening campaigns where reagent robustness is paramount.[1][3][6] This enhanced stability generally comes at the cost of a slower reaction rate compared to the parent boronic acid.[1]
Head-to-Head Comparison: Performance Metrics
To make an informed decision, a detailed comparison across several key parameters is essential. The following table summarizes the fundamental differences between these two classes of reagents.
| Feature | Boronic Acids (R-B(OH)₂) | Boronic Esters (e.g., R-B(pin)) | Rationale & Causality |
| Stability & Shelf-Life | Lower; susceptible to oxidation and protodeboronation, especially heteroaryl derivatives.[1][3] | High; the bulky ester group (e.g., pinacol) sterically protects the boron center.[7][8] | The absence of acidic B-OH protons and steric shielding in esters minimizes decomposition pathways.[6] |
| Handling & Purification | Can be challenging; often difficult to purify via standard silica gel chromatography.[9][10] | Straightforward; typically stable, crystalline solids amenable to chromatography.[3][6] | Boronic acids can interact strongly with silica or decompose, while esters are generally more robust.[11][12] |
| Reactivity | Generally higher; often leads to faster reaction rates.[1][2] | Generally lower; may require longer reaction times or higher temperatures.[5] | The Lewis acidic B(OH)₂ group is believed to facilitate transmetalation more readily than the B(OR)₂ group.[1] |
| Solubility | Variable; often soluble in polar solvents and aqueous bases. | Generally soluble in apolar organic solvents like dioxane, THF, and toluene.[13] | The hydrophobic ester groups increase solubility in common organic solvents used for cross-coupling. |
| Cost & Availability | Often less expensive for simple, common structures. | Can have a higher initial purchase price, but may offer better long-term value.[5] | The added synthetic step to form the ester increases the initial cost, but enhanced stability can prevent costly reagent loss.[5] |
| Undesired Side Reactions | Prone to trimerization to form boroxines and susceptible to protodeboronation.[1][7] | More resistant to protodeboronation and anhydride formation.[7] | Esterification blocks the hydroxyl groups responsible for anhydride (boroxine) formation. |
Mechanism Deep Dive: The Role of the Boron Reagent
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[7][14] The nature of the boron reagent directly influences the crucial transmetalation step, where the organic group is transferred from boron to the palladium center.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
While boronic acids can directly participate in transmetalation after activation by a base to form a more nucleophilic boronate species, the pathway for boronic esters is more debated. It is widely believed that many esters first undergo hydrolysis in situ to the corresponding boronic acid under the aqueous basic conditions often employed.[1] However, kinetic, structural, and computational studies have provided strong evidence that boronic esters can also undergo direct transmetalation without prior hydrolysis.[15][16] The specific diol used to form the ester can significantly influence the rate of this direct transfer.[15]
Caption: Comparative pathways for boronic acid and boronic ester transmetalation.
Experimental Corner: A Practical Protocol
The choice of reagent directly impacts the experimental setup. Below is a representative protocol for the synthesis of a biaryl compound, highlighting the key differences when using a boronic acid versus a boronic ester.
Reaction: 4-Methoxyphenylboronic acid OR 4-Methoxy-phenylboronic acid pinacol ester with 1-Bromo-4-nitrobenzene.
Materials:
-
Aryl Bromide: 1-Bromo-4-nitrobenzene (1.0 equiv)
-
Boron Reagent: 4-Methoxyphenylboronic acid (1.2 equiv) OR 4-Methoxyphenylboronic acid pinacol ester (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (0.03 equiv)
-
Base: 2M aqueous Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane
Step-by-Step Procedure:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1-bromo-4-nitrobenzene (1.0 equiv), the selected boron reagent (1.2 equiv), and the Pd(PPh₃)₄ catalyst (0.03 equiv).
-
Scientist's Note (Boronic Acid): Boronic acids can be hygroscopic and may exist as a mixture with their corresponding anhydride (boroxine). Use as received from a reliable supplier or consider drying under vacuum if necessary.[17]
-
Scientist's Note (Boronic Ester): Boronic esters are typically stable solids. Their higher purity and stability often lead to more reproducible results.[3]
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the 1,4-dioxane solvent, followed by the 2M aqueous K₂CO₃ solution via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Expected Observation: Reactions with boronic acids are often faster and may reach completion in 1-4 hours. Reactions with boronic esters might require longer heating (4-12 hours) to achieve full conversion.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification Note (Boronic Acid): The crude product may contain boric acid and other boron-containing byproducts. Purification via silica gel chromatography is standard, but care must be taken as residual boronic acid can streak on the column.[9][18]
-
Purification Note (Boronic Ester): Purification is often more straightforward. The higher stability of the starting boronic ester means fewer boron-based impurities are typically present in the crude mixture.[11]
-
Conclusion and Future Outlook
The choice between a boronic acid and a boronic ester is a nuanced decision based on the specific demands of the synthesis. For rapid, cost-sensitive syntheses with robust substrates, the higher reactivity of boronic acids makes them an excellent choice. For complex, multi-step syntheses, particularly in drug discovery where reproducibility and starting material purity are paramount, the superior stability, handling, and purification characteristics of boronic esters often justify their use.[5][19]
The field continues to evolve with the development of new organoboron reagents like MIDA boronates and potassium organotrifluoroborates, which offer alternative strategies for "slow release" of the reactive boronic acid, further expanding the synthetic chemist's toolkit.[4][20] Ultimately, a thorough understanding of the reactivity-stability trade-off is crucial for rationally selecting the optimal reagent to achieve success in Suzuki-Miyaura cross-coupling reactions.
References
- BenchChem. (n.d.). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison.
- BenchChem. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters.
- BenchChem. (n.d.). A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives.
- ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Comparison of reactivity of different boron reagents.
- Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. DOI: 10.1021/jacs.1c06863.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(25), 7947-7959.
- Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
- Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Wikipedia. (n.d.). Protodeboronation.
- Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.
- Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids.
- ACS Publications. (n.d.). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
- ACS Publications. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- National Institutes of Health. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(8), 14079-14137.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Importance of Purity in Organic Synthesis Intermediates: A Focus on Boronic Acids.
- ResearchGate. (n.d.). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts.
- National Institutes of Health. (2020). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 25(23), 5574.
- Reddit. (2025). HELP: Purifying boronic acids sucks.
- Royal Society of Chemistry. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. MedChemComm, 6(12), 2113-2118.
- ResearchGate. (2016). How to purify boronic acids/boronate esters?.
- ACS Publications. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(17), 6884-6890.
- Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112282. DOI: 10.1016/j.ejmech.2020.112282.
- National Institutes of Health. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220084.
- Reddit. (2024). Trouble purifying my boronate ester compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. reddit.com [reddit.com]
- 11. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. nbinno.com [nbinno.com]
- 18. researchgate.net [researchgate.net]
- 19. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to 4-Boronophthalic Acid-Based Sensors in Cross-Reactivity Studies
For researchers, scientists, and drug development professionals navigating the complexities of molecular recognition, the selection of an appropriate sensing platform is paramount. This guide provides an in-depth technical comparison of 4-boronophthalic acid-based sensors, with a critical focus on their cross-reactivity profiles. We will delve into the underlying principles of their function, present supporting experimental data, and objectively evaluate their performance against alternative technologies. Our aim is to equip you with the necessary insights to make informed decisions for your specific analytical challenges.
The Principle of this compound-Based Sensing: A Reversible Covalent Interaction
At the heart of this compound's sensing capability lies the reversible covalent interaction between its boronic acid moiety and molecules containing cis-1,2 or -1,3 diols.[1] This interaction is fundamental to its utility in detecting a wide range of biologically significant molecules, most notably saccharides and glycoproteins.
In an aqueous solution, the boronic acid exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state. The latter is more favorable for forming stable cyclic esters with diols.[1] This equilibrium is pH-dependent, which is a critical factor in sensor design and application. The binding of a diol to the boronic acid can modulate the sensor's physical or chemical properties, such as fluorescence or electrochemical potential, leading to a detectable signal.
The dicarboxylic acid functionality of this compound offers additional advantages, including enhanced water solubility and the potential for further chemical modification to tune the sensor's properties or to immobilize it onto a solid support.
Understanding Cross-Reactivity: The Selectivity Challenge
While the boronic acid-diol interaction is a powerful tool, a significant challenge lies in achieving high selectivity for a specific target analyte in a complex biological matrix. Monoboronic acids, including this compound, often exhibit broad cross-reactivity with various saccharides and other diol-containing molecules. The binding affinity generally follows the order: fructose > galactose > mannose > glucose.[2] This is attributed to the higher proportion of the furanose form in fructose, which presents a favorable cis-diol configuration for binding.
Furthermore, common biological molecules such as ascorbic acid and uric acid can interfere with boronic acid-based sensors, although the extent of this interference is often dependent on the specific sensor design and operating conditions.
To address these selectivity challenges, significant research has focused on the development of more sophisticated sensor designs, including the use of diboronic acids that can create a more defined binding pocket for the target molecule.
Performance Metrics: A Quantitative Comparison
The performance of a sensor is best evaluated through a set of key metrics. Below is a comparative overview of this compound-based sensors against two prominent alternative technologies for saccharide detection: enzyme-based sensors and aptamer-based sensors.
| Performance Metric | This compound-Based Sensors | Enzyme-Based Sensors (e.g., Glucose Oxidase) | Aptamer-Based Sensors |
| Principle of Operation | Reversible covalent binding with cis-diols | Catalytic oxidation of the target saccharide | High-affinity binding of a specific nucleic acid sequence to the target |
| Selectivity | Moderate to high (can be improved with advanced design) | Very high for the specific substrate | Very high for the target molecule |
| Sensitivity | Varies with design, can achieve low micromolar detection limits | High, with detection limits often in the low micromolar to nanomolar range[3] | High, with detection limits in the nanomolar to picomolar range[4] |
| Response Time | Generally fast, often within seconds to minutes[5] | Typically a few seconds to a minute[3] | Varies, can range from minutes to hours |
| Stability | Good chemical stability, but pH sensitive | Prone to denaturation by temperature, pH, and chemical inhibitors[6] | Good thermal and chemical stability[4] |
| Cost | Relatively low cost of the sensing molecule | Can be more expensive due to enzyme production and purification | Synthesis of aptamers can be costly, but is becoming more affordable |
| Interference | Susceptible to interference from other diol-containing molecules | Can be affected by oxygen levels and electroactive species[6] | Minimal interference from non-target molecules[4] |
Experimental Protocols for Cross-Reactivity Assessment
To ensure the reliability of a this compound-based sensor, rigorous cross-reactivity testing is essential. The following are detailed protocols for assessing the selectivity of these sensors.
Fluorescence Quenching Assay for Saccharide Selectivity
This protocol describes a common method for evaluating the binding of a fluorescent this compound-based sensor to various saccharides. The binding event often leads to a change in the fluorescence intensity of the sensor.
Rationale: By systematically titrating the sensor with different saccharides and potential interferents, one can quantify the binding affinity and selectivity. The change in fluorescence provides a direct measure of the binding interaction.
Workflow Diagram:
Caption: Workflow for Fluorescence Quenching Assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the this compound-based fluorescent sensor in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of the target saccharides (e.g., glucose, fructose, galactose) and potential biological interferents (e.g., ascorbic acid, uric acid) in the chosen buffer.
-
Prepare the buffer solution (e.g., phosphate-buffered saline, PBS) at the desired pH (e.g., pH 7.4 to mimic physiological conditions).
-
-
Instrumentation Setup:
-
Set the excitation and emission wavelengths on the spectrofluorometer appropriate for the sensor.
-
-
Measurement:
-
To a series of cuvettes, add the buffer solution.
-
Add a small, fixed volume of the sensor stock solution to each cuvette to achieve the desired final concentration.
-
Record the initial fluorescence intensity (F₀).
-
Add increasing concentrations of the analyte (saccharide or interferent) to the cuvettes.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a predetermined time (e.g., 5 minutes).
-
Record the fluorescence intensity (F).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF = F - F₀) or the fractional change ((F - F₀) / F₀).
-
Plot the change in fluorescence against the analyte concentration.
-
Determine the binding constant (Kₐ) by fitting the data to a suitable binding model (e.g., the Benesi-Hildebrand equation for a 1:1 binding stoichiometry).[7]
-
Compare the Kₐ values for different analytes to determine the selectivity of the sensor.
-
Competitive Binding Assay
This protocol is useful for determining the selectivity of a sensor when a direct titration is not feasible or to further validate selectivity findings.
Rationale: In this assay, a known fluorescent ligand that binds to the boronic acid is displaced by the analyte of interest, leading to a change in fluorescence. This allows for the indirect quantification of the analyte's binding affinity.
Workflow Diagram:
Caption: Workflow for Competitive Binding Assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of the this compound sensor, a suitable fluorescent reporter dye that binds to the sensor (e.g., Alizarin Red S), and the analytes of interest in the appropriate buffer.
-
-
Formation of the Sensor-Reporter Complex:
-
In a cuvette, mix the this compound sensor and the fluorescent reporter dye at concentrations that result in a significant change in fluorescence upon complexation.
-
Allow the mixture to equilibrate.
-
-
Measurement:
-
Record the initial fluorescence of the sensor-reporter complex.
-
Add increasing concentrations of the competing analyte to the cuvette.
-
After each addition, mix and allow the solution to reach a new equilibrium.
-
Record the fluorescence at each analyte concentration.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the logarithm of the analyte concentration.
-
Determine the IC₅₀ value, which is the concentration of the analyte that causes a 50% reduction in the initial fluorescence change.
-
Calculate the inhibition constant (Kᵢ) for the analyte using the Cheng-Prusoff equation, which relates the IC₅₀ to the binding affinity of the reporter dye.
-
Conclusion
This compound-based sensors offer a versatile and cost-effective platform for the detection of saccharides and other diol-containing molecules. While they exhibit inherent cross-reactivity, a thorough understanding of their binding principles and rigorous experimental validation are crucial for their successful application. By carefully designing the sensor and employing systematic cross-reactivity studies as outlined in this guide, researchers can harness the potential of this compound-based sensors for a wide range of analytical challenges in research and drug development. The choice between a boronic acid-based sensor and its alternatives will ultimately depend on the specific requirements of the application, including the desired selectivity, sensitivity, and operational stability.
References
- Comparison of the performance of the enzyme glucose sensors. (n.d.). ResearchGate.
- Di-Tu, D., et al. (2022). Glucose biosensors in clinical practice: principles, limits and perspectives of currently used devices.
- J, A. A., & P, R. (2022). ENZYME BASED GLUCOSE BIOSENSOR- AN OVERVIEW.
- K, M., & S, S. (2016). Comparison of the performances of different enzymatic glucose biosensors.
- Barman, S. R., et al. (2022). Self-Powered Detection of Glucose by Enzymatic Glucose/Oxygen Fuel Cells on Printed Circuit Boards. ACS Applied Materials & Interfaces, 14(3), 4446-4455. [Link]
- Wang, B., & Wang, B. (2009). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. The Journal of organic chemistry, 74(11), 4323–4326. [Link]
- Kumar, S., et al. (2020). A highly sensitive uric acid electrochemical biosensor based on a nano-cube cuprous oxide/ferrocene/uricase modified glassy carbon electrode. Scientific reports, 10(1), 10669. [Link]
- Das, T., et al. (2020). Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking. Scientific reports, 10(1), 16733. [Link]
- Lee, K. H., et al. (2022). Recent Advances in Biological Applications of Aptamer-Based Fluorescent Biosensors. Biosensors, 12(10), 841. [Link]
- Bruen, D. (2018). Novel Chemical Sensors Based on Boronic Acids for Glucose Detection. [Link]
- Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. (2021). The journal of physical chemistry. B, 125(39), 11007–11018. [Link]
- Performance Comparison of Aptamer- and Antibody-Based Biosensors for Bacteria Detection on Glass Surfaces. (2021). ACS omega, 6(49), 33796–33804. [Link]
- Matsumoto, K., & Inouye, M. (2014). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Materials (Basel, Switzerland), 7(2), 1203–1222. [Link]
- Nishiyabu, R., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Chemosensors, 11(6), 329. [Link]
- Tenti, G., et al. (2021). New Trends in Uric Acid Electroanalysis. Biosensors, 11(11), 421. [Link]
- You, J., et al. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 12(9), 785. [Link]
- Comparison of aptasensor performance in the detection of various pathogen. (n.d.). ResearchGate.
- Molecular Boronic Acid-Based Saccharide Sensors. (2020). Chemical reviews, 120(1), 395–459. [Link]
- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (2022). Biosensors, 12(9), 785. [Link]
- Recent Developments in Aptamer-Based Sensors for Diagnostics. (2024). Biosensors, 14(1), 1. [Link]
- Fang, G., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC advances, 8(54), 30973–30994. [Link]
- Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. (2014). ResearchGate.
- Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. (2023). Journal of the American Chemical Society. [Link]
- Fang, G., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(54), 30973-30994. [Link]
- Kim, H., et al. (2023). Recent Advances in Aptamer-Based Sensors for Sensitive Detection of Neurotransmitters. Biosensors, 13(4), 416. [Link]
- Determination of Uric Acid in Biological Fluids with Special Emphasis on Biosensors and Sensors: A Review. (2025). ResearchGate.
- A novel boronic acid-based fluorescent sensor for the selective detection of l-lysine in food samples and cells. (2024). Food chemistry, 438, 138018. [Link]
- A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. (2022). International journal of molecular sciences, 23(19), 11985. [Link]
- Zhou, X., et al. (2020). Selective and simultaneous sensing of ascorbic acid, dopamine and uric acid based on nitrogen-doped mesoporous carbon.
- Determination of Uric Acid in Biological Fluids with Special Emphasis on Biosensors and Sensors: A Review. (2025). ResearchGate.
Sources
- 1. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Recent Advances in Biological Applications of Aptamer-Based Fluorescent Biosensors [mdpi.com]
- 5. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucose biosensors in clinical practice: principles, limits and perspectives of currently used devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Labeling Studies with 4-Boronophthalic Acid Derivatives
For researchers, scientists, and drug development professionals, the precise tracking and quantification of molecular agents in biological systems is paramount. Isotopic labeling, a technique where an atom in a molecule is replaced by one of its isotopes, offers an unparalleled window into metabolic pathways, pharmacokinetics, and the mechanisms of action of therapeutic and diagnostic agents. This guide provides an in-depth comparison of isotopic labeling strategies for 4-boronophthalic acid derivatives, with a primary focus on the widely studied 4-boronophenylalanine (BPA), a cornerstone of Boron Neutron Capture Therapy (BNCT). We will delve into the experimental nuances of labeling with Boron-10 (¹⁰B), Fluorine-18 (¹⁸F), Deuterium (²H), and Carbon-14 (¹⁴C), offering a critical evaluation of their applications, performance, and the methodologies that underpin their use.
The Central Role of 4-Boronophenylalanine (BPA) in Targeted Therapy
4-Boronophenylalanine, a derivative of the amino acid phenylalanine, has garnered significant attention for its selective accumulation in tumor cells. This property is primarily attributed to its transport via L-type amino acid transporters (LAT1), which are often overexpressed in malignant tissues. This selective uptake forms the basis of Boron Neutron Capture Therapy (BNCT), a binary radiotherapy that combines the targeted delivery of a non-radioactive isotope, ¹⁰B, with neutron irradiation to induce localized cell death in cancerous tissues.[1]
Comparative Analysis of Isotopic Labeling Strategies
The choice of isotope for labeling this compound derivatives is dictated by the specific research question, the available analytical instrumentation, and the desired application. Here, we compare the most common isotopic labels used in conjunction with BPA and its analogs.
| Isotope | Primary Application | Key Advantages | Key Disadvantages | Common Analytical Techniques |
| ¹⁰B | Boron Neutron Capture Therapy (BNCT) | Non-radioactive, high neutron capture cross-section for therapeutic effect.[1] | Natural abundance is low (~20%), requiring enrichment. Quantification in tissue can be complex. | Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Neutron Activation Analysis (NAA) |
| ¹⁸F | Positron Emission Tomography (PET) Imaging | Allows for non-invasive, quantitative in vivo imaging of drug distribution and tumor uptake.[2][3] | Short half-life (approx. 110 minutes) requires a nearby cyclotron and rapid synthesis. | PET Scanning |
| ²H | Mechanistic Studies, Pharmacokinetics | Stable isotope, can alter metabolic rates (Kinetic Isotope Effect), useful for studying metabolic pathways.[4] | Can be challenging to introduce at specific positions. Quantification requires mass spectrometry. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| ¹⁴C | ADME Studies, Metabolic Tracing | Long half-life (5730 years) suitable for long-term studies.[5] Behaves chemically identically to ¹²C. | Radioactive, requiring specialized handling and disposal. Synthesis can be complex. | Liquid Scintillation Counting, Accelerator Mass Spectrometry (AMS) |
Experimental Workflows and Protocols
Workflow for ¹⁰B-Enriched BPA in BNCT Studies
The overarching goal is to deliver a sufficient concentration of ¹⁰B to tumor cells while minimizing accumulation in surrounding healthy tissue. A typical workflow involves the synthesis of ¹⁰B-enriched BPA, its administration, and subsequent quantification in tissue samples.
Sources
- 1. Evaluation of Pharmacokinetics of Boronophenylalanine and Its Uptakes in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an Imaging Technique for Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. openmedscience.com [openmedscience.com]
Safety Operating Guide
Mastering Chemical Stewardship: A Guide to the Proper Disposal of 4-Boronophthalic Acid
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-Boronophthalic acid, ensuring that your laboratory's operational excellence is matched by its commitment to safety and environmental stewardship.
Core Directive: The Foundational Principle of Disposal
This compound (CAS 1072946-35-0), like many aryl boronic acids, should be managed as a hazardous chemical waste.[1][2] Due to its potential for skin, eye, and respiratory irritation, it must not be disposed of down the sanitary sewer or in the regular trash.[1][3] The primary disposal route is through a designated and approved hazardous waste management program.
Immediate Safety & Handling Protocols
Before addressing disposal, it is imperative to handle this compound with the appropriate precautions. The causality behind these measures is rooted in minimizing exposure to a substance that is a known irritant.
Personal Protective Equipment (PPE): A multi-layered defense is critical.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against accidental splashes and fine dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and potential irritation.[1] |
| Body Protection | Fully-buttoned lab coat | Shields skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area | To avoid inhalation of dust.[1] |
Handling:
-
Ventilation: Always handle solid this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust particles.[1][2]
-
Avoid Dust Generation: Take care when transferring the solid to avoid creating airborne dust.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4][5] Incompatible materials can lead to unforeseen reactions.
Experimental Protocol: Step-by-Step Disposal Procedures
Adherence to a systematic disposal protocol is a self-validating system that ensures safety and compliance.
Part 1: Disposal of Solid Waste and Contaminated Materials
This procedure applies to unused this compound, reaction residues, and any materials (e.g., weighing paper, gloves, wipes) grossly contaminated with the compound.
-
Waste Collection:
-
Labeling:
-
Immediately label the container with the words "Hazardous Waste".[5]
-
Clearly identify the contents: "this compound" and its CAS number (1072946-35-0).
-
Indicate the associated hazards (e.g., "Irritant").
-
Keep a running list of the approximate amount of waste added.
-
-
Storage:
-
Final Disposal:
-
Once the container is full, or in accordance with your institution's policies, arrange for pickup by your certified hazardous waste contractor.[1]
-
Part 2: Decontamination and Disposal of Empty Containers
An "empty" container is not truly empty and must be decontaminated to prevent environmental release.
-
Initial Rinse:
-
In a fume hood, rinse the empty container three times with a suitable solvent. Acetone or ethanol are appropriate choices for dissolving residual organic material.
-
Crucially, the first rinseate is considered hazardous waste. [2] Decant this rinseate into your designated "Hazardous Waste" container for this compound.[2]
-
-
Subsequent Rinses:
-
The second and third rinses can typically be collected in a separate hazardous waste container for flammable solvents, as per your institution's guidelines.
-
-
Final Container Disposal:
-
Allow the triple-rinsed container to air dry completely in a well-ventilated area (e.g., the back of the fume hood).
-
Deface or remove the original manufacturer's label.
-
The clean, dry container can now be disposed of in the appropriate laboratory recycling stream (e.g., glass or plastic recycling).
-
Disposal Workflow Diagram
The following diagram provides a logical, step-by-step decision-making process for the proper disposal of this compound and associated waste.
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Carboxyphenylboronic Acid | C7H7BO4 | CID 312183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. fishersci.com [fishersci.com]
A Researcher's Guide to the Safe Handling of 4-Boronophthalic Acid
In the dynamic environment of drug discovery and chemical synthesis, the proficient and safe handling of reagents is paramount. 4-Boronophthalic acid, a versatile building block, is frequently utilized for its dual reactivity. This guide offers a detailed, experience-driven protocol for its safe handling, ensuring the well-being of laboratory personnel and the integrity of research outcomes. Our focus is to provide actionable, clear, and scientifically grounded procedures that extend beyond the product to build a foundation of safety and trust in your laboratory operations.
Hazard Identification and Risk Assessment: Understanding this compound
This compound, like many boronic acid derivatives, is a crystalline solid that can easily become airborne, posing an inhalation risk. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system. While not classified as acutely toxic, repeated or prolonged exposure can lead to adverse health effects. Therefore, a thorough understanding of its properties is the first step in a robust safety protocol.
Key Hazards:
-
Skin Irritation: Direct contact can cause redness and discomfort.
-
Serious Eye Irritation: The fine powder can cause significant eye irritation.
-
Respiratory Tract Irritation: Inhalation of dust can irritate the nose, throat, and lungs.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum and enhanced protection levels for various laboratory procedures.
Table 1: Personal Protective Equipment for this compound
| Body Area | Minimum Protection | Enhanced Protection (for large quantities or aerosol-generating procedures) |
| Eyes/Face | ANSI Z87.1 compliant safety glasses with side shields | A face shield worn over safety glasses is recommended.[1] |
| Hands | Nitrile gloves | Double gloving (nitrile) for extended handling. |
| Body | A fully buttoned laboratory coat. | A chemical-resistant apron over a lab coat.[1] |
| Respiratory | Work in a certified chemical fume hood. | A NIOSH-approved respirator if handling outside of a fume hood.[2] |
Causality Behind PPE Choices:
The requirement for safety glasses with side shields is to protect against accidental splashes or airborne particles.[1] Nitrile gloves provide an adequate barrier for incidental contact. For procedures with a higher risk of exposure, such as handling larger quantities or potential for dust generation, a higher level of protection including a face shield and double gloving is warranted. All handling of the solid should be performed in a chemical fume hood to minimize inhalation risk.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a structured workflow is crucial for minimizing exposure and ensuring procedural consistency.
Caption: Experimental workflow for handling this compound.
Detailed Steps:
-
Preparation:
-
Before starting, ensure your chemical fume hood has a current certification.
-
Gather all necessary equipment: spatulas, weigh boats, glassware, and solvents.
-
Don the PPE as specified in Table 1.
-
-
Handling:
-
Conduct all weighing and transfer operations within the fume hood to contain any dust.
-
Use a spatula to carefully transfer the solid, avoiding any actions that could generate dust.
-
When transferring to a reaction vessel, do so slowly and carefully.
-
If making a solution, add the solvent to the solid in a controlled manner.
-
-
Cleanup and Decontamination:
-
Rinse all contaminated glassware with an appropriate solvent to remove residues.
-
Wash glassware with soap and water.
-
Wipe down the work surface in the fume hood.
-
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, a swift and correct response is critical.
-
Small Spill:
-
Alert others in the immediate area.
-
Wearing your PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully wipe up the material, place it in a sealed bag, and dispose of it as hazardous waste.[3]
-
Clean the spill area with soap and water.
-
-
Skin Contact:
-
Eye Contact:
Waste Disposal Plan: Ensuring Environmental and Personal Safety
All waste contaminated with this compound must be treated as hazardous waste.
Caption: Logical flow for the disposal of this compound waste.
Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams.[6]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name.[6]
-
Storage: Store sealed waste containers in a designated and properly ventilated satellite accumulation area.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.
By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound, ensuring a safe laboratory environment for all.
References
- University of Utah. (n.d.). Acid Handling.
- Pest Control Plus. (2018, January 19). Safety Data Sheet: Boric Acid.
- University of California, Riverside. (n.d.). Boric Acid Safety.
- Zaera Research Group, University of California, Riverside. (2014, March 3). Working with Acids Standard Operating Procedure.
- Lab Alley. (n.d.). How to Store Boric Acid.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
